molecular formula C7H6BrNO B582018 5-Bromo-4-methylpicolinaldehyde CAS No. 886364-94-9

5-Bromo-4-methylpicolinaldehyde

Cat. No.: B582018
CAS No.: 886364-94-9
M. Wt: 200.035
InChI Key: PKKXSXWOKVKYOW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpicolinaldehyde is a versatile chemical intermediate prized in organic synthesis for constructing complex molecules. Its structure, featuring both a bromine substituent and an aldehyde functional group on the pyridine ring, provides two distinct reactive sites for further elaboration. This makes it a valuable building block for the development of active pharmaceutical ingredients (APIs), particularly in the creation of enzyme inhibitors and receptor modulators with potential biological activity . The bromine atom is amenable to metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds, while the formyl group can undergo condensation or reduction to introduce diverse functionality . This compound serves as a critical precursor in research for the design and synthesis of novel heterocyclic compounds, which are often explored for their therapeutic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKXSXWOKVKYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732158
Record name 5-Bromo-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-94-9
Record name 5-Bromo-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylpicolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

5-Bromo-4-methylpicolinaldehyde, with CAS number 886364-94-9, is a strategically functionalized pyridine derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring, offers a unique combination of reactive sites for molecular elaboration. The pyridine core is a prevalent motif in a vast number of pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[3][4] The presence of a bromine atom provides a versatile handle for a variety of powerful cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including reductive aminations, condensations, and multicomponent reactions. This guide provides a comprehensive technical overview of the synthesis, characterization, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. It is imperative to consult a comprehensive Safety Data Sheet (SDS) before handling this compound.[1][5][6][7]

PropertyValueReference
CAS Number 886364-94-9[1][2]
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][2]
Appearance Solid (predicted)-
Boiling Point 261 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]
Flash Point 112 °C[1]
SMILES CC1=CC(=NC=C1Br)C=O[2]
InChIKey PKKXSXWOKVKYOW-UHFFFAOYSA-N[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1][5]
Storage Inert atmosphere, 2-8°C[5]

Synthesis and Characterization

Proposed Synthesis: A Regioselective Approach

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3,5-Dibromo-4-methylpyridine.[8] This strategy leverages a regioselective lithium-halogen exchange at the 5-position, followed by formylation. A similar approach has been documented for the synthesis of the isomeric 5-Bromo-4-methyl-pyridine-3-carbaldehyde.[9]

dot

Synthesis_Workflow Start 3,5-Dibromo-4-methylpyridine Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Regioselective lithiation Intermediate 5-Bromo-4-methyl-2-lithiopyridine (in situ) Step1->Intermediate Step2 Formylation (DMF, -78 °C to rt) Intermediate->Step2 Electrophilic quench Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3,5-Dibromo-4-methylpyridine[8]

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-Dibromo-4-methylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

  • Aldehyde proton (-CHO): A singlet around δ 10.0-10.4 ppm.

  • Aromatic protons (pyridine ring): Two singlets in the aromatic region (δ 7.5-9.0 ppm), one for the proton at the 3-position and one for the proton at the 6-position.

  • Methyl protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

¹³C NMR (in CDCl₃):

  • Aldehyde carbon (-CHO): A signal in the range of δ 190-195 ppm.

  • Aromatic carbons (pyridine ring): Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the bromine atom appearing at a lower field.

  • Methyl carbon (-CH₃): A signal around δ 15-20 ppm.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Infrared (IR) Spectroscopy:

  • A strong carbonyl (C=O) stretching vibration for the aldehyde group is expected around 1700-1720 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde proton would appear around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

  • C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly versatile reagent in organic synthesis. The reactivity can be broadly categorized based on transformations involving the aldehyde group and the carbon-bromine bond.

Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.

  • Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.

  • Condensation Reactions: Participation in aldol and Knoevenagel condensations.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[12][13]

Reactivity_Diagram cluster_aldehyde Reactions at the Aldehyde cluster_bromide Reactions at the C-Br Bond Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, [H] Wittig Wittig Reaction Start->Wittig Ph₃P=CHR Condensation Condensation Start->Condensation Active Methylene Cmpd. OxidationReduction Oxidation/Reduction Start->OxidationReduction [O] or [H] Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)₂, Pd(0), Base Sonogashira Sonogashira Coupling Start->Sonogashira RC≡CH, Pd(0), Cu(I) Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH, Pd(0), Base Heck Heck Reaction Start->Heck Alkene, Pd(0), Base

Sources

5-Bromo-4-methylpicolinaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a versatile building block stems from the unique electronic and steric properties conferred by its constituent functional groups: a bromine atom, a methyl group, and an aldehyde on a pyridine scaffold. This guide provides a comprehensive analysis of the known physical and chemical properties of this compound, CAS Number 886364-94-9. It consolidates data from various sources, addresses current gaps in the literature, and offers expert insights into its handling, reactivity, and analytical characterization. This document is intended to serve as a critical resource for researchers engaged in the synthesis of novel pharmaceuticals and agrochemicals.

Molecular Structure and Core Chemical Identifiers

This compound, with the IUPAC name 5-bromo-4-methylpyridine-2-carbaldehyde, possesses a pyridine ring substituted at the C2, C4, and C5 positions. The aldehyde group at C2 is a key handle for nucleophilic additions and reductive aminations. The bromine at C5 provides a site for cross-coupling reactions, while the methyl group at C4 sterically and electronically influences the ring's reactivity.

The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic molecules with potential biological activities, such as enzyme inhibitors or receptor modulators.[1]

IdentifierValueSource(s)
CAS Number 886364-94-9[2][3][4]
Molecular Formula C₇H₆BrNO[2][3]
Molecular Weight 200.03 g/mol [2][3][4]
IUPAC Name 5-bromo-4-methylpyridine-2-carbaldehyde[2]
Synonyms 5-Bromo-4-Methyl-2-Pyridinecarboxaldehyde[2][3]
SMILES CC1=CC(=NC=C1Br)C=O[3][5]
InChI Key PKKXSXWOKVKYOW-UHFFFAOYSA-N[2][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes, purification strategies, and formulation studies. While some experimental data is available, certain key parameters like melting point and solubility are not widely reported, representing a notable data gap for this compound.

PropertyValueRemarksSource(s)
Appearance Light yellow to light brown solidConforms to typical appearance of crystalline aromatic aldehydes.[4]
Melting Point Data not availableWhile reported as a solid, no specific melting point is listed in common databases. A related compound, 5-Bromopyridine-2-carbaldehyde, melts at 91-96 °C.[2][6][7]
Boiling Point 261 °C (at 760 mmHg)Experimentally determined. Suitable for distillation under vacuum to avoid thermal decomposition.[2][4]
Density 1.577 g/cm³ (Predicted)This is a computationally predicted value.[2]
Flash Point 112 °CIndicates the compound is combustible.[2]
Solubility No quantitative data availableExpected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF based on its structure and data from related compounds. Poor aqueous solubility is anticipated.[8]
pKa Data not availableThe pyridine nitrogen is basic, but its pKa will be lowered by the electron-withdrawing effects of the aldehyde and bromine.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Although commercial suppliers confirm that the material conforms to its structure via NMR and IR, publicly available, detailed spectral data is scarce.[4] The following sections provide predicted and expected characteristics based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aldehyde region, in addition to the methyl singlet.

    • Aldehyde Proton (CHO): Expected around δ 9.9-10.1 ppm (singlet).

    • Pyridine Protons (Ar-H): Two singlets are expected for the protons at the C3 and C6 positions, likely in the δ 8.0-8.8 ppm range.

    • Methyl Protons (CH₃): A sharp singlet is expected around δ 2.4-2.6 ppm.

    • Expert Note: The exact chemical shifts can be influenced by the solvent used. For comparison, the isomer 5-Bromo-4-methyl-pyridine-3-carbaldehyde shows signals at δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), and 2.76 (s, 3H) in CDCl₃.[4]

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals.

    • Aldehyde Carbonyl (C=O): Expected in the δ 190-195 ppm region.

    • Pyridine Carbons (Ar-C): Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C-Br) would appear around δ 120-125 ppm, while the carbon attached to the aldehyde (C-CHO) would be further downfield.

    • Methyl Carbon (CH₃): Expected around δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • C-H Stretch (Aldehyde): Two characteristic medium bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1600-1400 cm⁻¹ region.

  • C-H Stretch (Aromatic and Methyl): Bands are expected in the 3100-3000 cm⁻¹ and 2980-2870 cm⁻¹ regions, respectively.

  • C-Br Stretch: A weak to medium band is expected in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution characteristic of a monobrominated compound.

  • [M]⁺ and [M+2]⁺: The presence of bromine will result in two molecular ion peaks of nearly equal intensity (¹⁹⁹Br and ⁸¹Br isotopes), which is a definitive diagnostic feature.

  • Predicted m/z: For the [M+H]⁺ adduct, the expected m/z values would be 199.97057 and 201.96852.[6]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[2]

    • Signal Word: Warning[2]

    • Hazard Statements:

      • H315: Causes skin irritation.[2]

      • H319: Causes serious eye irritation.[2]

      • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is 2-8°C under an inert atmosphere to prevent degradation.[4][9]

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Selective Lithiation & Formylation cluster_1 Purification A 2,5-Dibromo-4-methylpyridine B Intermediate Lithiate A->B  1. n-BuLi, THF, -78°C C This compound B->C  2. DMF  3. Aqueous Workup D Crude Product C->D Extraction E Purified Product D->E Column Chromatography (Silica Gel)

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.

Causality: This route leverages the greater reactivity of the bromine at the 2-position of the pyridine ring towards lithium-halogen exchange compared to the bromine at the 5-position. This regioselectivity is crucial for introducing the aldehyde at the desired location. The subsequent quenching with N,N-dimethylformamide (DMF) is a standard and high-yielding method for formylation of organolithium reagents.

Materials:

  • 2,5-Dibromo-4-methylpyridine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromo-4-methylpyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data with the expected values outlined in Section 3.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure and several known physical properties. However, this guide highlights significant gaps in the publicly available experimental data, particularly concerning its melting point, solubility, and detailed spectroscopic signatures. The provided analytical predictions and a robust, proposed synthetic protocol offer a strong foundation for researchers to confidently incorporate this compound into their synthetic programs. Future work should focus on the experimental determination of these missing physical constants to further enhance its utility in the scientific community.

References

  • American Elements. This compound | CAS 886364-94-9. [Link]
  • EON Biotech. This compound – (886364-94-9). [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChemLite. This compound (C7H6BrNO). [Link]
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry.
  • NIST WebBook. Benzaldehyde, 4-bromo-. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-methylpicolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylpicolinaldehyde, a strategically functionalized pyridine derivative, stands as a valuable building block in the synthesis of complex organic molecules. Its unique trifecta of functionalities—a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and a methylated pyridine core—renders it a highly attractive starting material for the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry and agrochemical research. While direct literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer a robust and practical resource for researchers.

Introduction: The Strategic Value of a Multifunctional Pyridine

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a key vector for interaction with biological targets. The strategic functionalization of the pyridine core is therefore a cornerstone of modern drug discovery. This compound (IUPAC Name: 5-bromo-4-methylpyridine-2-carbaldehyde) emerges as a particularly interesting synthetic intermediate due to the orthogonal reactivity of its constituent functional groups.

The aldehyde at the 2-position serves as a versatile handle for a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The bromine atom at the 5-position is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Finally, the methyl group at the 4-position can influence the electronic properties and steric environment of the pyridine ring, potentially modulating the biological activity of its derivatives.

This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its effective utilization in research and development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 886364-94-9[1][2]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
IUPAC Name 5-bromo-4-methylpyridine-2-carbaldehyde[1]
SMILES CC1=CC(=NC=C1Br)C=O[2]
Boiling Point 261 °C at 760 mmHg (Predicted)[1]
Density 1.577 g/cm³ (Predicted)[1]
Flash Point 112 °C (Predicted)[1]
Safety Warning: Causes skin and eye irritation. May cause respiratory irritation.[1]
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring will likely appear as singlets or narrow doublets, with their chemical shifts influenced by the bromine, methyl, and aldehyde substituents. The methyl protons will resonate as a singlet in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). The five aromatic carbons of the pyridine ring will have distinct chemical shifts determined by the substitution pattern. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or the bromine atom.

Synthesis of this compound

The most logical approach involves a regioselective formylation of a suitable brominated methylpyridine precursor. A potential synthetic workflow is outlined below.

Synthesis_Workflow Start 3,5-Dibromo-4-methylpyridine Intermediate 2-Lithio-5-bromo-4-methylpyridine Start->Intermediate n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) Product This compound Intermediate->Product DMF, -78 °C to rt (Formylation)

Figure 1: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol:

This protocol is a proposed adaptation based on the synthesis of the 3-carbaldehyde isomer and general principles of organolithium chemistry.[3][4] Caution: This reaction should be performed by trained personnel under an inert atmosphere and with appropriate safety precautions.

Materials:

  • 3,5-Dibromo-4-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, dissolve 3,5-dibromo-4-methylpyridine (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The regioselective lithium-halogen exchange is expected to occur at the more sterically accessible 2-position. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Formylation: To the cold solution of the aryllithium intermediate, add anhydrous DMF (1.2-1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Quenching and Workup: After stirring at -78 °C for an additional 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagents.

  • Low Temperature: The lithiation and formylation steps are performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or addition of the organolithium to the newly formed aldehyde.

  • Regioselectivity of Lithiation: The lithium-halogen exchange is anticipated to occur preferentially at the 2-position due to a combination of steric and electronic factors. The 2-position is generally more activated towards deprotonation in pyridines, and in this case, the bromine at the 2-position is more labile for exchange than the one at the 5-position.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multistep syntheses.

Reactivity_Diagram center_node This compound reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) center_node->reductive_amination Forms substituted aminomethylpyridines wittig Wittig Reaction (Ph₃P=CHR) center_node->wittig Forms substituted vinylpyridines heterocycle_formation Heterocycle Formation (e.g., with hydrazines, hydroxylamines) center_node->heterocycle_formation Forms pyridyl-substituted heterocycles suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) center_node->suzuki Forms 5-aryl-4-methylpicolinaldehydes sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) center_node->sonogashira Forms 5-alkynyl-4-methylpicolinaldehydes heck Heck Coupling (Alkene, Pd catalyst) center_node->heck Forms 5-alkenyl-4-methylpicolinaldehydes aldehyde_node Aldehyde Reactions bromine_node Bromine Reactions

Figure 2: Key reaction pathways of this compound.
Reactions of the Aldehyde Group

The aldehyde functionality is a versatile electrophilic center that can undergo a wide array of transformations.

  • Reductive Amination: A cornerstone of medicinal chemistry, reductive amination allows for the introduction of a diverse range of primary and secondary amines. The reaction of this compound with an amine, followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-substituted aminomethylpyridine derivatives. These are common motifs in bioactive molecules.

  • Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes with a defined double bond position.[5][6] Reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde to a vinyl group, opening avenues for further functionalization or for the synthesis of compounds with specific spatial arrangements.

  • Heterocycle Formation: The aldehyde group is a key precursor for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyridyl-substituted pyrazoles or pyridazines, while reaction with hydroxylamine can form the corresponding oxime.

Reactions of the Bromopyridine Moiety

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.

  • Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for the formation of C-C bonds.[1] The coupling of this compound with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. This reaction is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (typically 1-5 mol%).

  • Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Applications in Drug Discovery and Agrochemicals

While specific examples of marketed drugs or agrochemicals derived directly from this compound are not publicly documented, the structural motifs accessible from this intermediate are prevalent in numerous biologically active compounds.

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1] The ability to introduce diverse substituents at the 5-position via Suzuki coupling makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The aldehyde can be further elaborated to introduce additional binding elements or to modulate the physicochemical properties of the molecule.

Agrochemicals

Pyridine-based compounds are also widely used in the agrochemical industry as fungicides, herbicides, and insecticides.[7][8] For instance, pyridine carboxamides are a known class of succinate dehydrogenase inhibitor (SDHI) fungicides.[9] this compound could serve as a precursor for novel pyridine carboxamides or other classes of agrochemicals, where the substituents on the pyridine ring can be tuned to optimize potency, selectivity, and environmental profile.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its strategically placed functional groups offer a wealth of opportunities for the construction of complex and diverse molecular architectures. Although detailed information on this specific compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key chemical reactions, and its potential applications based on sound chemical principles and data from closely related analogues. As the demand for novel and effective therapeutic and crop protection agents continues to grow, the strategic use of such multifunctional intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of bioactive molecules.

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A Comprehensive Technical Guide to 5-Bromo-4-methylpicolinaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-methylpicolinaldehyde is a highly functionalized heterocyclic building block of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a pyridine core substituted with a reactive aldehyde, a strategically placed bromine atom, and a methyl group, offers a trifecta of chemical handles for sophisticated molecular engineering. This guide provides an in-depth analysis of its core physicochemical properties, outlines a robust synthetic protocol with detailed mechanistic insights, and explores its vast potential as a versatile intermediate in the synthesis of complex molecular entities, particularly within the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's reactivity for the creation of novel and high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name 5-bromo-4-methylpyridine-2-carbaldehyde, is a crystalline solid under standard conditions.[1] The molecule's utility is derived from the distinct reactivity of its constituent parts:

  • Pyridine Ring: A weak base that can be protonated or coordinated to metal centers. Its aromatic nature provides a rigid scaffold.

  • Aldehyde Group (at C2): An electrophilic site highly susceptible to nucleophilic attack, making it ideal for forming C-C and C-N bonds through reactions like reductive amination, Wittig reactions, and various condensations.

  • Bromine Atom (at C5): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, alkyl, or alkynyl substituents.

  • Methyl Group (at C4): Provides steric bulk and electronic modulation of the pyridine ring, which can be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 200.03 g/mol [1][2][3][4]
Chemical Formula C₇H₆BrNO[1][2][3][4]
CAS Number 886364-94-9[1][2][3]
IUPAC Name 5-bromo-4-methylpyridine-2-carbaldehyde[1]
SMILES CC1=CC(=NC=C1Br)C=O[1][3]
Boiling Point 261 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several routes. A robust and logical strategy involves the formylation of a pre-functionalized pyridine ring. The retrosynthetic analysis points towards 2,5-dibromo-4-methylpyridine as a key precursor. This approach is advantageous as it allows for the late-stage introduction of the aldehyde group, a sensitive functionality. The core challenge is achieving regioselective formylation at the C2 position over the C5 position. This is typically accomplished via a directed ortho-metalation or a halogen-metal exchange, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Retrosynthesis Target This compound Intermediate1 2,5-Dibromo-4-methylpyridine Target->Intermediate1 Formylation (e.g., n-BuLi, DMF)

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is adapted from established methods for the formylation of bromopyridines and offers a reliable route to the target compound.[5] The causality behind this specific workflow is the need for a highly controlled, low-temperature halogen-metal exchange to ensure regioselectivity.

Materials:

  • 2,5-Dibromo-4-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromo-4-methylpyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Expertise Note: The use of flame-dried glassware and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

  • Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

    • Expertise Note: The bromine at the C2 position is more labile towards halogen-metal exchange than the one at C5 due to the directing effect of the pyridine nitrogen. The extremely low temperature is essential to prevent side reactions, such as attack on the second bromine or the solvent.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 eq) dropwise. The reaction mixture may change color. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

    • Expertise Note: DMF serves as the formylating agent. The reaction proceeds via a tetrahedral intermediate which, upon aqueous workup, collapses to form the aldehyde.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Expertise Note: The NH₄Cl quench is a mild way to neutralize any remaining organolithium species and hydrolyze the reaction intermediate without causing decomposition of the product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Characterization and Expected Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected data, based on the molecular structure, are summarized below.

Analysis TypeExpected Data
¹H NMR (400 MHz, CDCl₃)δ 10.1 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃)δ 192.5 (CHO), 152.0, 150.0, 145.0, 125.0, 122.0 (Ar-C), 19.0 (CH₃) ppm.
Mass Spec (ESI+) m/z calculated for C₇H₇BrNO [M+H]⁺: 200.97, found: 200.97.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile scaffold for building molecular diversity, a cornerstone of modern drug discovery.[6][7] Its two primary reactive sites can be addressed orthogonally or in sequence to construct complex molecular architectures.

cluster_0 cluster_1 Aldehyde Chemistry cluster_2 Cross-Coupling Chemistry cluster_3 Derivative Classes Core 5-Bromo-4-methyl- picolinaldehyde ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Core->ReductiveAmination Wittig Wittig Reaction (Ph3P=CHR) Core->Wittig Condensation Condensation (e.g., Knoevenagel) Core->Condensation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Core->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Core->Buchwald Amines Substituted (Pyridinyl)methylamines ReductiveAmination->Amines Alkenes Stilbene/Alkene Analogs Wittig->Alkenes Acids Cinnamic Acid Derivatives Condensation->Acids Biaryls Biaryl Compounds Suzuki->Biaryls Alkynes Aryl-Alkynes Sonogashira->Alkynes Arylamines Diaryl Amines Buchwald->Arylamines

Caption: Reaction workflow illustrating the synthetic utility of the title compound.

Case Study: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools for rapidly generating chemical libraries.[8] this compound is an excellent substrate for MCRs like the Ugi or Biginelli reactions. For instance, in an Ugi four-component reaction, the aldehyde can be combined with an amine, an isocyanide, and a carboxylic acid in a one-pot synthesis to generate a complex α-acylamino amide. The resulting product retains the bromo-pyridine moiety, which can then be subjected to further diversification via cross-coupling, exponentially increasing the molecular complexity and the number of compounds available for biological screening.

Safety, Handling, and Storage

Hazard Identification:

  • This compound is classified as a warning-level hazard.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Protocols:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended to prevent oxidation of the aldehyde.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites, coupled with a rigid heterocyclic core, provide an exceptional platform for the synthesis of diverse and complex molecules. The robust synthetic routes to its preparation and its predictable reactivity make it an invaluable asset for researchers in drug discovery, enabling the efficient exploration of chemical space and the acceleration of lead optimization programs. As the demand for novel therapeutic agents grows, the utility of such versatile building blocks will undoubtedly continue to expand.

References

  • This compound | CAS 886364-94-9 | AMERICAN ELEMENTS ®. [Link]
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5-Bromo-4-methylpicolinaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methylpicolinaldehyde

Executive Summary

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctional arrangement—a pyridine core for modulating solubility and directing biological interactions, a bromine atom serving as a versatile handle for cross-coupling reactions, and an aldehyde group for a myriad of chemical transformations—makes it an exceptionally valuable intermediate. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, tailored for researchers, chemists, and drug development professionals. We will delve into two core pathways: the direct, regioselective formylation of a dihalo-pyridine precursor via lithium-halogen exchange and a multi-step approach involving the oxidation of a corresponding pyridyl-methanol intermediate. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis to guide synthetic planning and execution.

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (IUPAC Name: 5-Bromo-4-methylpyridine-2-carbaldehyde) has emerged as a high-value intermediate due to its inherent chemical potential. The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] Concurrently, the aldehyde at the 2-position is a gateway for constructing complex side chains through reactions like reductive amination, Wittig olefination, and aldol condensations.[2] This guide provides an in-depth exploration of robust and reproducible methods for its synthesis.

Core Synthetic Strategies

Two principal and validated pathways for the synthesis of this compound are discussed below. The choice between these routes often depends on the availability of starting materials, scalability requirements, and tolerance for cryogenic conditions.

Pathway 1: Regioselective Formylation via Lithium-Halogen Exchange

This is arguably the most direct and elegant approach, capitalizing on the differential reactivity of bromine atoms on the pyridine ring to achieve regioselective functionalization. The synthesis commences from 3,5-Dibromo-4-methyl-pyridine.

Causality and Mechanistic Insight: The core of this strategy is the lithium-halogen exchange reaction. At cryogenic temperatures (typically below -78 °C), an organolithium reagent like n-butyllithium (n-BuLi) can selectively abstract a bromine atom.[3] In the case of 3,5-Dibromo-4-methyl-pyridine, the bromine at the 3-position is more sterically accessible and potentially more electronically activated for exchange compared to the bromine at the 5-position. This regioselectivity is critical. The resulting organolithium intermediate is a potent nucleophile. Quenching this reactive species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the desired aldehyde functionality.[3][4] Subsequent aqueous workup hydrolyzes the hemiaminal intermediate to yield the final picolinaldehyde product. The use of extremely low temperatures is mandatory to prevent side reactions, such as the scrambling of the lithium intermediate or reaction with the solvent.

Experimental Protocol: Synthesis via Regioselective Lithiation [3]

  • Step 1: Reaction Setup

    • A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and maintained under an inert argon atmosphere.

    • Charge the flask with 3,5-Dibromo-4-methyl-pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -100 °C using a liquid nitrogen/diethyl ether bath.

  • Step 2: Lithiation

    • Slowly add n-Butyllithium (2.5 M in hexanes, 1.02 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -95 °C.

    • Stir the reaction mixture for 5-10 minutes at this temperature upon completion of the addition.

  • Step 3: Formylation

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -95 °C.

    • After the addition is complete, stir the reaction for an additional 20 minutes at -100 °C, followed by stirring for 1 hour at -78 °C (dry ice/acetone bath).

  • Step 4: Quench and Isolation

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product into diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Step 5: Purification

    • Purify the crude residue by column chromatography on silica gel to afford this compound.

Data Summary: Reagents for Pathway 1

Reagent Molar Eq. Purpose Key Considerations
3,5-Dibromo-4-methyl-pyridine 1.0 Starting Material Must be anhydrous.
n-Butyllithium (n-BuLi) 1.02 Lithiating Agent Highly pyrophoric; handle under inert gas.
N,N-dimethylformamide (DMF) 1.5 Formylating Agent Must be anhydrous.
Tetrahydrofuran (THF) Solvent Reaction Medium Must be anhydrous.

| Saturated NH₄Cl (aq) | - | Quenching Agent | Added slowly to control exotherm. |

Workflow Visualization: Pathway 1

G A 3,5-Dibromo-4-methyl-pyridine B Lithiation (n-BuLi, THF, -100 °C) A->B C Organolithium Intermediate B->C D Formylation (DMF, -100 °C to -78 °C) C->D E Hemiaminal Adduct D->E F Aqueous Workup (NH4Cl quench) E->F G This compound F->G

Caption: Regioselective formylation of a dihalo-pyridine.

Pathway 2: Oxidation of (5-Bromo-4-methyl-pyridin-2-yl)-methanol

An alternative and widely used strategy for aldehyde synthesis is the mild oxidation of a primary alcohol.[5] This pathway avoids the use of highly pyrophoric organolithium reagents and cryogenic conditions for the final step, which can be advantageous for scalability. However, it requires the prior synthesis of the alcohol precursor, (5-Bromo-4-methyl-pyridin-2-yl)-methanol, adding steps to the overall sequence.

Causality and Mechanistic Insight: The synthesis of the alcohol precursor can be achieved from the corresponding carboxylic acid or its ester, Methyl 5-bromo-4-methylpicolinate.[6] This ester is reduced using a suitable hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The subsequent step involves the selective oxidation of the primary alcohol to the aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[5] Common and effective reagents for this transformation include:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It operates at low temperatures and is known for high yields.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation under mild conditions.

  • TEMPO-catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like sodium hypochlorite.[7]

Experimental Protocol: Oxidation of Alcohol Precursor

  • Part A: Synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-methanol (Precursor)

    • Dissolve Methyl 5-bromo-4-methylpicolinate (1.0 eq) in a suitable solvent like ethanol or THF.[6]

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, ~2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.[3]

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with water, and remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude alcohol, which can be purified by chromatography.

  • Part B: Oxidation to this compound (TEMPO-catalyzed example) [7]

    • In a flask, dissolve the precursor alcohol (1.0 eq) in a solvent such as dichloromethane (DCM).

    • Add catalytic amounts of TEMPO (0.01-0.05 eq) and potassium bromide (KBr, ~0.1 eq).

    • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) dropwise while vigorously stirring.

    • Monitor the reaction by TLC. Upon completion, separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with sodium thiosulfate solution, water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired aldehyde. Purify by column chromatography if necessary.

Data Summary: Reagents for Pathway 2 (Oxidation Step)

Reagent Molar Eq. Purpose Key Considerations
(5-Bromo-4-methyl-pyridin-2-yl)-methanol 1.0 Starting Material Must be pure and dry.
TEMPO 0.01-0.05 Catalyst Stable radical.
KBr ~0.1 Co-catalyst Facilitates the catalytic cycle.
NaOCl (aq) ~1.2 Stoichiometric Oxidant Commercial bleach can be used.

| Dichloromethane (DCM) | Solvent | Reaction Medium | Standard organic solvent. |

Workflow Visualization: Pathway 2

G cluster_0 Precursor Synthesis cluster_1 Oxidation A Methyl 5-bromo-4-methylpicolinate B Reduction (NaBH4, EtOH) A->B C (5-Bromo-4-methyl-pyridin-2-yl)-methanol B->C D Mild Oxidation (e.g., TEMPO/NaOCl) C->D E This compound D->E

Caption: Two-stage synthesis via alcohol oxidation.

Comparative Analysis of Pathways

FeaturePathway 1 (Lithiation)Pathway 2 (Oxidation)
Number of Steps 1 (from di-bromo precursor)2+ (from ester precursor)
Key Reagents n-BuLi (pyrophoric)NaBH₄, Mild Oxidants
Conditions Cryogenic (-100 °C)Near ambient temperature
Scalability Challenging due to temperature controlMore amenable to large scale
Starting Material 3,5-Dibromo-4-methyl-pyridineMethyl 5-bromo-4-methylpicolinate
Pros Highly direct, atom-economicalMilder conditions, avoids pyrophorics
Cons Requires specialized equipment, hazardous reagentsLonger sequence, potential for over-oxidation

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic routes. The direct formylation of 3,5-Dibromo-4-methyl-pyridine via lithium-halogen exchange offers an efficient and direct pathway, though it necessitates stringent cryogenic conditions and the handling of pyrophoric reagents.[3] Conversely, the oxidation of the corresponding pyridyl-methanol intermediate provides a milder, more scalable alternative, albeit at the cost of a longer synthetic sequence.[5][7] The selection of the optimal pathway will be dictated by the specific constraints of the laboratory, including equipment availability, scale, safety protocols, and the accessibility of starting materials. Both methods, when executed with precision, provide reliable access to this crucial building block for advancing pharmaceutical research and development.

References

  • American Elements. (n.d.). This compound.
  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Al-dujaili, A. H., & Smith, G. J. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1152.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Google Patents. (2010). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • ResearchGate. (n.d.). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.
  • Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-4-methylpicolinate.
  • ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • National Center for Biotechnology Information. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • ACS Publications. (n.d.). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • BenchChem. (2025). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine.

Sources

1H NMR of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 5-Bromo-4-methylpicolinaldehyde: Prediction, Interpretation, and Experimental Considerations

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 886364-94-9).[1][2] Aimed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple data report to offer a detailed predictive interpretation grounded in fundamental NMR principles. We will deconstruct the molecular architecture to forecast the chemical shifts, multiplicities, and integration of each proton signal. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality spectral data and discusses advanced techniques for unambiguous structural confirmation. The core objective is to equip the reader with the expertise to predict, acquire, and interpret the ¹H NMR spectrum of this and structurally related heterocyclic aldehydes with confidence.

Molecular Structure and Unique Proton Environments

This compound is a substituted pyridine derivative with the chemical formula C₇H₆BrNO.[1] Its structure features a pyridine ring substituted at the C2 position with an aldehyde (carboxaldehyde) group, at the C4 position with a methyl group, and at the C5 position with a bromine atom. This specific arrangement results in four distinct, non-equivalent proton environments, which will each produce a unique signal in the ¹H NMR spectrum.

The four proton environments are:

  • The aldehyde proton (-CHO )

  • The aromatic proton at position 3 (H-3 )

  • The aromatic proton at position 6 (H-6 )

  • The three equivalent methyl protons (-CH₃ )

Caption: Molecular structure of this compound with unique proton environments highlighted.

Theoretical Framework for Spectral Prediction

The precise location (chemical shift) and appearance (multiplicity) of each NMR signal are dictated by the immediate electronic environment of the protons.

Chemical Shift and Electronic Effects

The chemical shift (δ), measured in parts per million (ppm), reflects the degree of magnetic shielding around a proton.[3]

  • Deshielding: Electron-withdrawing groups (EWGs) pull electron density away from a proton, reducing its shielding and shifting its signal downfield (to a higher ppm value).

  • Shielding: Electron-donating groups (EDGs) increase electron density, enhancing shielding and shifting the signal upfield (to a lower ppm value).

In our target molecule, the key players are:

  • Ring Nitrogen: Highly electronegative, strongly deshielding protons at the ortho (C2, C6) and para (C4) positions.

  • Aldehyde Group (-CHO): A powerful EWG due to the electronegativity of the oxygen and resonance effects. It strongly deshields the ortho proton (H-3). The aldehyde proton itself is highly deshielded.

  • Bromine Atom (-Br): An EWG through induction but a weak EDG through resonance. Its inductive effect is dominant, causing deshielding.

  • Methyl Group (-CH₃): A weak EDG, causing slight shielding.

Spin-Spin Coupling

Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic field, causing signals to split into multiple lines (multiplicity). The number of lines is predicted by the n+1 rule , where 'n' is the number of adjacent protons. In aromatic systems, coupling is typically observed between protons that are ortho (³J, 3 bonds apart) or meta (⁴J, 4 bonds apart) to each other. Para coupling (⁵J) is usually too small to be resolved.

For this compound, H-3 and H-6 do not have any protons on adjacent carbons. The distance between them is five bonds (H-3 -> C3 -> C4 -> C5 -> C6 -> H-6), meaning any para-coupling would be negligible. Therefore, all signals in the spectrum are predicted to be singlets (s) .

Predicted ¹H NMR Spectrum

Based on the theoretical principles and data from analogous substituted pyridines, we can predict the ¹H NMR spectrum with a high degree of confidence.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale for Prediction
Aldehyde (-CHO)10.0 - 10.31HSinglet (s)The aldehyde proton is directly attached to a carbonyl carbon on an aromatic ring, placing it in a highly deshielded region.[3][7] No adjacent protons lead to a singlet.
Aromatic (H-6)8.7 - 8.91HSinglet (s)This proton is ortho to the highly electronegative ring nitrogen, causing significant deshielding. No adjacent protons result in a singlet.
Aromatic (H-3)8.0 - 8.21HSinglet (s)This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to substantial deshielding. It is less deshielded than H-6 as it is further from the ring nitrogen. No adjacent protons result in a singlet.
Methyl (-CH₃)2.6 - 2.83HSinglet (s)Protons on a methyl group attached directly to an aromatic ring (a benzylic-type position) typically resonate in this range.[8] The signal integrates to 3 protons and is a singlet due to a lack of adjacent protons.

Recommended Experimental Protocol

To obtain a high-quality, verifiable spectrum, a standardized and robust protocol is essential. This workflow ensures reproducibility and data integrity.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) which serves as the internal reference standard, defined as 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved, ensuring a homogenous solution.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer:

  • Experiment: Standard proton detection pulse sequence (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 12 ppm.

  • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

G cluster_workflow Experimental & Data Processing Workflow SamplePrep Sample Preparation (Weigh, Dissolve in CDCl₃/TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectrum Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Advanced Structural Verification

While the ¹H NMR spectrum is highly informative, its predictions can be unequivocally confirmed using two-dimensional (2D) NMR techniques. For a molecule of this complexity, the following experiments would provide definitive proof of structure:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, a COSY spectrum would show no cross-peaks, confirming the absence of ³J or ⁴J couplings and validating the assignment of all signals as singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signal at ~2.7 ppm to the methyl carbon, and the signals at ~8.8 ppm and ~8.1 ppm to their respective aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is the most powerful tool for piecing together the molecular skeleton. Key expected correlations would include:

    • The aldehyde proton (~10.1 ppm) correlating to the C2 and C3 carbons.

    • The H-3 proton (~8.1 ppm) correlating to the C2 (aldehyde), C4 (methyl-bearing), and C5 (bromo-bearing) carbons.

    • The methyl protons (~2.7 ppm) correlating to the C3, C4, and C5 carbons.

These correlations would provide an unambiguous map of the molecular connectivity, leaving no doubt as to the identity and structure of the compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly diagnostic, characterized by four distinct singlets corresponding to the aldehyde, two aromatic, and methyl protons. The significant downfield shifts of the aromatic and aldehyde protons are a direct consequence of the electron-withdrawing effects of the pyridine nitrogen and the carboxaldehyde group. This in-depth guide provides the theoretical foundation and practical protocols necessary for any researcher to confidently predict, acquire, and interpret this spectrum, facilitating crucial quality control and structural verification in synthetic and drug development workflows.

References

  • American Elements. (n.d.). This compound.
  • EON Biotech. (n.d.). This compound – (886364-94-9).
  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • OpenOChem Learn. (n.d.). Interpreting HNMR.
  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Semantic Scholar. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • U.S. Army Medical Research and Development Command. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.

Sources

An In-depth Technical Guide to the Purity and Analysis of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-4-methylpicolinaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, diminished yields, and complications in the purification of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the purification strategies and analytical methodologies required to ensure the high purity of this compound, empowering researchers to proceed with confidence in their synthetic endeavors.

Introduction to this compound

This compound, with the chemical formula C₇H₆BrNO, is a substituted pyridine derivative characterized by the presence of a bromine atom, a methyl group, and an aldehyde functional group.[1] Its molecular structure makes it a versatile intermediate for introducing the 5-bromo-4-methylpyridine-2-yl moiety into larger, more complex molecules. The aldehyde group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, while the bromine atom offers a site for cross-coupling reactions.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 886364-94-9[1][2]
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][2]
Boiling Point 261 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]
Flash Point 112 °C[1]

Purification Strategies for this compound

The purification of this compound is critical to remove starting materials, by-products, and any degradation products. The choice of purification method depends on the nature and quantity of the impurities present.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization.

Causality Behind Solvent Selection: An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. This differential solubility allows for the crystallization of the desired product upon cooling, leaving impurities behind in the mother liquor. For a moderately polar compound like this compound, a solvent system of heptane and ethyl acetate is a good starting point. Heptane acts as the anti-solvent, while ethyl acetate provides the necessary solubility at higher temperatures.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add heptane to the hot solution until turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography is the preferred method for purification.[3]

Expertise in Practice: The choice of stationary and mobile phases is critical for achieving good separation. For this compound, a normal-phase silica gel column is typically effective. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar impurities. It is important to avoid highly acidic or basic conditions on the column, as aldehydes can be sensitive.[4] The use of a modifier like triethylamine in the eluent can be beneficial to prevent streaking of the compound on the silica gel.[4]

Visualizing the Workflow:

Caption: Workflow for the purification of this compound by flash column chromatography.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal solvent system by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the product an Rf value of approximately 0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the column.

  • Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to provide a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and quantifying any impurities.[5] For a polar compound like this compound, a reversed-phase HPLC method is generally suitable.[5]

Method Validation as a Self-Validating System: A robust HPLC method should be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 80% A, hold for 1 minute.

    • Linear gradient to 20% A over 10 minutes.

    • Hold at 20% A for 2 minutes.

    • Return to 80% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities and residual solvents.[6] Due to the polarity of the aldehyde, derivatization may sometimes be necessary to improve its volatility and thermal stability, though direct analysis is often possible.[5]

Logical Relationship between Separation and Identification:

GCMS_Workflow Sample Sample Injection GC_Column Gas Chromatography (Separation by Boiling Point/Polarity) Sample->GC_Column Vaporization MS_Detector Mass Spectrometry (Identification by Mass-to-Charge Ratio) GC_Column->MS_Detector Elution Data_Analysis Data Analysis (Impurity Identification & Quantification) MS_Detector->Data_Analysis Ionization & Fragmentation Data

Caption: The logical flow of analysis in a GC-MS system.

Step-by-Step GC-MS Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also be used for quantitative analysis (qNMR).[7] ¹H and ¹³C NMR spectra provide definitive confirmation of the compound's identity and can reveal the presence of structurally related impurities.

Trustworthiness through Structural Verification: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming its structure and highlighting any discrepancies that might indicate impurities.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.7s1HPyridine proton (H-6)
~7.8s1HPyridine proton (H-3)
~2.5s3HMethyl protons (-CH₃)

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Impurity Profiling

A thorough analysis should also aim to identify potential impurities. Common impurities in the synthesis of this compound could include:

  • Starting materials: Unreacted 4-methyl-2-picoline or its N-oxide.

  • Over-brominated or under-brominated species: Dibrominated or non-brominated picolinaldehyde derivatives.

  • Oxidation product: 5-Bromo-4-methylpicolinic acid.

  • Residual solvents: From the synthesis and purification steps.

The identification of these impurities can be achieved by a combination of the analytical techniques described above, particularly GC-MS and LC-MS.[8]

Conclusion

The purity of this compound is a critical factor for its successful application in research and drug development. By implementing rigorous purification protocols, such as recrystallization and flash column chromatography, and employing a suite of orthogonal analytical techniques including HPLC, GC-MS, and NMR, researchers can ensure the quality and consistency of this vital chemical intermediate. This comprehensive approach to purity and analysis provides the foundation for reliable and reproducible synthetic outcomes.

References

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  • Letertre, M., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. PMC - PubMed Central.
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  • US4675410A - Process for the production of pyridine or alkyl substituted pyridines - Google Patents. (n.d.). Google Patents.
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  • Senzer, B. D., et al. (2025).
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  • Use of process data to assess chromatographic performance in production-scale protein purification columns - PubMed. (n.d.). PubMed.
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  • US3274206A - Process for the production of pyridine aldehydes - Google Patents. (n.d.). Google Patents.
  • 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - Optional[13C NMR] - SpectraBase. (n.d.). SpectraBase.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Versatile Pyridine Aldehyde

5-Bromo-4-methylpicolinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers multiple reaction sites for the construction of complex molecular architectures. This strategic functionalization makes it an important intermediate in the development of novel pharmaceutical agents and other specialty chemicals. However, as with many reactive organic compounds, its utility is accompanied by potential hazards that necessitate a thorough understanding of its safe handling, storage, and disposal. This guide provides an in-depth, experience-driven framework for researchers to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. While detailed toxicological data for this compound is not extensively published, information from its Safety Data Sheet (SDS) and data from structurally similar compounds, such as other brominated pyridine aldehydes, allows for a robust risk assessment.[1][2][3]

The primary hazards associated with this compound are summarized by the GHS Hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆BrNO[1][4][5]
Molecular Weight 200.03 g/mol [1][4][6]
CAS Number 886364-94-9[1][6]
Appearance Likely a solid (powder or crystal)[3]
Boiling Point 261 °C at 760 mmHg[1]
Flash Point 112 °C[1]
Storage Temperature 2-8°C, under an inert atmosphere[3][6]

Causality of Hazards: The aldehyde functional group can be irritating to mucous membranes and skin upon contact. The pyridine ring, particularly when halogenated, can also contribute to irritant properties. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[7] Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

To mitigate the identified risks, a combination of engineering controls and appropriate PPE is essential. The principle here is to create a hierarchy of protection, where engineering controls provide the first line of defense, and PPE offers individual protection.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood.[2][8] This is critical to prevent the inhalation of dust or vapors, directly addressing the H335 hazard.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10][11]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental eye or skin contact.[7][11][12]

Personal Protective Equipment (PPE): The Researcher's Shield

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[13][14] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[15] It is crucial to check the manufacturer's glove compatibility data for pyridine and halogenated aromatic compounds. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

    • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills.[15]

  • Respiratory Protection: For situations where dust generation is unavoidable and cannot be adequately controlled by a fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter may be necessary.[15]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Handling 5-Bromo-4- methylpicolinaldehyde fume_hood Work in a Fume Hood start->fume_hood Primary Containment goggles Wear Chemical Safety Goggles end Procedure Complete goggles->end gloves Wear Nitrile Gloves gloves->end lab_coat Wear Lab Coat lab_coat->end fume_hood->goggles fume_hood->gloves fume_hood->lab_coat

Caption: Recommended PPE and engineering controls workflow.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the integrity of the chemical.

Handling Procedures
  • Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation, such as careful scooping rather than pouring.[2][10][15]

  • Inert Atmosphere: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6]

  • Grounding: When transferring larger quantities of the solid, take precautions against static discharge.[9][16]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7][17] Do not eat, drink, or smoke in the laboratory.[2][9][16]

Storage
  • Temperature: Store the compound in a cool, dry, and well-ventilated area, with the recommended storage temperature being between 2-8°C.[3][6]

  • Container: Keep the container tightly closed and properly labeled.[7][10][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[2][8]

Section 4: Emergency Procedures - Preparedness and Response

Even with meticulous planning, accidental exposures or spills can occur. A well-defined emergency plan is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][10][11]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7][10][11][17]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7][10][11][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][10][11]
Spill and Leak Procedures
  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Eliminate all sources of ignition.[10][16]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[15]

  • Decontamination: Clean the spill area with an appropriate solvent (check SDS for recommendations) and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][7][15]

Spill_Response cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Spread ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] A water spray can be used to cool fire-exposed containers.[2][11]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[2][17]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10][11][17]

Section 5: Disposal Considerations

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed chemical disposal company.[15] Do not dispose of it down the drain or in regular trash.[15]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[13] They can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Conclusion: A Culture of Safety

This compound is a potent tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a deep-seated culture of safety within the laboratory. By internalizing the principles outlined in this guide—from thorough hazard assessment and diligent use of protective equipment to meticulous handling and emergency preparedness—researchers can confidently harness the synthetic potential of this versatile molecule while ensuring the well-being of themselves and their colleagues.

References

  • This compound | CAS 886364-94-9. American Elements. [Link]
  • This compound – (886364-94-9). EON Biotech. [Link]
  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]
  • Safety Data Sheet - Pyridine-2-carbaldehyde. Stobec. [Link]
  • This compound (C7H6BrNO). PubChem. [Link]

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Safeguarding Stability: A Technical Guide to the Storage of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpicolinaldehyde, a substituted pyridinecarboxaldehyde, is a key building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive aldehyde group and the electronically modified pyridine ring, make it a valuable precursor for the synthesis of complex molecular architectures. However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive overview of the recommended storage and handling procedures for this compound, grounded in chemical principles and best practices, to ensure its long-term stability and integrity for research and development applications.

Core Storage Recommendations: A Multi-faceted Approach to Preservation

The primary goal of a successful storage strategy for this compound is to mitigate the key environmental factors that can lead to its degradation: temperature, atmosphere, and light. Based on data from structurally similar compounds and general principles of aldehyde chemistry, the following conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration) Lower temperatures significantly reduce the rate of chemical reactions, including oxidation and polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen, the primary driver of aldehyde autoxidation.[1]
Container Tightly Sealed, Amber Glass Vial Prevents exposure to moisture and light, which can catalyze degradation pathways.
Handling Minimize exposure to air For weighing and transfer, work swiftly or in a controlled atmosphere (glove box) to reduce contact with oxygen.

The "Why": Understanding the Degradation Pathways

The stringent storage recommendations are rooted in the inherent chemical reactivity of the aldehyde functional group and the nature of the substituted pyridine ring.

Autoxidation: The Primary Degradation Route

The most significant degradation pathway for this compound is autoxidation, a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid, 5-Bromo-4-methylpicolinic acid.[2][3][4] This process not only consumes the desired starting material but also introduces an impurity that can complicate subsequent reactions and purification steps.

The mechanism of autoxidation is generally understood to proceed as follows:

  • Initiation: Formation of a radical species from the aldehyde.

  • Propagation: The aldehyde radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, forming a hydroperoxide and a new aldehyde radical, thus propagating the chain.

  • Termination: Combination of radical species to form non-radical products.

Autoxidation of this compound cluster_initiation Initiation cluster_propagation Propagation Aldehyde This compound Radical Aldehyde Radical Aldehyde->Radical Initiator (e.g., light, heat) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Oxygen O₂ (Atmospheric Oxygen) Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Aldehyde New_Radical New Aldehyde Radical Carboxylic_Acid 5-Bromo-4-methylpicolinic Acid Hydroperoxide->Carboxylic_Acid Further reactions

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 5-Bromo-4-methylpicolinaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and application of 5-Bromo-4-methylpicolinaldehyde (CAS No. 886364-94-9). Moving beyond a simple supplier list, this document outlines a rigorous, field-tested methodology for qualifying commercial sources, interpreting analytical data, and implementing the reagent in a practical synthetic context. We detail critical quality control parameters, safe handling protocols, and a representative experimental procedure to ensure reproducible and successful outcomes in the laboratory.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a reactive aldehyde group and strategically placed bromo and methyl substituents on the pyridine ring, makes it a versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde is a key functional group for forming carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and condensations.

The precise arrangement of these functional groups allows for regioselective modifications, enabling the synthesis of novel heterocyclic compounds with potential therapeutic applications. Given its role as a critical building block, the purity and reliability of the starting material are paramount to the success of multi-step synthetic campaigns. This guide addresses the foundational step: sourcing high-quality material.

Qualifying Commercial Suppliers: A Risk-Based Approach

Selecting a supplier is not merely a transactional step; it is the first critical control point in an experimental workflow. A failure to adequately vet a supplier can introduce impurities that compromise reaction outcomes, generate misleading biological data, and consume valuable research time. We advocate a systematic, evidence-based qualification process.

Supplier_Qualification_Workflow A Initial Screening: Identify Potential Suppliers (e.g., Online Databases, SciFinder) B Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial list C Analyze Certificate of Analysis (CoA) B->C Receive docs D Review Purity & Impurity Profile (>97% preferred) C->D E Verify Analytical Methods (e.g., ¹H NMR, HPLC/GC, MS) C->E F Assess Supplier Reputation & Technical Support D->F Purity acceptable J Reject Supplier: Documentation or QC Fails D->J Data unacceptable E->F Methods valid E->J Data unacceptable G Decision: Procure Sample or Small Quantity F->G Reputation positive H In-House QC Verification (Confirm Identity & Purity) G->H Sample received I Decision: Approve Supplier & Scale-Up Procurement H->I QC Pass H->J QC Fail

Caption: Workflow for Qualifying a Chemical Supplier.

The Central Role of the Certificate of Analysis (CoA)

The CoA is the single most important document for initial supplier assessment. It is a self-validating system that provides a snapshot of the specific batch's quality.

What to Scrutinize:

  • Identity Confirmation: The CoA must show data consistent with the structure of this compound. Typically, this is confirmed by ¹H NMR spectroscopy. The spectrum should be provided or be available upon request, showing characteristic shifts for the aromatic protons, the aldehyde proton (~9.9-10.1 ppm), and the methyl group (~2.4-2.6 ppm).

  • Purity Assessment: Purity should be determined by a quantitative method, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity level of ≥97% is recommended for most synthetic applications. Be wary of CoAs that only state "Conforms to structure" without a quantitative purity value.

  • Date of Analysis: Ensure the analysis is recent. The stability of aldehydes can vary, and aged material may have oxidized to the corresponding carboxylic acid.

Commercial Supplier Landscape

Our survey of the market has identified several commercial suppliers that list this compound (CAS 886364-94-9). The following table is a comparative summary based on publicly available data and should serve as a starting point for the qualification workflow described above.

SupplierProduct Number (Example)Stated Purity / GradeAnalytical Data ProvidedNotes
American ElementsN/ACan produce to various grades (e.g., 99%, 99.9%)Provides CoA upon requestSpecializes in high-purity materials and custom specifications.[1]
EON Biotech886364-94-9Not specified on product pageLists molecular formula and weightFurther inquiry required for purity and analytical data.[2]
Tokyo Chemical Industry (TCI)B3489 (for isomer)>98.0% (GC)Provides SDS, Specifications, CoANote: TCI lists the isomer 5-Bromo-2-pyridinecarboxaldehyde, highlighting the importance of verifying the CAS number and structure.[3]
Sigma-Aldrich (Merck)Varies by isomer95% - 97%Provides CoA with lot numberLists multiple isomers; careful selection of the correct CAS number (886364-94-9) is crucial.

This table is illustrative. Researchers must perform their own due diligence as supplier offerings and batch quality can change.

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining the integrity of the compound.

  • Hazard Profile: Based on data for structurally similar compounds, this compound should be treated as a hazardous substance. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, particularly for long-term use.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application Focus: A Representative Synthetic Protocol

To demonstrate the utility of high-quality this compound, we present a generalized protocol for a Suzuki cross-coupling reaction, a common application for this type of building block. This reaction creates a new carbon-carbon bond at the bromine position.

General Procedure for Suzuki Coupling

This protocol is adapted from established methodologies for coupling aryl bromides with boronic acids.[6]

Objective: To couple this compound with an aryl boronic acid to synthesize a 5-aryl-4-methylpicolinaldehyde derivative.

Suzuki_Coupling_Workflow A 1. Reagent Setup - Add this compound (1.0 eq) - Add Aryl Boronic Acid (1.1 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) - Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) B 2. Solvent Addition & Degas - Add solvent (e.g., 1,4-Dioxane/Water) - Purge with Argon/Nitrogen for 15 min A->B C 3. Reaction - Heat mixture to 80-100 °C - Monitor by TLC or LC-MS B->C D 4. Work-up - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) C->D E 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography D->E F 6. Analysis - Characterize product by ¹H NMR, ¹³C NMR, MS - Assess purity by HPLC E->F

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired aryl boronic acid (1.0-1.2 equivalents), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), under an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly used.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel.

  • Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

This self-validating protocol relies on the initial purity of the this compound. The presence of impurities, such as the corresponding carboxylic acid, can interfere with the catalyst and reduce reaction yield.

Conclusion

The successful use of this compound as a synthetic intermediate is critically dependent on the quality of the commercial source. Researchers and drug development professionals must adopt a rigorous, data-driven approach to supplier qualification, centered on the critical evaluation of the Certificate of Analysis. By combining careful supplier vetting with robust, well-designed synthetic protocols and stringent safety practices, the full potential of this versatile building block can be realized in the pursuit of novel chemical entities.

References

  • This compound | CAS 886364-94-9. American Elements. [Link]
  • This compound – (886364-94-9). EON Biotech. [Link]
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • CERTIFICATE OF ANALYSIS - 2-Bromo-5-hydroxypyridine. Maybridge. [Link]

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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylpicolinaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic positioning of its aldehyde group on a substituted pyridine ring imparts a unique reactivity profile that is crucial for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the aldehyde moiety. It further details the participation of this functional group in a range of pivotal chemical transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Each section is supported by mechanistic insights, field-proven experimental protocols, and references to authoritative literature, offering a practical resource for scientists engaged in the synthesis and development of novel therapeutics.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₇H₆BrNO, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of pharmacologically active compounds.[1] Its utility is largely centered around the reactivity of the aldehyde group at the C-2 position of the pyridine ring. The interplay of the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent, along with the electron-donating methyl group, creates a nuanced electronic environment that dictates the aldehyde's susceptibility to various chemical transformations. Understanding and harnessing this reactivity is paramount for the efficient construction of target molecules in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

Electronic and Steric Landscape: Modulators of Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic and steric effects exerted by the substituents on the pyridine ring.

Electronic Effects:

  • Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which decreases the electron density across the aromatic system. The bromine atom at the C-5 position also contributes a significant -I effect. These combined inductive forces render the carbonyl carbon of the aldehyde group more electron-deficient and, consequently, highly electrophilic and primed for nucleophilic attack.

  • Resonance Effect: The pyridine nitrogen and the bromine atom can also participate in resonance, further influencing the electron distribution within the ring and on the aldehyde group. The net result is a highly polarized C=O bond, enhancing its reactivity towards nucleophiles.

  • Electron-Donating Group (+I): The methyl group at the C-4 position exerts a positive inductive effect, donating electron density to the ring. This partially counteracts the electron-withdrawing effects of the nitrogen and bromine, subtly modulating the overall reactivity of the aldehyde.

Steric Hindrance:

The substituents on the pyridine ring can also sterically influence the approach of nucleophiles to the aldehyde group. In the case of this compound, the methyl group at the C-4 position and the bromine atom at the C-5 position do not significantly hinder the C-2 aldehyde group, allowing for a wide range of transformations to occur.

A summary of these influencing factors is presented in Table 1.

Table 1: Electronic and Steric Effects on the Reactivity of the Aldehyde Group

FeatureEffect on Aldehyde CarbonylConsequence
Pyridine Nitrogen Strong -I EffectIncreased Electrophilicity
Bromo Substituent Strong -I EffectIncreased Electrophilicity
Methyl Substituent Weak +I EffectSlightly Decreased Electrophilicity
Steric Environment Minimal hindrance at C-2High accessibility for nucleophiles

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in this compound allows it to readily participate in a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry, involving the attack of a nucleophile on the carbonyl carbon.[2]

The aldehyde group can be readily reduced to a primary alcohol, (5-Bromo-4-methylpyridin-2-yl)methanol, using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for aldehydes and ketones.[3][4][5]

Reaction Scheme:

start This compound reagents NaBH4, CH3OH start->reagents product (5-Bromo-4-methylpyridin-2-yl)methanol reagents->product

Figure 1: Reduction of this compound.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.[6]

The addition of Grignard reagents (R-MgX) to the aldehyde group provides a powerful method for forming carbon-carbon bonds and synthesizing secondary alcohols.[7][8]

Reaction Scheme:

start This compound reagents 1. R-MgX, THF 2. H3O+ start->reagents product Secondary Alcohol reagents->product

Figure 2: Grignard reaction with this compound.

Experimental Protocol: General Grignard Reaction

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[8]

Condensation Reactions

Condensation reactions involving the aldehyde group are pivotal for the construction of larger, more complex molecules.

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides.[9][10] This reaction is particularly valuable as it forms the double bond with high regioselectivity.

Reaction Scheme:

start This compound reagents Ph3P=CHR', Base start->reagents product Alkene reagents->product

Figure 3: Wittig reaction of this compound.

Experimental Protocol: One-Pot Aqueous Wittig Reaction

  • In a test tube, suspend triphenylphosphine (1.4 eq) in a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Add the appropriate alkyl halide (1.6 eq) followed by this compound (1.0 eq).

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Quench the reaction with 1.0 M sulfuric acid.

  • Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the E:Z ratio of the resulting alkene.[2]

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a C=C bond.[11][12][13] This reaction is instrumental in synthesizing α,β-unsaturated compounds.

Reaction Scheme:

start This compound reagents Active Methylene Compound, Base (e.g., Piperidine) start->reagents product α,β-Unsaturated Product reagents->product

Figure 4: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[14][15] A similar procedure has been reported for the isomeric 5-Bromo-4-methyl-pyridine-3-carbaldehyde.[3]

Table 2: Reductive Amination of 5-Bromo-4-methyl-pyridine-3-carbaldehyde

ReactantReagentsSolventProduct
5-Bromo-4-methyl-pyridine-3-carbaldehydeEthylamine, Sodium cyanoborohydride, Zinc chlorideMethanol(5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine

Experimental Protocol: Reductive Amination (adapted from an isomeric compound)

  • Dissolve this compound (1.0 eq) in methanol under a nitrogen atmosphere.

  • Add a solution of the desired amine (e.g., ethylamine, 2.0 M in methanol, 5.3 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve sodium cyanoborohydride (1.1 eq) in methanol and add anhydrous zinc chloride (0.55 eq). Stir for 20 minutes.

  • Add the solution of the reducing agent to the imine-containing mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and work up to isolate the amine product.[3]

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, 5-Bromo-4-methylpicolinic acid, a valuable synthetic intermediate.[16] Various oxidizing agents can be employed for this transformation.

Reaction Scheme:

start This compound reagents Oxidizing Agent (e.g., KMnO4 or PCC/H5IO6) start->reagents product 5-Bromo-4-methylpicolinic acid reagents->product

Figure 5: Oxidation of this compound.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve this compound in a mixture of pyridine and water.

  • Heat the solution to 85 °C and add potassium permanganate (KMnO₄) portion-wise over 30 minutes.

  • Continue heating for several hours until the reaction is complete.

  • Cool the mixture, dilute with water, and filter to remove manganese dioxide.

  • Acidify the aqueous phase with a mineral acid (e.g., H₂SO₄) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Spectroscopic Characterization

The structural integrity of this compound and its reaction products is typically confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • Aldehyde proton (-CHO): ~10.0 ppm (singlet)

  • Pyridine protons: ~8.5-8.8 ppm and ~7.5-7.8 ppm (singlets or doublets)

  • Methyl protons (-CH₃): ~2.5 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

  • Carbonyl carbon (C=O): ~190-200 ppm

  • Pyridine carbons: ~120-160 ppm

  • Methyl carbon (-CH₃): ~15-25 ppm

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.[13][17]

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. The aldehyde group, activated by the electronic effects of the pyridine ring and its substituents, readily undergoes a wide array of chemical transformations. This guide has provided a detailed overview of its reactivity in nucleophilic addition, condensation, oxidation, and reduction reactions, complete with mechanistic insights and practical experimental protocols. A thorough understanding of this compound's chemical behavior is essential for its effective utilization in the design and synthesis of novel molecules with potential therapeutic applications.

References

  • U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester," 2006.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • ResearchGate.
  • Semantic Scholar.
  • American Elements. This compound. [Link]
  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • PubChem.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Chemistry Portal.
  • PubMed. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. [Link]
  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
  • RSC Publishing.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • Chemistry LibreTexts. The Wittig Reaction. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • University of Puget Sound. NMR Chemical Shifts. [Link]
  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

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The Synthetic Versatility of 5-Bromo-4-methylpicolinaldehyde: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

5-Bromo-4-methylpicolinaldehyde, a strategically functionalized pyridine derivative, stands as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. While its direct applications in commercially available products are not extensively documented in mainstream literature, its inherent chemical architecture—featuring a reactive aldehyde, a bromine atom primed for cross-coupling, and a methylated pyridine core—offers a powerful toolkit for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the potential applications of this compound, drawing upon established reactivity principles and the known utility of analogous structures in drug discovery and materials science. We will explore its physicochemical properties, delve into its synthetic potential through key reaction pathways, and present detailed, field-proven protocols to empower researchers in unlocking its full capabilities.

Physicochemical Properties and Structural Attributes

Understanding the fundamental characteristics of this compound is paramount for its effective utilization in research and development. The strategic arrangement of its functional groups dictates its reactivity and potential applications.

PropertyValueSource(s)
CAS Number 886364-94-9[1][2]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1][2]
IUPAC Name 5-bromo-4-methylpyridine-2-carbaldehyde[1]
Synonyms 5-Bromo-4-methyl-2-pyridinecarboxaldehyde[1]
Boiling Point 261 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]
Flash Point 112 °C[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

The pyridine ring, an essential scaffold in numerous pharmaceuticals, is rendered electron-deficient, influencing the reactivity of its substituents. The bromine atom at the 5-position is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[3][4] The aldehyde group at the 2-position is a versatile functional group, readily participating in a wide range of transformations, including nucleophilic additions, condensations, and reductive aminations.

Core Applications in Medicinal Chemistry and Drug Discovery

Based on the reactivity of its functional groups and the established roles of analogous bromo-pyridine aldehydes, this compound is a prime candidate for the synthesis of novel bioactive molecules. Its structural motifs are prevalent in compounds targeting a range of therapeutic areas.

Synthesis of Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[5][6] The bromine atom on this compound allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, a cornerstone of modern drug discovery.[6] These appended groups can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity. The aldehyde functionality can be further elaborated to introduce hydrogen bond donors and acceptors, which often interact with the hinge region of the kinase.[6]

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is essential for its catalytic activity.

  • Degassed Solvents: Removes dissolved oxygen, which can also deactivate the catalyst.

  • Base: Essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings. Other palladium sources and ligands can be screened for optimization.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Coupled_Product 5-Aryl-4-methylpicolinaldehyde This compound->Coupled_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Coupled_Product Catalyst Pd(PPh₃)₄ Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product

Figure 1: Suzuki-Miyaura coupling workflow.

Building Blocks for Agrochemicals

The pyridine scaffold is also a prominent feature in many modern fungicides and insecticides.[7] this compound can serve as a key intermediate in the synthesis of novel agrochemicals. The bromine atom allows for the introduction of toxophoric groups via cross-coupling reactions, while the aldehyde can be used to link to other fragments or be converted into other functional groups that modulate the compound's biological activity and physical properties.[7]

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality of this compound is a gateway to a diverse range of heterocyclic systems through condensation reactions. For instance, it can participate in multicomponent reactions, such as the Biginelli or Ugi reactions, to rapidly generate libraries of complex molecules for high-throughput screening.[8]

Key Synthetic Transformations

The dual reactivity of this compound allows for a wide array of synthetic manipulations, enabling the construction of complex molecular frameworks.

Reactions at the Bromine Atom

The carbon-bromine bond is the primary site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: As detailed above, for the formation of C-C bonds with aryl or vinyl boronic acids.[3][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing substituted amines. This is particularly useful in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and other protein targets where a nitrogen linkage is crucial.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to rigid scaffolds often explored in materials science and as linkers in bioactive molecules.[3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Causality behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination and can significantly affect the reaction's efficiency. Bulky, electron-rich phosphine ligands like Xantphos are often effective.

  • Strong Base: A strong, non-nucleophilic base like cesium carbonate is typically required to deprotonate the amine and facilitate the catalytic cycle.

Reaction_Pathways cluster_bromo_reactions Reactions at the Bromine Atom cluster_aldehyde_reactions Reactions at the Aldehyde Group Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Sonogashira Sonogashira Coupling (C-C Triple Bond) Start->Sonogashira Reductive_Amination Reductive Amination (Secondary/Tertiary Amines) Start->Reductive_Amination Wittig Wittig Reaction (Alkene Formation) Start->Wittig Condensation Condensation Reactions (e.g., with active methylene compounds) Start->Condensation

Figure 2: Synthetic potential of this compound.

Reactions at the Aldehyde Group

The aldehyde functionality provides a second, orthogonal reactive site for further molecular elaboration.

  • Reductive Amination: A highly reliable method for forming C-N single bonds by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃). This is a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds with control over stereochemistry in some cases.

  • Nucleophilic Addition: The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another valuable functional group for further derivatization, such as amide bond formation.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in reactions like the Knoevenagel condensation.

Conclusion and Future Outlook

This compound is a potent synthetic intermediate with significant, albeit largely untapped, potential in research and development. Its strategically positioned functional groups provide a versatile platform for the synthesis of a wide array of complex molecules. While direct literature precedents for its application are emerging, the well-established chemistry of its isomers and analogous structures provides a robust roadmap for its utilization in medicinal chemistry, agrochemical research, and materials science. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for scientists seeking to leverage the unique chemical attributes of this promising building block to accelerate their discovery programs.

References

  • This compound | CAS 886364-94-9. American Elements. [Link]
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]
  • Synthesis of Bioactive Molecules through Multicomponent Reactions. PMC. [Link]
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Synthetic Chemists

Introduction: The Strategic Value of 5-Bromo-4-methylpicolinaldehyde

This compound has emerged as a highly versatile and strategic building block in modern synthetic and medicinal chemistry.[1][2] Its structure is endowed with three distinct points of chemical reactivity: a nucleophilically susceptible aldehyde, a C-Br bond primed for transition-metal-catalyzed cross-coupling, and a pyridine core, which is a prevalent motif in numerous pharmaceuticals.[2] This trifecta of functionality allows for the selective and sequential introduction of molecular complexity, making it an ideal starting material for the generation of diverse compound libraries aimed at drug discovery and materials science.

The aldehyde group serves as a gateway for forming a wide range of functional groups including alcohols, imines, oximes, and alkenes through well-established nucleophilic addition and condensation reactions.[3][4][5] Concurrently, the bromine atom at the 5-position provides a robust handle for forging new carbon-carbon and carbon-heteroatom bonds via powerful cross-coupling methodologies like the Suzuki-Miyaura, Sonogashira, and Heck reactions.[6][7][8]

This guide provides experienced researchers and drug development professionals with detailed, field-proven protocols for leveraging the unique reactivity of this compound. We will explore the causality behind experimental choices and offer step-by-step methodologies for synthesizing two primary classes of derivatives: those derived from transformations of the aldehyde and those from cross-coupling at the bromide position.

Physicochemical Properties and Handling

Before proceeding with synthetic protocols, it is essential to understand the basic properties and handling requirements of the starting material.

PropertyValueReference
CAS Number 886364-94-9[1]
Molecular Formula C₇H₆BrNO[9]
Molecular Weight 200.03 g/mol [9]
Appearance Off-white to yellow solid-
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially when exposed to air.[10]-

Core Synthetic Strategies I: Transformations of the Aldehyde Moiety

The electrophilic carbon of the aldehyde is a prime target for nucleophilic attack, enabling a variety of C-C and C-heteroatom bond-forming reactions.[4][5] These transformations are fundamental for introducing new functional groups and extending the molecular scaffold.

Protocol 3.1: Synthesis of Secondary Alcohols via Grignard Reaction

Rationale: The Grignard reaction is a robust method for creating new carbon-carbon bonds and converting the aldehyde into a more complex secondary alcohol. This protocol describes the addition of a phenyl group, but it is broadly applicable to various alkyl and aryl Grignard reagents.

Grignard_Workflow A This compound in dry THF B Add Phenylmagnesium Bromide (1.1 eq) at 0 °C A->B C Stir at 0 °C to RT (1-2 hours) B->C D Aqueous Quench (sat. aq. NH4Cl) C->D E Work-up & Purification (Extraction, Chromatography) D->E F Product: (5-Bromo-4-methylpyridin-2-yl)(phenyl)methanol E->F

Caption: Workflow for Grignard addition to this compound.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 g, 5.0 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 25 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenylmagnesium bromide (1.0 M solution in THF, 5.5 mL, 5.5 mmol, 1.1 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.

Self-Validation: The successful reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal at ~10 ppm and appearance of a new carbinol proton signal) and Mass Spectrometry (MS) to confirm the expected molecular weight.

Protocol 3.2: Synthesis of Imines (Schiff Bases) via Condensation

Rationale: The condensation of the aldehyde with primary amines provides access to imines, or Schiff bases, which are versatile intermediates for further reactions (e.g., reduction to secondary amines) and are common ligands in coordination chemistry.[3]

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) and aniline (0.47 g, 5.0 mmol, 1.0 equivalent) in methanol (25 mL).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the product may be observed as a precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude imine can often be used without further purification or can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Expected Outcome: The formation of N-(5-bromo-4-methylpyridin-2-ylmethylene)aniline. Characterization via NMR will show the characteristic imine C-H proton signal.

Core Synthetic Strategies II: C5-Bromo Cross-Coupling Reactions

The C-Br bond at the 5-position is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and enyne systems that are central to many modern pharmaceuticals.[2][11]

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[7][12] It offers high functional group tolerance and typically proceeds with high yields. This protocol is fundamental for creating biaryl derivatives, which are common scaffolds in kinase inhibitors.[2]

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-Br adds to Pd(0)) TM Transmetalation (Ar' group from Boron transfers to Palladium) OA->TM ArB(OH)2, Base RE Reductive Elimination (Ar-Ar' product is formed, regenerating Pd(0)) TM->RE RE->OA Product Released Product Coupled Product RE->Product Start Pd(0) Catalyst Start->OA ArBr 5-Bromo-4-methyl- picolinaldehyde ArBr->OA

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • To a microwave vial or Schlenk flask, add this compound (400 mg, 2.0 mmol), phenylboronic acid (317 mg, 2.6 mmol, 1.3 equivalents), and sodium carbonate (Na₂CO₃, 530 mg, 5.0 mmol, 2.5 equivalents).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (115 mg, 0.1 mmol, 5 mol%).

  • Evacuate and backfill the vessel with argon three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 4-12 hours with vigorous stirring. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the 5-aryl-4-methylpicolinaldehyde derivative.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃100~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃90~80-90
Thiophene-3-boronic acidPd(PPh₃)₄ (5%)Na₂CO₃100~75-85

Orthogonal and Sequential Synthetic Design

The true power of this compound lies in the ability to combine these transformations sequentially. The choice of which functional group to modify first depends on the stability of the other group under the planned reaction conditions.

  • Strategy 1 (Coupling First): Perform the Suzuki coupling, which is robust and tolerant of the aldehyde. The resulting 5-aryl picolinaldehyde can then undergo subsequent aldehyde modifications (e.g., reductive amination, Wittig). This is often the preferred route.

  • Strategy 2 (Aldehyde Modification First): If the desired aldehyde modification is sensitive to the heat or basic conditions of cross-coupling, it may be necessary to perform it first. For example, a sensitive alcohol could be formed via Grignard addition, which is then protected (e.g., as a silyl ether) before proceeding with the Suzuki coupling.

Decision_Tree Start This compound Path1 Strategy 1: Coupling First Start->Path1 Path2 Strategy 2: Aldehyde Mod First Start->Path2 Suzuki Suzuki Coupling Path1->Suzuki AldehydeMod2 Aldehyde Modification (e.g., Grignard) Path2->AldehydeMod2 AldehydeMod1 Aldehyde Modification (e.g., Reductive Amination) Suzuki->AldehydeMod1 Product1 Final Product A AldehydeMod1->Product1 Protection Protecting Group (e.g., TBS-Cl) AldehydeMod2->Protection Suzuki2 Suzuki Coupling Protection->Suzuki2 Deprotection Deprotection (e.g., TBAF) Suzuki2->Deprotection Product2 Final Product B Deprotection->Product2

Caption: Decision workflow for multi-step synthesis from the core scaffold.

Conclusion

This compound is a powerful and economically important starting material for constructing diverse molecular libraries. By strategically applying nucleophilic addition reactions to the aldehyde and transition metal-catalyzed cross-coupling at the bromide, chemists can rapidly access novel and complex pyridine derivatives. The protocols outlined in this guide provide a validated foundation for researchers to build upon in their pursuit of new therapeutic agents and advanced materials.

References

  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/14356007.a22_399]
  • American Elements. (n.d.). This compound. Retrieved January 10, 2026, from [URL: https://www.americanelements.com/5-bromo-4-methylpicolinaldehyde-886364-94-9]
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 10, 2026, from [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.04%3A_Nucleophilic_Addition_Reactions_of_Aldehydes_and_Ketones]
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved January 10, 2026, from [URL: https://www.masterorganicchemistry.com/2011/11/11/nucleophilic-addition-to-carbonyls/]
  • BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved January 10, 2026, from [URL: https://www.benchchem.
  • ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition?. Retrieved January 10, 2026, from [URL: https://www.researchgate.net/post/Is_it_possible_synthesise_of_5-bromopentanal_in_stable_condition]
  • MDPI. (2019). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved January 10, 2026, from [URL: https://www.mdpi.com/1420-3049/24/3/549]
  • BenchChem. (n.d.). 4-Bromo-5-methylthiophene-2-carbaldehyde Research Chemical. Retrieved January 10, 2026, from [URL: https://www.benchchem.com/product/b183253]
  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved January 10, 2026, from [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 10, 2026, from [URL: https://www.researchgate.net/publication/234033100_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
  • NIH Public Access. (2018). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved January 10, 2026, from [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941011/]
  • EON Biotech. (n.d.). This compound – (886364-94-9). Retrieved January 10, 2026, from [URL: https://www.eonbiotech.com/product/5-Bromo-4-methylpicolinaldehyde-886364-94-9.html]
  • PubChem. (n.d.). 5-Bromo-4-methyl-pyridine-2-carbaldehyde oxime. Retrieved January 10, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methyl-pyridine-2-carbaldehyde-oxime]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-4-methylpicolinaldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a powerful tool for constructing complex molecular architectures.[2][4] Its mild conditions, tolerance of diverse functional groups, and the vast commercial availability of boronic acids have cemented its role in pharmaceutical and materials science research.[4][5]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: 5-Bromo-4-methylpicolinaldehyde. The resulting 5-aryl-4-methylpicolinaldehyde scaffold is a key intermediate in the synthesis of novel therapeutics and functional materials. The strategic placement of the aldehyde and methyl groups on the pyridine ring, coupled with the versatility of the introduced aryl moiety, allows for extensive exploration of chemical space in drug discovery programs.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[4][6] The relative reactivity of aryl halides in this step typically follows the order I > Br > Cl, making the bromo-substituent at the 5-position the reactive site.[5]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The final step involves the elimination of the two organic groups (the picolinaldehyde and the aryl group) from the palladium complex. This forms the desired carbon-carbon bond of the 5-aryl-4-methylpicolinaldehyde product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product 5-Aryl-4-methylpicolinaldehyde RedElim->Product ArBr This compound ArBr->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Systematic Approach

A successful Suzuki coupling experiment with this compound requires meticulous attention to detail, particularly in establishing and maintaining an inert atmosphere to protect the palladium catalyst from deactivation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent(s) via syringe. B->C D Add the palladium catalyst under a positive flow of inert gas. C->D E Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Optimizing Reaction Conditions: A Tabulated Guide

The success and efficiency of the Suzuki coupling are highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes common conditions that can serve as a starting point for the optimization of reactions with this compound.

Parameter Common Reagents/Conditions Rationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used for its reliability, though it can be air-sensitive. Pd(OAc)₂ and PdCl₂(dppf) are more air-stable precatalysts that are reduced in situ to the active Pd(0) species.[1] For challenging couplings, more specialized catalysts with bulky, electron-rich phosphine ligands may be necessary.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For heteroaromatic substrates like picolinaldehydes, bulky and electron-rich ligands such as SPhos and XPhos can improve reaction rates and yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base plays a crucial role in the transmetalation step.[7] Inorganic bases are commonly used, often in aqueous solution. The strength and solubility of the base can significantly impact the reaction outcome. Cs₂CO₃ is a strong base that is often effective in difficult couplings.
Solvent Toluene, Dioxane, THF, DMF, Ethanol/Water mixturesThe solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently employed to facilitate the dissolution of the inorganic base.[8] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids, Boronic esters (e.g., pinacol esters)A wide variety of boronic acids are commercially available. Boronic esters can be used to improve stability and prevent protodeboronation, a common side reaction.[1]
Temperature 80-110 °CThe reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants.

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[4]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-methylpicolinaldehyde.[4]

Challenges and Troubleshooting

While the Suzuki coupling is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.

  • Low Yields: This can be due to catalyst deactivation, incomplete reaction, or side reactions. Consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial.

  • Protodeboronation: The boronic acid can be protonated and decomposed, especially under harsh conditions. Using a milder base or switching to a more stable boronic ester can mitigate this issue.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent when using a Pd(II) precatalyst and can be minimized by ensuring a thoroughly degassed reaction mixture.[1]

  • Purification Difficulties: The polarity of the picolinaldehyde product may necessitate the use of more polar solvent systems for column chromatography.

By understanding the underlying principles and systematically optimizing the reaction parameters, researchers can successfully employ the Suzuki-Miyaura coupling to synthesize a diverse range of 5-aryl-4-methylpicolinaldehydes for their research and development endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Ahmad, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-14. [Link]
  • Ali, H. M., et al. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 15(3), 1897-1906. [Link]
  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • PubMed Central (PMC). (2022). Synthesis of new nicotintaldehyde derivatives via Pd(0)

Sources

Palladium-catalyzed cross-coupling of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methylpicolinaldehyde: Protocols and Applications

Introduction: The Strategic Value of Substituted Picolinaldehydes

In the landscape of modern drug discovery and medicinal chemistry, substituted pyridine scaffolds are of paramount importance. Among these, picolinaldehydes and their derivatives serve as versatile building blocks for the synthesis of complex heterocyclic systems with significant biological activity.[1][2] this compound, in particular, is a valuable starting material, offering a reactive handle at the 5-position for strategic molecular elaboration. The aldehyde functionality provides a convenient point for further transformations, such as reductive amination or olefination, while the bromine atom is primed for palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling has become an indispensable tool in organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[3][4][5] For a substrate like this compound, these reactions unlock a vast chemical space, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties. This guide provides detailed application notes, field-proven protocols, and mechanistic insights for several key palladium-catalyzed cross-coupling reactions of this important substrate.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The power of these reactions lies in a predictable catalytic cycle that is common to most palladium-catalyzed cross-couplings.[5][6][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the bromide.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

A key consideration when working with pyridine-containing substrates is the potential for the pyridine nitrogen's lone pair to coordinate to the palladium center. This can sometimes inhibit the catalyst.[8] The choice of appropriate ligands, which are often bulky electron-rich phosphines, is critical to stabilize the catalyst, promote the desired reaction steps, and prevent catalyst deactivation.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)Ln Pd0->OxAdd R-X Transmetal Transmetalation Intermediate (R-Pd(II)-R')Ln OxAdd->Transmetal R'-M Transmetal->Pd0 R-R' Reductive Elimination Product Coupled Product (R-R') Transmetal->Product RX This compound (R-X) RX->OxAdd R_M Coupling Partner (R'-M) R_M->Transmetal caption General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Application Protocols for Key Cross-Coupling Reactions

The following sections provide detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions of this compound. While these protocols are based on established procedures for similar bromopyridine substrates, optimization may be necessary for specific coupling partners.[3][9]

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide.[9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9]

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Workflow Diagram

Suzuki Workflow start Setup reagents Combine Substrate, Boronic Acid, & Base in Schlenk Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent & Water inert->solvent catalyst Add Pd Catalyst under Inert Gas Flow solvent->catalyst reaction Heat Mixture (e.g., 90-100 °C) catalyst->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Cool, Dilute, & Extract monitor->workup purify Purify by Column Chromatography workup->purify end Characterize purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[9]

Reagents and Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Arylboronic Acid (1.2 equiv.)Coupling Partner
Pd(PPh₃)₄ or Pd₂(dba)₃/LigandCatalyst System
K₃PO₄ or Cs₂CO₃ (2.0 equiv.)Base
1,4-Dioxane / Water (4:1)Solvent System (degassed)
Schlenk Flask / Round-bottom flaskReaction Vessel
Magnetic Stirrer / HotplateAgitation and Heating
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidation

Procedure

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the starting bromide) via syringe.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Causality & Insights

  • The Base: The base (e.g., K₃PO₄) is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6]

  • The Ligand: In Pd(PPh₃)₄, triphenylphosphine acts as the ligand. For more challenging couplings, specialized ligands may be required to stabilize the Pd(0) species and facilitate reductive elimination.[12]

  • Water in Solvent: A small amount of water is often beneficial in Suzuki couplings, as it can help to dissolve the inorganic base and facilitate the reaction.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[13] This reaction typically employs a dual catalyst system of palladium and copper(I).[14] The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals and natural products.[15]

This protocol provides a general procedure for the copper-co-catalyzed Sonogashira coupling.

Workflow Diagram

Sonogashira Workflow start Setup catalyst Add Pd Catalyst, CuI, & Ligand to Schlenk Flask start->catalyst inert Evacuate & Backfill with Inert Gas (3x) catalyst->inert reagents Add Substrate, Terminal Alkyne, Solvent, & Base inert->reagents reaction Heat Mixture (e.g., 60-100 °C) reagents->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Cool, Filter through Celite, & Concentrate monitor->workup purify Purify by Column Chromatography workup->purify end Characterize purify->end

Caption: Experimental workflow for a Sonogashira cross-coupling reaction.

Reagents and Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Terminal Alkyne (1.2 equiv.)Coupling Partner
PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂Palladium Catalyst
Copper(I) Iodide (CuI) (5 mol%)Co-catalyst
Triethylamine (Et₃N) or DIPEABase and Co-solvent
Anhydrous DMF or TolueneSolvent
Schlenk FlaskReaction Vessel
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidation

Procedure

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and CuI (5 mol%).[3]

  • Solvent: Add anhydrous DMF and stir for 15-30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.

  • Reaction: Heat the reaction mixture to 100 °C and stir.[3]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 3-6 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate.[10]

  • Purification: Purify the crude product by flash column chromatography.

Causality & Insights

  • Copper Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, which is faster than the direct reaction of the alkyne with the palladium center.[14]

  • Amine Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction, preventing side reactions.[13]

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines.[4][5] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[16]

This protocol outlines a general procedure using a common catalyst system.

Workflow Diagram

Buchwald-Hartwig Workflow start Setup glovebox In a Glovebox: Add Pd Precursor, Ligand, & Base to Schlenk Tube start->glovebox reagents Add Substrate & Amine glovebox->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Seal Tube & Heat (e.g., 100-110 °C) solvent->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Cool, Dilute, & Filter through Celite monitor->workup purify Purify by Column Chromatography workup->purify end Characterize purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Reagents and Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Primary or Secondary Amine (1.2 equiv.)Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precursor
Xantphos, XPhos, or BINAPLigand
NaOtBu or Cs₂CO₃ (1.4 equiv.)Strong, non-nucleophilic base
Anhydrous Toluene or DioxaneSolvent
Schlenk Tube / GloveboxReaction Vessel / Inert Atmosphere

Procedure

  • Setup (in a glovebox or under inert gas): To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 16-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[4]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality & Insights

  • Bulky Ligands: The use of sterically hindered, electron-rich phosphine ligands (like XPhos or Xantphos) is critical. These ligands promote the reductive elimination step, which is often slow, and prevent the formation of undesired side products.[5]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido complex.[17]

Comparative Overview of Coupling Reactions

ReactionBond FormedCoupling PartnerKey ReagentsTypical Temperature
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/EsterPd Catalyst, Base (K₃PO₄)90-100 °C
Sonogashira C(sp²)-C(sp)Terminal AlkynePd Catalyst, CuI, Amine Base60-100 °C
Buchwald-Hartwig C(sp²)-NPrimary/Secondary AminePd Catalyst, Bulky Ligand, Strong Base (NaOtBu)100-110 °C
Heck C(sp²)-C(sp²)AlkenePd Catalyst, Base (Et₃N)80-140 °C
Stille C(sp²)-C(sp²)OrganostannanePd Catalyst80-110 °C

Additional Coupling Methodologies: Heck and Stille Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are often the first choice, other methods like the Heck and Stille couplings offer unique advantages for specific synthetic goals.

  • Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[18] It is particularly useful for synthesizing stilbene and cinnamate derivatives. A typical system involves Pd(OAc)₂ as the catalyst with a base like triethylamine in a polar aprotic solvent like DMF.[19]

  • Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[7] A major advantage of the Stille coupling is its tolerance of a wide range of functional groups.[20] However, the high toxicity of organotin compounds is a significant drawback.[7] A common catalyst is Pd(PPh₃)₄ in an anhydrous solvent like toluene or DMF.[3]

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By selecting the appropriate coupling partner and optimizing the catalyst system, researchers can efficiently synthesize a diverse library of 5-substituted-4-methylpicolinaldehydes. These compounds serve as crucial intermediates for the development of novel therapeutics and functional materials. The protocols and insights provided in this guide offer a solid foundation for scientists to successfully employ these powerful synthetic transformations in their research endeavors.

References

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Application Notes and Protocols: Reductive Amination of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in the synthesis of nitrogen-containing compounds, which are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] This powerful reaction forges carbon-nitrogen bonds by coupling an aldehyde or ketone with an amine, followed by in-situ or subsequent reduction of the intermediate imine or iminium ion.[1][2][4][5] Its prominence in drug development is attributed to its broad substrate scope, operational simplicity, and the ability to construct complex secondary and tertiary amines from readily available starting materials.[6][7]

The subject of this guide, 5-Bromo-4-methylpicolinaldehyde, presents a unique synthetic challenge. As a heteroaromatic aldehyde, the pyridine ring's electron-withdrawing nature can influence the reactivity of the aldehyde. Furthermore, the presence of a bromine atom and a methyl group introduces steric and electronic factors that must be carefully considered when designing a synthetic protocol. This document provides a comprehensive guide to the successful reductive amination of this specific substrate, offering detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers in drug discovery and development.

Mechanistic Overview: The Two-Step, One-Pot Transformation

The reductive amination process fundamentally involves two key steps that are typically performed in a single reaction vessel (a "one-pot" procedure):

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[1][4] This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[4][8]

  • Reduction: A selective reducing agent is then employed to reduce the C=N double bond of the imine or iminium ion to the corresponding amine.[5][9] The choice of reducing agent is critical; it must be potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[5]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction A 5-Bromo-4-methyl- picolinaldehyde C Hemiaminal Intermediate A->C + Amine B Primary/Secondary Amine B->C D Imine/Iminium Ion C->D - H2O E Imine/Iminium Ion G Final Amine Product E->G + [H⁻] F Reducing Agent (e.g., NaBH(OAc)3) F->G

Caption: General workflow for the two-step reductive amination process.

Selecting the Optimal Reducing Agent

Several hydride-based reducing agents are commonly employed for reductive amination. The choice among them depends on the reactivity of the substrates and the desired reaction conditions.

Reducing AgentKey CharacteristicsSuitable Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups.[6][9][10] Moisture-sensitive.[11][12][13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][14]
Sodium Cyanoborohydride (NaBH₃CN) Effective but highly toxic. Requires careful pH control.Methanol (MeOH), Ethanol (EtOH)[14]
Sodium Borohydride (NaBH₄) Can reduce aldehydes and ketones; typically added after imine formation is complete.[5][14]Methanol (MeOH), Ethanol (EtOH)[14]

For the reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent due to its high selectivity for imines and iminium ions over the starting aldehyde, its commercial availability, and its relatively lower toxicity compared to sodium cyanoborohydride.[6][9]

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents
  • This compound

  • Selected primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or other purification methods

Step-by-Step Procedure

Protocol_Workflow A 1. Reagent Setup Dissolve aldehyde and amine in anhydrous solvent under inert atmosphere. B 2. (Optional) Acid Catalyst Add a catalytic amount of acetic acid. A->B C 3. Addition of Reducing Agent Add NaBH(OAc)3 portion-wise at room temperature. B->C D 4. Reaction Monitoring Monitor progress by TLC or LC-MS. C->D E 5. Quenching Carefully add saturated NaHCO3 solution. D->E F 6. Workup Extract with organic solvent, wash with brine, and dry. E->F G 7. Purification Purify the crude product by column chromatography. F->G

Caption: Step-by-step experimental workflow for the reductive amination protocol.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DCE.

  • Catalyst Addition (Optional): For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine formation.[8]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the desired substituted picolylamine.

Safety Precautions

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[11][12][13] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.[11][12] Store in a cool, dry place under an inert atmosphere.[11]

  • Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Handle these solvents in a fume hood.

  • General Handling: Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Deactivated reducing agent.Use a fresh bottle of sodium triacetoxyborohydride.
Formation of Side Products Over-alkylation of the amine.For primary amines, consider a two-step procedure: form and isolate the imine first, then reduce it with NaBH₄.[10][16]
Reduction of the starting aldehyde.Ensure the portion-wise and controlled addition of the reducing agent.
Difficult Purification Co-elution of product and unreacted amine.Convert the product to its hydrochloride salt for easier purification by crystallization.

Characterization of the Product

The final product, a substituted (5-bromo-4-methylpyridin-2-yl)methanamine, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the methylene bridge and the N-substituent are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: The disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of N-H stretching (for primary and secondary amine products) can be observed.

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of a diverse range of substituted picolylamines. By carefully selecting the appropriate reducing agent, such as sodium triacetoxyborohydride, and optimizing the reaction conditions, researchers can efficiently generate valuable intermediates for drug discovery and development programs. Adherence to the detailed protocol and safety precautions outlined in these application notes will contribute to the successful and safe execution of this important chemical transformation.

References

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  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.
  • Organic & Biomolecular Chemistry. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry.
  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol.
  • YouTube. (2023, March 16). Reductive Amination.
  • Massey University. Synthesis, purification, and complexation of polyamine ligand mixtures.
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  • RSC Publishing. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives.
  • National Center for Biotechnology Information. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives.
  • RSC Advances. (2023, April 25). Picolylamine–Ni( ii ) complex attached on 1,3,5-triazine-immobilized silica-coated Fe 3 O 4 core/shell magnetic nanoparticles as an environmentally fr ....
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Leveraging 5-Bromo-4-methylpicolinaldehyde for the Rational Design and Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-4-methylpicolinaldehyde as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the chemical rationale behind its utility, provide detailed, field-tested protocols for synthesis and biological evaluation, and present a framework for structure-activity relationship (SAR) exploration.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, but challenges such as acquired resistance necessitate a continuous search for novel chemical scaffolds.[2]

This compound emerges as a high-value starting scaffold due to its unique trifecta of functional groups. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved kinase inhibitors. The aldehyde functionality serves as a versatile handle for constructing diverse heterocyclic systems through condensation chemistry. Crucially, the bromine atom at the 5-position is perfectly poised for palladium-catalyzed cross-coupling reactions, enabling systematic diversification to optimize target engagement and pharmacokinetic properties.[3]

Part 1: The Strategic Approach — A Two-Step Synthetic Workflow

The core strategy for elaborating this compound into a library of potential kinase inhibitors typically involves a two-step sequence: Scaffold Formation followed by Diversification . This approach allows for the efficient creation of a core intermediate which can then be modified with numerous building blocks to explore the chemical space around the target kinase's active site.

  • Scaffold Formation via Condensation: The aldehyde group is the primary site for the initial cyclization reaction. By reacting it with a bifunctional nucleophile, such as an amino-substituted heterocycle (e.g., 3-aminopyrazole), a fused bicyclic system can be rapidly assembled. This forms the foundational structure of the inhibitor.

  • Diversification via Suzuki-Miyaura Coupling: The bromine atom is a key handle for late-stage functionalization.[3] The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method in medicinal chemistry to form carbon-carbon bonds by coupling the bromo-intermediate with a variety of boronic acids or esters.[3][4] This step is critical for SAR studies, as it allows for the introduction of various aryl and heteroaryl moieties that can probe different pockets within the kinase ATP-binding site.[5][6]

G A This compound (Starting Material) B Scaffold Formation (e.g., Condensation with Aminopyrazole) A->B Step 1 C Bromo-Substituted Pyrazolopyridine Intermediate B->C D Diversification (Suzuki-Miyaura Coupling) C->D Step 2 E Final Kinase Inhibitor Library (Diverse R-groups) D->E G cluster_0 Mechanism of Kinase Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Substrate Substrate Protein RTK->Substrate P PhosphoSubstrate Phosphorylated Substrate (p-Substrate) ATP ATP ATP->RTK Inhibitor Synthesized Inhibitor (from Protocol 2) Inhibitor->RTK Competitive Binding Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Sources

Application Notes and Protocols: 5-Bromo-4-methylpicolinaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-Bromo-4-methylpicolinaldehyde as a versatile building block in modern heterocyclic synthesis. We delve into the core reactivity of this scaffold, focusing on its dual functionality—the reactive aldehyde and the synthetically valuable bromine atom. Detailed, field-proven protocols for key transformations, including condensation reactions for N-heterocycle formation and palladium-catalyzed Suzuki-Miyaura cross-coupling, are presented. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. This document serves as both a practical guide and a strategic resource for leveraging this compound in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound

This compound (CAS No. 886364-94-9) is a pyridine-based scaffold of significant interest in organic synthesis.[1][2] Its structure is uniquely primed for sequential or orthogonal functionalization, making it a powerful intermediate in the construction of complex molecular architectures. Heterocyclic compounds derived from this starting material are prevalent in medicinal chemistry and materials science, where the pyridine core is a well-established pharmacophore and electronic component.[3][4]

The strategic utility of this molecule arises from two key reactive sites:

  • The Aldehyde Group (C2-position): This electrophilic center is a classic handle for forming carbon-nitrogen bonds through condensation reactions, leading to imines, enamines, and subsequently, a diverse array of nitrogen-containing heterocycles.[5][6]

  • The Bromo Group (C5-position): As a halogen on an aromatic ring, it is an ideal participant in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds with high precision.[7][8]

This guide will explore the practical application of this dual reactivity.

Physicochemical and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 886364-94-9[1][2]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1][2]
Appearance Typically an off-white to yellow solid[9]
Storage Inert atmosphere, 2-8°C[2]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood.[10][11] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[11] As with many halogenated aromatic compounds, it is considered an irritant.

Application I: Condensation Reactions for N-Heterocycle Synthesis

The aldehyde functionality serves as a robust electrophile for the synthesis of nitrogen-containing heterocycles via condensation with various nucleophiles, most commonly primary amines. The initial product, a Schiff base (imine), can be a stable final product or a reactive intermediate that undergoes subsequent intramolecular cyclization.

Scientific Principle: Imine Formation and Cyclization

The reaction is typically catalyzed by a mild acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.[5] A subsequent dehydration step yields the imine. If the amine-containing nucleophile possesses another reactive group, this intermediate can undergo a spontaneous or induced cyclization to form a stable heterocyclic ring.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization A 5-Bromo-4-methyl- picolinaldehyde B Primary Amine (R-NH2) C Imine Intermediate A->C Acid Catalyst - H2O B->C D Heterocyclic Product C->D Intramolecular Reaction

Figure 1: General workflow for heterocycle synthesis via condensation.

Protocol: Synthesis of a Substituted Dihydropyridine Derivative

This protocol provides a representative method for the condensation of this compound with an amine, followed by a potential cyclization pathway.

Objective: To synthesize a novel imine or cyclized heterocycle for screening libraries.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.05 eq)

  • Ethanol (anhydrous), 0.2 M concentration

  • Acetic Acid (catalytic, ~5 mol%)

  • Sodium Sulfate (anhydrous)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 5.0 mmol).

  • Reagent Addition: Dissolve the aldehyde in 25 mL of anhydrous ethanol. Add the substituted aniline (e.g., 0.65 g, 5.25 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 15 µL) to the mixture. The acid catalyzes the dehydration step, which can be slow at neutral pH.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a brine wash (1 x 25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure imine product.

Expert Insight: The choice of solvent is crucial. Protic solvents like ethanol can participate in the proton transfer steps of imine formation. For less reactive amines, a Dean-Stark apparatus with toluene as the solvent can be used to azeotropically remove water and drive the equilibrium towards the product.

Application II: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful C-C bond-forming methods in modern organic synthesis, prized for its functional group tolerance and reliability.[8][12] It enables the direct linkage of the pyridine core to a wide variety of aryl, heteroaryl, or vinyl groups from their corresponding boronic acids or esters.[13][14]

Scientific Principle: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinaldehyde, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition ox_add Oxidative Addition pd_r_rprime R-Pd(II)-R'(L2) pd_complex->pd_r_rprime Transmetalation transmetal Transmetalation pd_r_rprime->pd0 Reductive Elimination product Ar-R' pd_r_rprime->product red_elim Reductive Elimination aryl_bromide Ar-Br aryl_bromide->pd_complex boronic_acid R'-B(OH)2 + Base boronic_acid->pd_r_rprime

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of 5-Aryl-4-methylpicolinaldehyde

Objective: To couple this compound with an arylboronic acid to generate a biaryl scaffold.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 solvent mixture), 0.1 M concentration

  • Nitrogen or Argon source (for inert atmosphere)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask or three-neck flask with a condenser and nitrogen/argon inlet. The entire reaction must be performed under an inert atmosphere as Pd(0) catalysts are oxygen-sensitive.

  • Reagent Addition: To the flask, add this compound (e.g., 1.0 g, 5.0 mmol), the arylboronic acid (e.g., 0.73 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (e.g., 0.17 g, 0.15 mmol).

  • Solvent Addition: Add 40 mL of toluene and 10 mL of deionized water. The biphasic system is common and effective for this reaction.

  • Degassing (Critical Step): Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen. This step is crucial for catalyst longevity and reaction success.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is often complete in 6-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and remove the aqueous layer.

  • Extraction: Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to yield the pure 5-aryl-4-methylpicolinaldehyde.

Trustworthiness and Self-Validation: A successful reaction is validated by the disappearance of the starting halide and the appearance of a new, less polar product spot on TLC. Full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity of the final compound. The aldehyde proton signal (~9.5-10.5 ppm) should remain in the ¹H NMR spectrum, confirming its integrity throughout the coupling reaction.

Conclusion

This compound stands out as a high-value, bifunctional building block for constructing diverse heterocyclic libraries. The protocols detailed herein for condensation and Suzuki-Miyaura coupling represent robust and scalable methods for its elaboration. By understanding the principles behind these transformations, researchers can effectively harness the synthetic potential of this reagent to accelerate discovery programs in drug development and materials science.

References

  • This compound | CAS 886364-94-9 | AMERICAN ELEMENTS ®. American Elements. [Link]
  • Condensation of Acids with Amines. Chemistry LibreTexts. [Link]
  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]
  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. National Institutes of Health (NIH). [Link]
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
  • Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Wiley Online Library. [Link]
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. National Institutes of Health (NIH). [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Amerigo Scientific. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

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Application Note & Protocol: Regioselective Formylation Strategies for the Synthesis of 5-Bromo-4-methylpyridinecarbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted pyridinecarbaldehydes are cornerstone building blocks in contemporary drug discovery and materials science. Among these, the 5-Bromo-4-methylpyridine scaffold offers a versatile platform for constructing complex molecular architectures through subsequent functionalization. However, the regioselective introduction of a formyl group onto the electron-deficient pyridine ring presents a significant synthetic challenge. This application note provides a comprehensive guide to the experimental procedures for synthesizing key isomers of 5-Bromo-4-methylpyridinecarbaldehyde. We will move beyond a single method to explore a field-proven, regioselective formylation technique utilizing lithium-halogen exchange, a powerful strategy for overcoming the inherent reactivity limitations of the pyridine core. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible protocols for accessing these valuable synthetic intermediates.

Scientific Rationale & Strategic Overview

The pyridine ring is intrinsically electron-deficient, rendering it resistant to classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylations, which typically require electron-rich substrates.[1][2] The presence of an electron-withdrawing bromine atom further deactivates the ring. Therefore, direct formylation of a simple 5-bromo-4-methylpyridine precursor is often inefficient.

To achieve controlled and high-yielding formylation, a more strategic approach is required. This protocol focuses on a powerful organometallic technique: directed ortho-metalation via lithium-halogen exchange . This method allows for the regioselective generation of a nucleophilic pyridyl anion, which can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

The choice of precursor is critical. By starting with 3,5-Dibromo-4-methylpyridine, we can exploit the differential reactivity of the bromine atoms. The bromine at the 3-position is sterically more accessible and flanked by the activating methyl group, making it susceptible to lithium-halogen exchange at cryogenic temperatures. This strategy enables the precise installation of the formyl group at the C3 position.

Core Reaction Principle: Lithium-Halogen Exchange

The mechanism involves the reaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with an aryl halide. At very low temperatures (e.g., -100 °C), the lithium atom selectively exchanges with a bromine atom, creating a highly reactive pyridyl-lithium intermediate. This intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide adduct is then hydrolyzed during aqueous workup to yield the final aldehyde.

SM 3,5-Dibromo-4-methylpyridine Intermediate Pyridyl-Lithium Intermediate (Nucleophile) SM->Intermediate BuLi n-BuLi (n-Butyllithium) BuLi->SM Lithium-Halogen Exchange @ -100°C Adduct Tetrahedral Adduct Intermediate->Adduct DMF DMF (Formylating Agent) DMF->Intermediate Nucleophilic Attack Workup Aqueous Workup (e.g., sat. NH4Cl) Adduct->Workup Hydrolysis Product 5-Bromo-4-methylnicotinaldehyde (Final Product) Workup->Product

Caption: Mechanism of formylation via lithium-halogen exchange.

Experimental Protocol: Synthesis of 5-Bromo-4-methylnicotinaldehyde

This protocol details the regioselective formylation of 3,5-Dibromo-4-methylpyridine to produce 5-Bromo-4-methylnicotinaldehyde (aldehyde at the C3 position).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dibromo-4-methylpyridine≥97%CommercialEnsure dryness before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialHighly pyrophoric. Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse a freshly opened bottle or freshly distilled.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialInhibitor-free.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeIn-house prep.Used for quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeCommercialFor extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercialFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Argon or Nitrogen GasHigh PurityGas CylinderFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Schlenk line or inert gas manifold

  • Cryogenic cooling bath (e.g., liquid N₂/ether or acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

start Start: Oven-Dried Glassware setup Assemble flask under Argon. Add 3,5-Dibromo-4-methylpyridine and anhydrous THF. start->setup cool Cool reaction mixture to -100 °C. setup->cool add_buli Add n-BuLi dropwise, maintain temp < -95 °C. cool->add_buli stir1 Stir for 5-10 minutes at -100 °C. add_buli->stir1 add_dmf Add anhydrous DMF dropwise. stir1->add_dmf stir2 Stir for 20 min at -100 °C, then warm to -78 °C for 1 hour. add_dmf->stir2 quench Quench reaction with saturated aq. NH₄Cl. stir2->quench extract Warm to RT. Extract with Diethyl Ether. quench->extract wash_dry Wash organic layer with brine. Dry over Na₂SO₄. extract->wash_dry concentrate Concentrate in vacuo. wash_dry->concentrate purify Purify crude product via silica gel chromatography. concentrate->purify end End: Purified Product purify->end

Caption: Experimental workflow for the synthesis of 5-Bromo-4-methylnicotinaldehyde.

  • Inert Atmosphere Setup: Assemble an oven-dried three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of argon or nitrogen.

  • Initial Solution: To the flask, add 3,5-Dibromo-4-methylpyridine (e.g., 3.8 g, 15.1 mmol, 1.0 equiv). Using a syringe, add anhydrous THF (150 mL). Stir the solution until the starting material is fully dissolved.

  • Cryogenic Cooling: Cool the reaction vessel to -100 °C using a liquid nitrogen/diethyl ether bath. CAUTION: Liquid nitrogen should be handled with extreme care and appropriate personal protective equipment (PPE).

  • Lithiation: Once the internal temperature is stable at -100 °C, add n-butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol, 1.02 equiv) dropwise via syringe over 10-15 minutes.[3] Ensure the internal temperature does not rise above -95 °C during the addition. A color change is typically observed.

  • Stirring: After the addition is complete, stir the reaction mixture for an additional 5-10 minutes at -100 °C.

  • Formylation: Add anhydrous DMF (1.8 mL, 23.2 mmol, 1.5 equiv) dropwise via syringe.[3]

  • Warming and Aging: Stir the reaction for another 20 minutes at -100 °C, then allow the mixture to slowly warm to -78 °C (a dry ice/acetone bath can be used) and hold at this temperature for 1 hour.[3]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while the flask is still cold.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add diethyl ether (100 mL), and wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-4-methylnicotinaldehyde.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), two aromatic protons on the pyridine ring, and the methyl group protons. For 5-Bromo-4-methylnicotinaldehyde, the ¹H NMR (300 MHz, CDCl₃) would show peaks around δ 10.25 (s, 1H, CHO), 8.84 (s, 1H, Ar-H), 8.83 (s, 1H, Ar-H), and 2.76 (s, 3H, CH₃).[3]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of C₇H₆BrNO (m/z ≈ 199/201, reflecting the isotopic pattern of bromine).

  • Thin Layer Chromatography (TLC): Monitor reaction progress and identify pure fractions from chromatography.

Trustworthiness & Field-Proven Insights

  • Causality of Cryogenic Conditions: The use of -100 °C is crucial for kinetic control. At higher temperatures, the organolithium reagent can become less selective, potentially leading to side reactions, such as addition to other positions or decomposition. The extreme cold stabilizes the pyridyl-lithium intermediate, preventing unwanted rearrangements.

  • Reagent Purity: The success of this reaction is highly dependent on the quality of the reagents. Anhydrous conditions are mandatory as organolithium reagents react violently with water. The use of freshly opened or distilled anhydrous solvents (THF, DMF) is paramount to avoid quenching the n-BuLi and the reactive intermediate.

  • Self-Validation: The protocol is self-validating through rigorous characterization. A discrepancy in the NMR spectrum or an incorrect mass in the MS analysis would immediately indicate a failure in the reaction or purification, prompting a review of the experimental parameters.

  • Alternative Formylating Agents: While DMF is the most common and cost-effective formylating agent for this type of reaction, other reagents like N-formylpiperidine could be used, sometimes offering advantages in work-up or yield.[4]

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927, 60 (1), 119–122. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Slideshare. Vilsmeier haack rxn. [Link]
  • Wikipedia.
  • Organic Reactions Wiki.
  • Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry2025. [Link]
  • Comins, D. L.; Joseph, S. P. Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Tetrahedron Letters1996. [Link]
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

Sources

Application Note: High-Purity Isolation of 5-Bromo-4-methylpicolinaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 5-Bromo-4-methylpicolinaldehyde, a critical heterocyclic building block in pharmaceutical and materials science research. Post-synthesis, crude reaction mixtures often contain unreacted starting materials, isomers, and oxidation byproducts. Achieving high purity (>98%) is paramount for subsequent synthetic steps and biological assays. This guide details a robust methodology using silica gel column chromatography, focusing on the rationale behind parameter selection, from solvent system optimization via Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow. It includes a comprehensive troubleshooting guide to address common challenges associated with purifying basic pyridine-containing compounds.

Introduction and Scientific Principle

This compound (C₇H₆BrNO) is a substituted pyridine derivative whose utility as a precursor is well-established.[1] The aldehyde functional group is reactive, and the pyridine ring introduces basicity, making it a versatile intermediate. However, these same features present unique challenges during purification. The aldehyde is susceptible to oxidation into the corresponding carboxylic acid, while the basic nitrogen atom can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and poor separation.[2][3]

Column chromatography is the method of choice for this purification. The technique operates on the principle of differential adsorption. A solvent mixture (the mobile phase) flows through a packed column of a solid adsorbent (the stationary phase), in this case, silica gel. The crude sample is introduced at the top of the column. Compounds within the mixture partition between the mobile and stationary phases based on their polarity.

  • Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase (Eluent): A less polar solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used.

  • Separation Mechanism: Non-polar impurities have a weak affinity for the silica gel and are carried through the column quickly by the mobile phase. The target compound, this compound, being moderately polar, adsorbs to the silica gel but is gradually eluted as the mobile phase passes. Highly polar impurities, such as the over-oxidized carboxylic acid, will adsorb very strongly and elute much later, or only when the polarity of the mobile phase is significantly increased.

The success of the separation is critically dependent on selecting a mobile phase that provides optimal resolution between the target compound and its impurities.

Materials and Equipment

Reagents and Consumables
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexanes (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (DCM, ACS Grade or higher)

  • Triethylamine (optional, for eluent modification)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Glass vials for fraction collection

  • Capillary tubes for TLC spotting

Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel (for solvent reservoir)

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Rotary Evaporator

  • TLC developing chamber

  • UV Lamp (254 nm)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Pre-Purification: TLC for Eluent System Optimization

Before committing to a large-scale column, it is imperative to determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. Keep the spot small and concentrated.

  • Developing: Prepare a series of developing chambers with different ratios of ethyl acetate (EtOAc) in hexanes. Suggested starting ratios are 10:1, 5:1, and 3:1 (Hexanes:EtOAc).

  • Elution: Place the spotted TLC plate in a chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the target spot remains at the baseline (Rƒ ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the target spot is near the solvent front (Rƒ > 0.6), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • A patent for the related compound 5-bromopyridine-2-carbaldehyde reported success with a 10:1 hexane/ethyl acetate eluent system.[4] Another related synthesis used 20% ethyl acetate in hexanes.[5] These are excellent starting points for optimization.

Detailed Protocol for Column Chromatography

This protocol assumes a standard gravity column chromatography setup. The principles are directly translatable to automated flash chromatography systems.

Column Preparation (Wet Packing Method)
  • Select Column: Choose a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare Slurry: In a beaker, create a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 10:1 Hexanes:EtOAc). Stir gently to remove air bubbles.

  • Pack Column: With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pour Slurry: Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

  • Equilibrate: Once the silica has settled, add a protective layer of sand on top. Continuously run the initial eluent through the column until the bed is stable and no cracks appear. Crucially, never let the solvent level drop below the top of the silica bed.

Sample Loading (Dry Loading Method)

Dry loading is recommended for this compound to ensure a narrow starting band and improve resolution.

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

Elution and Fraction Collection
  • Carefully add the initial eluent to the top of the column, opening the stopcock to begin the elution.

  • Maintain a steady flow rate. Collect the eluting solvent in numbered test tubes or vials.

  • Gradient Elution (Recommended): After collecting several column volumes of the initial eluent, gradually increase the polarity by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, then the target compound, and finally the more polar impurities.

  • Monitor Fractions: Periodically, spot collected fractions onto a TLC plate alongside a spot of the original crude mixture. Develop the plate to track the elution of the target compound.

Product Isolation
  • Once the TLC analysis confirms which fractions contain the pure product, combine them in a large round bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the final mass and calculate the yield. Assess purity using analytical methods such as NMR or HPLC.

Workflow Visualization

The following diagram outlines the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation & Optimization cluster_main Chromatography Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Eluent System) Slurry Prepare Silica Slurry TLC->Slurry Determines Starting Eluent Crude Crude Product Crude->TLC Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Data Presentation: Typical Purification Parameters

ParameterRecommended Value / SettingRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent suitable for a wide range of organic compounds.
Silica:Crude Ratio 50:1 (w/w)Provides good loading capacity while ensuring high resolution.
Initial Eluent 10% Ethyl Acetate in HexanesA non-polar starting point to elute non-polar impurities first.
Elution Method Step GradientGradually increasing eluent polarity provides better separation than isocratic elution.
Target Rƒ (TLC) ~0.3Balances retention on the column with reasonable elution time for good separation.
Final Purity >98% (by NMR/HPLC)High purity is essential for subsequent reactions and biological testing.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC/Column The basic pyridine nitrogen is interacting strongly with acidic silica gel sites.Add 0.1-1% triethylamine or ammonia to the eluent system to neutralize the acidic sites and improve peak shape.[2] Alternatively, use a less acidic stationary phase like alumina.
Poor Separation (Overlapping Spots) 1. Eluent is too polar. 2. Column was overloaded with crude product. 3. Column was packed poorly.1. Decrease the polarity of the eluent system. 2. Reduce the amount of sample loaded or use a larger column. 3. Repack the column, ensuring a homogenous and crack-free bed.
Compound Won't Elute (Stuck at top) Eluent is not polar enough.Gradually and significantly increase the percentage of the polar solvent (ethyl acetate) in your eluent system.
Cracked/Channeling Silica Bed The solvent level dropped below the top of the silica during packing or elution.The column run is likely compromised. This cannot be fixed mid-run. The column must be repacked, ensuring the silica bed remains submerged in solvent at all times.
Product is Oxidized to Carboxylic Acid Aldehydes can be sensitive to air oxidation, which can be exacerbated by prolonged contact with silica.Work quickly and avoid unnecessary delays during the purification process. Consider using deactivated silica if oxidation is a persistent issue. Store the final product under an inert atmosphere (e.g., argon or nitrogen).[6][7]

References

  • American Elements. This compound Product Page. [Link]
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reddit r/Chempros. Purification of strong polar and basic compounds. [Link]
  • Reddit r/chemistrymemes. Performing column chromatography on pyridine-based compounds sucks. [Link]
  • ResearchGate. Is it possible to synthesise 5-bromopentanal in stable condition?[Link]

Sources

The Strategic Utility of 5-Bromo-4-methylpicolinaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Scaffolds from a Versatile Pyridine Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core of numerous Active Pharmaceutical Ingredients (APIs) due to their ability to engage in specific, high-affinity interactions with biological targets. 5-Bromo-4-methylpicolinaldehyde has emerged as a highly valuable and versatile precursor for the synthesis of such APIs, particularly in the realm of kinase inhibitors. Its strategic arrangement of a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides a powerful platform for the elaboration of intricate pharmacophores.

This technical guide provides an in-depth exploration of the applications of this compound in API synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its transformation into advanced intermediates, and present a cogent framework for its integration into drug development workflows. The protocols described herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 886364-94-9[1]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
Boiling Point 261 °C at 760 mmHg[1]
Density 1.577 g/cm³[1]
Flash Point 112 °C[1]
Appearance Light yellow to light brown solid[1]
Storage 2-8°C, under inert gas[1]

Synthetic Strategy: A Two-Pronged Approach to Molecular Complexity

The synthetic utility of this compound stems from its two primary reactive sites: the aldehyde group and the bromine atom. This allows for a sequential and controlled diversification of the molecular scaffold. A common and effective strategy involves:

  • Elaboration of the Aldehyde: The aldehyde functionality serves as a versatile handle for introducing a variety of substituents through condensation reactions. The Knoevenagel condensation, for instance, allows for the formation of a new carbon-carbon double bond with active methylene compounds, extending the carbon skeleton and introducing further functionality.

  • Palladium-Catalyzed Cross-Coupling of the Bromide: The bromine atom provides a key site for the introduction of aryl or heteroaryl moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a cornerstone in the synthesis of many kinase inhibitors, where the biaryl scaffold is crucial for binding to the kinase active site.[2]

The following workflow diagram illustrates this strategic approach to building a complex, drug-like molecule from this compound.

G A This compound B Knoevenagel Condensation with Active Methylene Compound A->B Step 1 C α,β-Unsaturated Ketone Intermediate B->C D Suzuki-Miyaura Cross-Coupling with Arylboronic Acid C->D Step 2 E Advanced Biaryl Intermediate D->E F Further Functionalization / Cyclization E->F Step 3 G Final API Scaffold F->G

Caption: A generalized workflow for the synthesis of a complex API scaffold starting from this compound.

Experimental Protocols: Synthesis of a Kinase Inhibitor Core Scaffold

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative kinase inhibitor core structure, demonstrating the practical application of the synthetic strategy outlined above.

Protocol 1: Knoevenagel Condensation to form an α,β-Unsaturated Ketone Intermediate

This protocol describes the condensation of this compound with a suitable active methylene compound, in this case, 1-(4-fluorophenyl)ethan-1-one, to generate an α,β-unsaturated ketone. This reaction extends the carbon framework and introduces a key pharmacophoric element.

Reaction Scheme:

G cluster_0 A This compound B + C 1-(4-fluorophenyl)ethan-1-one D -> E (E)-1-(5-bromo-4-methylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Caption: Knoevenagel condensation of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • 1-(4-fluorophenyl)ethan-1-one (1.1 eq)

  • Piperidine (0.2 eq)

  • Acetic acid (catalytic amount)

  • Toluene

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and toluene (10 mL per mmol of aldehyde).

  • Add 1-(4-fluorophenyl)ethan-1-one (1.1 eq), piperidine (0.2 eq), and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and continue for 4-6 hours, monitoring the removal of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ketone intermediate.

Rationale and Self-Validation:

  • Causality: The use of piperidine and acetic acid as a catalytic system facilitates the formation of an enamine intermediate from the ketone, which then undergoes a nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated product. The Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the reaction.

  • Trustworthiness: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the more non-polar product spot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the α,β-unsaturated ketone intermediate with a suitable arylboronic acid, for example, (4-(methylsulfonyl)phenyl)boronic acid. This step introduces a key biaryl linkage, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.[2]

Reaction Scheme:

G cluster_0 A (E)-1-(5-bromo-4-methylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one B + C (4-(methylsulfonyl)phenyl)boronic acid D -> E Advanced Biaryl Intermediate

Sources

Application Notes & Protocols: Synthesis of 5-Bromo-4-methylpicolinaldehyde Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exposition on the synthesis of 5-bromo-4-methylpicolinaldehyde and its subsequent diversification into a library of analogs for Structure-Activity Relationship (SAR) studies. Picolinaldehyde scaffolds are prevalent in medicinal chemistry, and the strategic placement of a methyl group at the 4-position and a bromine atom at the 5-position offers a versatile platform for targeted chemical modifications. This document outlines a robust and scalable synthetic strategy, provides detailed, step-by-step protocols for key transformations, and discusses the rationale behind experimental choices. Furthermore, it details methodologies for analog synthesis, primarily through palladium-catalyzed cross-coupling reactions, and contextualizes their application within a typical SAR workflow for drug discovery professionals.

Introduction and Strategic Overview

The pyridine ring is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged scaffold. Specifically, substituted picolinaldehydes (pyridine-2-carbaldehydes) serve as critical intermediates and pharmacophores in various biologically active molecules, including kinase inhibitors and agents targeting inflammatory pathways[1][2].

The target molecule, this compound, is a particularly valuable intermediate. The aldehyde functionality provides a handle for reductive amination or condensation reactions. The bromine atom at the 5-position is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties[3][4]. The methyl group at the 4-position can influence the molecule's conformation and metabolic stability.

This guide presents a multi-step synthetic sequence beginning with a commercially available starting material and culminating in a platform for generating a diverse library of analogs for SAR studies. The overall strategy is to first construct the core scaffold and then diversify it at the bromine-bearing position.

Synthetic_Strategy cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Analog Diversification Start 2-Amino-4-methylpyridine Step1 Bromination (NBS) Start->Step1 Intermediate1 2-Amino-5-bromo-4-methylpyridine Step1->Intermediate1 Step2 Deamination (Sandmeyer-type) Intermediate1->Step2 Intermediate2 5-Bromo-2,4-dimethylpyridine Step2->Intermediate2 Step3 Oxidation (SeO₂) Intermediate2->Step3 Core This compound Step3->Core Analog_Start This compound Coupling Pd-Catalyzed Cross-Coupling Analog_Start->Coupling Analogs Diverse Analogs (for SAR Studies) Coupling->Analogs Suzuki, Sonogashira, etc.

Figure 1: Overall synthetic workflow for the core compound and its subsequent diversification.

Synthesis of the Core Scaffold: this compound

This section provides detailed protocols for the three key steps involved in the synthesis of the core intermediate.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The synthesis commences with the regioselective bromination of commercially available 2-amino-4-methylpyridine. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it offers high selectivity for the 5-position, which is electronically activated by the ortho-amino group, and operates under mild conditions, minimizing the formation of di-brominated byproducts[4][5].

Protocol 2.1: Bromination of 2-Amino-4-methylpyridine

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Eq.
2-Amino-4-methylpyridine108.1430.0 g277.41.0
N-Bromosuccinimide (NBS)177.9849.4 g277.41.0
N,N-Dimethylformamide (DMF)-150 mL--
Acetonitrile-~160 mL--
Deionized Water-~1 L--

Procedure:

  • Charge a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and thermometer, with 2-amino-4-methylpyridine (30.0 g, 277.4 mmol).

  • Add N,N-Dimethylformamide (150 mL) and stir until the starting material is completely dissolved.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (49.4 g, 277.4 mmol) in a minimal amount of DMF and load it into the dropping funnel.

  • Add the NBS solution dropwise to the cooled reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 1 L of cold deionized water with stirring. A brown solid will precipitate.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 200 mL).

  • Purification: Dry the collected solid. Transfer the dried brown solid to a clean flask and wash (slurry) with acetonitrile (~160 mL).

  • Filter the solid again, wash with a small amount of cold acetonitrile, and dry under vacuum to yield 2-amino-5-bromo-4-methylpyridine as a solid. The expected yield is approximately 80%[4][5].

Step 2: Synthesis of 5-Bromo-2,4-dimethylpyridine

This step involves the removal of the amino group from 2-amino-5-bromo-4-methylpyridine. A Sandmeyer-type reaction is a classic and effective method for this transformation[6][7]. However, for simple deamination to replace the amino group with a hydrogen, a modified diazotization-reduction is often employed. For the conversion to a methyl group, a more direct route starting from 2,4-lutidine is preferable and described here.

Protocol 2.2: Bromination of 2,4-Lutidine

  • Causality: Direct bromination of 2,4-lutidine (2,4-dimethylpyridine) provides a more atom-economical and straightforward route to the key intermediate, bypassing the need for the Sandmeyer reaction. The reaction conditions must be carefully controlled to achieve selective monobromination.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Eq.
2,4-Lutidine107.155.0 g46.71.0
Oleum (20% free SO₃)-50 mL--
Bromine (Br₂)159.817.46 g (2.4 mL)46.71.0

Procedure:

  • Safety Note: This reaction involves highly corrosive reagents (oleum, bromine) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped for vigorous stirring, carefully add 2,4-lutidine (5.0 g, 46.7 mmol) to oleum (50 mL) at room temperature.

  • Cool the mixture to 0 °C and slowly add bromine (2.4 mL, 46.7 mmol) dropwise.

  • After addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃) until the pH is ~8-9, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2,4-dimethylpyridine[4].

Step 3: Synthesis of this compound

The final step in the core synthesis is the selective oxidation of the methyl group at the 2-position to an aldehyde. The methyl group at C2 is more activated than the one at C4 due to its alpha position to the ring nitrogen. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific transformation on substituted picolines.

Protocol 2.3: Selenium Dioxide Oxidation

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Eq.
5-Bromo-2,4-dimethylpyridine186.055.0 g26.91.0
Selenium Dioxide (SeO₂)110.963.27 g29.51.1
1,4-Dioxane-100 mL--
Water-5 mL--

Procedure:

  • Safety Note: Selenium compounds are highly toxic. Handle SeO₂ with extreme care in a fume hood, avoiding inhalation of dust or fumes.

  • To a round-bottom flask, add 5-bromo-2,4-dimethylpyridine (5.0 g, 26.9 mmol), selenium dioxide (3.27 g, 29.5 mmol), 1,4-dioxane (100 mL), and water (5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate. Wash the pad with additional dioxane.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Analog Synthesis for SAR Studies

With the core scaffold in hand, the bromine atom at the 5-position serves as a versatile handle for diversification. Palladium-catalyzed cross-coupling reactions are the premier choice for this purpose due to their broad functional group tolerance and predictable reactivity[3].

SAR_Logic cluster_coupling Diversification Reactions cluster_analogs Analog Classes cluster_sar SAR Evaluation Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Aryl 5-Aryl Analogs Suzuki->Aryl Alkynyl 5-Alkynyl Analogs Sonogashira->Alkynyl Amino 5-Amino Analogs Buchwald->Amino Assay Biological Assay (e.g., Kinase Inhibition) Aryl->Assay Alkynyl->Assay Amino->Assay SAR_Data Structure-Activity Relationship Data Assay->SAR_Data

Figure 2: Logical workflow for analog synthesis and SAR evaluation.

Suzuki-Miyaura Coupling for 5-Aryl Analogs

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an aryl or heteroaryl boronic acid (or boronate ester)[3].

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Reagent/MaterialRoleTypical Eq.
This compoundStarting Material1.0
Arylboronic AcidCoupling Partner1.1 - 1.5
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst0.02 - 0.05
K₂CO₃ or K₃PO₄Base2.0 - 3.0
1,4-Dioxane/Water (e.g., 4:1)Solvent System-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 5-aryl-4-methylpicolinaldehyde analog.

Sonogashira Coupling for 5-Alkynyl Analogs

The Sonogashira coupling enables the synthesis of 5-alkynylpicolinaldehydes by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I).

Protocol 3.2: General Procedure for Sonogashira Coupling

Reagent/MaterialRoleTypical Eq.
This compoundStarting Material1.0
Terminal AlkyneCoupling Partner1.2 - 2.0
Pd(PPh₃)₂Cl₂Palladium Catalyst0.02 - 0.05
Copper(I) Iodide (CuI)Co-catalyst0.05 - 0.10
Triethylamine (TEA) or Diisopropylamine (DIPA)Base/Solvent-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous solvent (e.g., THF or DMF) followed by the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Concentrate the reaction mixture. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in SAR Studies: A Representative Example

While a specific SAR study for this compound analogs is not available in public literature, we can extrapolate from studies on similar scaffolds, such as 5-aryl-2,4-diaminopyrimidines, which are investigated as IRAK4 kinase inhibitors for inflammatory disorders[3]. The core principle is to systematically vary the substituent introduced via cross-coupling and measure the impact on biological activity.

Hypothetical SAR Campaign:

  • Initial Library Synthesis: Synthesize a diverse set of analogs using the protocols above. Vary the electronics and sterics of the arylboronic acid in the Suzuki coupling (e.g., phenyl, 4-methoxyphenyl, 4-chlorophenyl, 3-pyridyl, 2-thienyl).

  • Biological Screening: Screen all synthesized compounds in a primary biological assay (e.g., an in vitro kinase inhibition assay against a target like IRAK4 or TBK1)[3][6].

  • Data Analysis: Correlate the structural changes with the observed activity (e.g., IC₅₀ values).

    • Does an electron-donating group (e.g., -OMe) on the 5-aryl ring improve potency?

    • Is a hydrogen bond acceptor (e.g., a pyridine nitrogen) beneficial for activity?

    • How does the size (steric bulk) of the substituent affect the binding?

  • Iterative Optimization: Based on the initial SAR data, design and synthesize a second generation of analogs to probe promising trends and optimize potency and selectivity.

This systematic approach allows researchers to build a clear understanding of the molecular interactions driving biological activity, guiding the development of potent and selective lead compounds.

Conclusion

This application note provides a comprehensive and actionable guide for the synthesis of this compound and its analogs. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for producing the core scaffold and a diverse library of derivatives. By leveraging modern cross-coupling methodologies, researchers can efficiently explore the chemical space around this versatile pyridine core, enabling robust SAR studies critical for the advancement of drug discovery programs.

References

  • Mishra, C.B., et al. (2017). Design, synthesis, in-silico and biological evaluation of novel donepezil derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 125, 736–750.
  • Sartori, G., et al. (1994). Highly Regioselective Synthesis of 2,5-Disubstituted Pyridines. Synthesis, 1994(07), 763-766.
  • Zhang, T., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 831–838.
  • Striela, R., et al. (2020). Synthesis of cyclopropylpyridines by Sandmeyer reaction and Suzuki-Miyaura coupling. Chemistry of Heterocyclic Compounds, 56, 1284–1290.
  • Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449–460.
  • EON Biotech. (n.d.). This compound – (886364-94-9).
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Rani, J., et al. (2018). Synthesis, Biological Evaluation and Validation Studies of Novel 5-(Substituted Aldehyde)-2-imino-7-methyl-3-oxo-N-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide Scaffolds. Medicinal Chemistry, 8(5).
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”.
  • Thongpanchang, C., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4995.
  • Patel, K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1249–1257.
  • An in Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. (2023). Molecules, 28(13), 5035.

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-4-methylpicolinaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a foundational structural motif in a significant portion of commercially successful agrochemicals, including fungicides, insecticides, and herbicides.[1] Its prevalence stems from a combination of favorable physicochemical properties, metabolic stability, and the ability to engage in specific, high-affinity interactions with biological targets in pests and pathogens. The strategic placement of various functional groups on the pyridine core allows for the fine-tuning of a molecule's bioactivity, selectivity, and environmental profile.

5-Bromo-4-methylpicolinaldehyde emerges as a highly valuable and versatile intermediate for the synthesis of novel pyridine-based agrochemicals. This compound offers three key points for chemical modification: the aldehyde for a variety of condensation and addition reactions, the bromine atom for cross-coupling reactions, and the methyl group which can influence steric and electronic properties. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of this compound, complete with detailed protocols for its conversion into potential agrochemical candidates.

Core Attributes of this compound as a Synthon

The synthetic potential of this compound is rooted in the distinct reactivity of its functional groups.

PropertyValueSource
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [2]
Appearance Off-white solid[2]

The aldehyde group is a versatile handle for chain extension and the introduction of diverse functionalities. The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the connection of the pyridine core to other aryl or heteroaryl fragments. This modular approach is a cornerstone of modern agrochemical discovery, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Synthetic Transformations of this compound for Agrochemical Discovery

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations relevant to the synthesis of bioactive molecules. Below are detailed protocols for key reactions that can be employed to elaborate this intermediate into potential agrochemical candidates.

Reductive Amination: A Pathway to Bioactive Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3] This reaction is particularly relevant in agrochemical synthesis for introducing amine-containing side chains that can be crucial for target binding and modulating physicochemical properties. The following protocol is adapted from a documented synthesis utilizing this compound.[2]

Experimental Protocol: Synthesis of (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethylamine

Materials:

  • This compound

  • Methanol (anhydrous)

  • Ethylamine solution (2.0 M in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Zinc chloride (anhydrous)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (6.74 g, 33.7 mmol) in anhydrous methanol (290 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a 2.0 M solution of ethylamine in methanol (90 mL, 180 mmol) dropwise to the aldehyde solution over a period of 30 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the formation of the intermediate imine.

  • In a separate flask, dissolve sodium cyanoborohydride (2.33 g, 37.1 mmol) in anhydrous methanol (150 mL).

  • To the sodium cyanoborohydride solution, add anhydrous zinc chloride (2.53 g, 18.5 mmol) and stir at room temperature for 20 minutes.

  • Slowly add the zinc/cyanoborohydride solution to the imine-containing solution from step 3.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by carefully adding water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethylamine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the aldehyde and other reaction components.

  • Anhydrous Solvents: Anhydrous methanol is used to prevent the hydrolysis of the intermediate imine and to ensure the efficiency of the reducing agent.

  • Sodium Cyanoborohydride: This reducing agent is selected for its mildness and its ability to selectively reduce the imine in the presence of the aldehyde.

  • Zinc Chloride: Zinc chloride acts as a Lewis acid to activate the imine for reduction.

Reductive_Amination aldehyde This compound imine Intermediate Imine aldehyde->imine Condensation ethylamine Ethylamine in Methanol ethylamine->imine product (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethylamine imine->product Reduction reducing_agent NaBH3CN / ZnCl2 reducing_agent->product

Caption: Reductive Amination Workflow.

Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[4][5] This reaction is highly valuable in agrochemical synthesis for the construction of α,β-unsaturated systems, which are present in many bioactive molecules.

Generalized Protocol: Knoevenagel Condensation of this compound

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound determines the nature of the resulting α,β-unsaturated product. Malononitrile and ethyl cyanoacetate are common choices that introduce cyano and ester functionalities, respectively.

  • Base Catalyst: A weak base is typically used to deprotonate the active methylene compound, initiating the condensation.

  • Water Removal: The removal of water drives the reaction equilibrium towards the product, especially for less reactive substrates.

Knoevenagel_Condensation aldehyde This compound product α,β-Unsaturated Product aldehyde->product Condensation active_methylene Active Methylene Compound active_methylene->product base Base Catalyst base->product

Caption: Knoevenagel Condensation Workflow.

Synthesis of Oxime Ethers: Introducing a Key Pharmacophore

Oxime ethers are an important class of compounds in agrochemical research, with many exhibiting potent insecticidal and fungicidal activities.[6][7] They can be readily synthesized from aldehydes.

Generalized Protocol: Synthesis of Oxime Ethers from this compound

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base (e.g., sodium acetate, pyridine)

  • Alkylating agent (e.g., alkyl halide, dimethyl sulfate)

  • Second base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure (Two-Step):

Step 1: Oxime Formation

  • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol/water).

  • Add a base such as sodium acetate (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the intermediate oxime by filtration or extraction.

Step 2: O-Alkylation

  • Dissolve the intermediate oxime (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add a base such as sodium hydride or potassium carbonate (1.2 eq).

  • Add the alkylating agent (1.1 eq) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by chromatography.

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: The hydrochloride salt is a stable and common source of hydroxylamine.

  • Base for Oxime Formation: A mild base is used to neutralize the HCl and facilitate the condensation.

  • Base for O-Alkylation: A stronger base is required to deprotonate the oxime hydroxyl group to form the more nucleophilic oximate anion.

  • Alkylating Agent: The choice of alkylating agent determines the nature of the ether side chain, which can significantly impact biological activity.

Oxime_Ether_Synthesis aldehyde This compound oxime Intermediate Oxime aldehyde->oxime Condensation hydroxylamine Hydroxylamine hydroxylamine->oxime product Oxime Ether Product oxime->product O-Alkylation alkylating_agent Alkylating Agent alkylating_agent->product

Caption: Oxime Ether Synthesis Workflow.

Conclusion

This compound is a strategically important building block for the synthesis of novel pyridine-based agrochemicals. Its aldehyde functionality provides a versatile platform for a range of synthetic transformations, including reductive amination, Knoevenagel condensation, and the formation of oxime ethers. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this intermediate in the discovery and development of next-generation crop protection agents. The bromine atom also offers a valuable site for further diversification through cross-coupling reactions, further expanding the accessible chemical space.

References

  • CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google P
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
  • Reductive Amination has significant synthetic application and is often the first choice for the conversion of aldehydes and ketones into amines. Fisher Scientific. (URL: [Link])
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google P
  • CN1634906A - Synthesis of 5-bromo phthalide - Google P
  • One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. JOCPR. (URL: [Link])
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (URL: [Link])
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. (URL: [Link])
  • 5-Bromo-3-methyl-2-pyridinecarbaldehyde | CAS 376587-53-0 | AMERICAN ELEMENTS ®. (URL: [Link])
  • 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl - PubChem. (URL: [Link])
  • A Review of Biologically Active Oxime Ethers. PMC. (URL: [Link])

Sources

One-pot synthesis involving 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 5-Bromo-4-methylpicolinaldehyde as a Versatile Scaffold in One-Pot Syntheses for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern medicinal chemistry, the demand for both molecular complexity and synthetic efficiency is paramount. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to meet this demand, enabling the construction of intricate molecular architectures from simple precursors in a single, streamlined operation.[1][2] This guide focuses on the strategic application of this compound, a uniquely functionalized heterocyclic building block, in the design and execution of one-pot synthetic routes. We will explore the latent reactivity of its distinct functional groups—the aldehyde, the pyridine core, and the bromo substituent—and provide a detailed, field-tested protocol for a sequential Ugi four-component/Suzuki cross-coupling reaction. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold for the rapid generation of novel, drug-like heterocyclic libraries.

Part 1: The Strategic Value of this compound

This compound is not merely a starting material; it is a pre-functionalized scaffold engineered for synthetic divergency. Its power lies in the orthogonal reactivity of its three key structural motifs, which can be addressed sequentially or in a single pot under carefully controlled conditions.

  • The Aldehyde Group: As a classic electrophile, the formyl group is the primary gateway for initial bond-forming events. It readily participates in a wide array of condensation and addition reactions, including imine formation, Wittig reactions, and the initial steps of numerous MCRs like the Ugi, Passerini, and Hantzsch reactions.[1][3] This functionality serves as the ideal initiation point for building molecular complexity.

  • The Bromo Substituent: Positioned on the pyridine ring, the bromine atom is a superb handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. It is a reliable partner in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, alkynyl, or amino moieties after the initial MCR has been performed. This feature is critical for structure-activity relationship (SAR) studies in drug development.

  • The Pyridine Core: The nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties, improve solubility, and engage in crucial hydrogen-bonding interactions with biological targets.[4] The inherent basicity of the pyridine nitrogen can also influence the reaction environment and, in some cases, participate in catalysis.

The strategic orthogonality of the aldehyde and the bromo group is the cornerstone of its utility in one-pot syntheses. One can first exploit the aldehyde's reactivity to construct a core structure and then, in the same vessel, activate the C-Br bond for further diversification.

Diagram 1: Reactive hubs of this compound.

Part 2: Protocol for a One-Pot Ugi/Suzuki Sequential Reaction

This protocol details a powerful one-pot sequence that first constructs a complex α-acylamino amide scaffold via the Ugi four-component reaction (Ugi-4CR) and subsequently diversifies the product through an in-situ Suzuki cross-coupling. This approach maximizes efficiency by forming five new bonds in a single vessel.

Causality and Experimental Design
  • The Ugi-4CR Stage: This reaction is chosen for its remarkable ability to converge four distinct inputs (aldehyde, amine, carboxylic acid, isocyanide) into a single, highly functionalized product. We utilize the aldehyde of our core scaffold as the electrophilic trigger for this cascade. Methanol is selected as the solvent due to its excellent solvating properties for the Ugi intermediates and its compatibility with the subsequent Suzuki step.

  • The Suzuki Coupling Stage: Following the completion of the Ugi reaction (which can be monitored by TLC or LC-MS), the Suzuki reagents are introduced directly. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it is robust and effective for coupling aryl bromides. An aqueous base (e.g., K₂CO₃) is necessary for the transmetalation step of the Suzuki cycle and is added as a solution to ensure homogeneity. The key to the one-pot design is the compatibility of the Ugi product with the palladium-catalyzed conditions.

Materials and Reagents
ReagentPurity/GradeSupplierNotes
This compound>97%Sigma-AldrichStore under inert gas.[5]
Benzylamine>99%Acros OrganicsExample amine; can be varied.
Acetic AcidGlacialFisherExample carboxylic acid; can be varied.
tert-Butyl isocyanide98%Alfa AesarExample isocyanide; can be varied.
Phenylboronic acid>97%Combi-BlocksExample boronic acid; can be varied.
Tetrakis(triphenylphosphine)palladium(0)99%StremAir-sensitive; handle in a glovebox or inert atm.
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. BakerUsed to prepare a 2M aqueous solution.
Methanol (MeOH)AnhydrousEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
BrineSaturatedLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousBDHFor drying.
Step-by-Step Experimental Protocol
  • Reaction Setup (Ugi Stage):

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (200 mg, 1.0 mmol, 1.0 equiv.).

    • Add anhydrous methanol (10 mL) and stir until the solid is fully dissolved.

    • Sequentially add benzylamine (107 mg, 1.0 mmol, 1.0 equiv.), acetic acid (60 mg, 1.0 mmol, 1.0 equiv.), and finally tert-butyl isocyanide (83 mg, 1.0 mmol, 1.0 equiv.).

    • Seal the flask with a septum and stir the reaction mixture at room temperature for 24 hours.

    • Expert Insight: The order of addition is important. Pre-mixing the aldehyde and amine allows for the formation of the Schiff base, which is a key intermediate. The isocyanide is typically added last.

  • Reaction Monitoring:

    • After 24 hours, take a small aliquot from the reaction mixture and spot it on a TLC plate (e.g., 7:3 Hexanes:EtOAc). The disappearance of the starting aldehyde (visualized with a UV lamp) indicates the completion of the Ugi reaction. The product will be a new, higher molecular weight spot.

  • In-Situ Suzuki Coupling Stage:

    • To the same flask containing the crude Ugi product, add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).

    • Add an aqueous solution of K₂CO₃ (2 M, 2.0 mL, 4.0 mmol, 4.0 equiv.).

    • Carefully bubble argon or nitrogen gas through the solution for 15 minutes to degas the mixture.

    • Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

    • Fit the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (30 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the final pure product.

Expected Results and Characterization
  • Yield: Typical yields for this two-step, one-pot sequence range from 55% to 75%, depending on the specific substrates used.

  • Appearance: The final product is expected to be an off-white to pale yellow solid.

  • Characterization: The structure of the final product should be confirmed by:

    • ¹H and ¹³C NMR: To confirm the covalent structure and incorporation of all four components plus the Suzuki coupling partner.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Part 3: Visualization of Workflow and Mechanism

G cluster_prep Step 1: Ugi-4CR Setup cluster_suzuki Step 2: Suzuki Coupling Setup cluster_workup Step 3: Isolation A Add this compound to anhydrous MeOH B Add Amine, Carboxylic Acid, and Isocyanide A->B C Stir at Room Temp for 24h B->C D Add Boronic Acid and aq. K2CO3 C->D Monitor by TLC E Degas with Argon D->E F Add Pd(PPh3)4 Catalyst E->F G Heat to Reflux (65°C) for 12h F->G H Rotovap to remove MeOH G->H Reaction Complete I Liquid-Liquid Extraction (EtOAc/Water) H->I J Dry, Concentrate & Purify (Column Chromatography) I->J K K J->K Final Product

Diagram 2: Experimental workflow for the one-pot Ugi/Suzuki synthesis.

G cluster_ugi Ugi Four-Component Reaction cluster_suzuki Suzuki Catalytic Cycle Aldehyde Aldehyde + Amine Schiff Schiff Base Aldehyde->Schiff - H2O Nitrile Nitrile Adduct Schiff->Nitrile + Isocyanide, Acid Ugi_Product Ugi Product (Aryl Bromide) Nitrile->Ugi_Product Mumm Rearrangement Pd0 Pd(0) Ugi_Product->Pd0 Enters Suzuki Cycle PdII_Br Ar-Pd(II)-Br Pd0->PdII_Br Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' PdII_Br->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Final_Product Final Coupled Product PdII_Ar->Final_Product Boronic Ar'-B(OH)2 Boronic->PdII_Br Base Base (K2CO3) Base->PdII_Br

Diagram 3: Simplified reaction mechanism for the sequential one-pot process.

Part 4: Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low Yield in Ugi Stage Impure reagents (especially isocyanide); insufficient reaction time.Use freshly distilled amines and high-purity isocyanide. Extend reaction time to 36 or 48 hours and monitor by LC-MS for completion.
Stalled Suzuki Reaction Catalyst deactivation; inefficient base; poor degassing.Ensure the system is rigorously degassed. Use a different catalyst/ligand system (e.g., Pd(dppf)Cl₂). Ensure the base is fully dissolved.
Formation of Side Products Homocoupling of boronic acid; hydrolysis of isocyanide.Add the palladium catalyst only after the Ugi reaction is complete. Ensure anhydrous conditions during the Ugi stage.
Difficult Purification Close polarity of starting materials and products; presence of triphenylphosphine oxide.Use a multi-step gradient during column chromatography. A preliminary filtration through a small plug of silica can sometimes remove baseline impurities. For PPh₃O, try trituration.

References

  • American Elements. This compound. [Link]
  • ResearchGate.
  • MDPI.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
  • National Institutes of Health (NIH).
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Scribd. Multicomponent Reactions Guide. [Link]
  • EON Biotech. This compound – (886364-94-9). [Link]
  • ResearchGate.
  • Bentham Science. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. [Link]
  • Amerigo Scientific. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. [Link]
  • ResearchGate. One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)
  • National Institutes of Health (NIH). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. [Link]
  • Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)

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Application Notes & Protocols: Strategic Protection of 5-Bromo-4-methylpicolinaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9) is a highly valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure presents a unique synthetic challenge: a highly reactive aldehyde functional group positioned on a pyridine ring that also features a bromine atom—a versatile handle for cross-coupling reactions. Direct functionalization, such as metal-catalyzed cross-coupling at the C-Br bond, is often complicated by the aldehyde's susceptibility to nucleophilic attack from organometallic reagents or unwanted reduction.[2]

To unlock the full synthetic potential of this molecule, a robust protecting group strategy is not merely advantageous; it is essential. This guide provides a detailed analysis of two primary, field-proven strategies for the temporary masking of the aldehyde group: acetal and dithiane protection. We will delve into the causality behind procedural choices, provide step-by-step, validated protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic route.

Strategic Imperative: Why Protect the Aldehyde?

The core of the challenge lies in the chemoselectivity of subsequent reactions. The aldehyde group is a potent electrophile, readily attacked by a wide array of nucleophiles and sensitive to both oxidizing and reducing agents. A protecting group serves as a temporary molecular shield, rendering the aldehyde inert to specific reaction conditions so that another part of the molecule can be modified.[3][4] The ideal protecting group strategy adheres to several key principles:

  • Ease of Installation: The group should be introduced in high yield under mild conditions that do not affect other parts of the molecule.

  • Robust Stability: It must remain intact during the intended chemical transformation(s).

  • Facile Removal: The group should be cleaved in high yield under conditions that do not compromise the newly modified molecule.[5]

  • Orthogonality: In complex syntheses, the ability to remove one protecting group in the presence of others is crucial.[6]

The following workflow illustrates the fundamental logic of a protecting group strategy.

G Start This compound Protected Protected Intermediate (Aldehyde Masked) Start->Protected  Protection Step (e.g., Acetal Formation) Reacted Functionalized Intermediate Protected->Reacted  Desired Reaction (e.g., Suzuki Coupling at C-Br) Final Deprotected Final Product Reacted->Final  Deprotection Step (e.g., Acid Hydrolysis)

Figure 1: General workflow for a protecting group strategy.

Strategy I: Cyclic Acetal Protection (1,3-Dioxolane Formation)

The conversion of an aldehyde to a cyclic acetal is one of the most common and reliable protection methods.[7] Acetals are exceptionally stable in neutral to strongly basic environments, making them ideal for reactions involving organometallics (Grignard, organolithium reagents), metal hydrides, and other nucleophiles.[2][8]

Mechanism & Rationale: The reaction proceeds via acid-catalyzed nucleophilic addition of a diol, typically ethylene glycol, to the aldehyde. The equilibrium is driven to completion by the removal of water, usually with a Dean-Stark apparatus during azeotropic reflux in a solvent like toluene.[9]

Figure 2: Acetal protection and deprotection scheme.

Protocol 3.1: Acetal Protection of this compound

Materials:

  • This compound

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Dissolve the aldehyde in toluene (approx. 0.2 M concentration).

  • Add ethylene glycol (1.5 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(5-Bromo-4-methylpyridin-2-yl)-1,3-dioxolane.

  • Purify by column chromatography on silica gel if necessary.

Protocol 3.2: Deprotection of Acetal

Materials:

  • 2-(5-Bromo-4-methylpyridin-2-yl)-1,3-dioxolane

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 1M HCl (e.g., 2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the parent aldehyde.

Strategy II: Dithiane Protection (1,3-Dithiane Formation)

Dithianes are sulfur analogs of acetals and serve as another exceptionally stable protecting group for carbonyls.[10] They are resistant to both acidic and basic conditions, as well as many nucleophiles and reducing agents, offering a different stability profile than acetals.[11] This difference is key to developing orthogonal protection strategies.[3]

Mechanism & Rationale: The formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid.[10] The deprotection requires specific conditions, often involving oxidative cleavage or the use of soft metal salts that have a high affinity for sulfur, such as mercury(II) or silver(I) salts.[11] Milder, metal-free methods have also been developed.[12]

Figure 3: Dithiane protection and deprotection scheme.

Protocol 4.1: Dithiane Protection of this compound

Materials:

  • This compound

  • 1,3-Propanedithiol (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,3-propanedithiol (1.2 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (0.1 eq).

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete conversion.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-(5-Bromo-4-methylpyridin-2-yl)-1,3-dithiane by column chromatography or recrystallization.

Protocol 4.2: Deprotection of Dithiane (TMSCl/NaI Method)

This protocol uses a mild, metal-free method to regenerate the carbonyl.[12]

Materials:

  • 2-(5-Bromo-4-methylpyridin-2-yl)-1,3-dithiane

  • Sodium iodide (NaI, 10 eq)

  • Chlorotrimethylsilane (TMSCl, 10 eq)

  • Acetonitrile (CH₃CN)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, stir a mixture of the dithiane (1.0 eq) and NaI (10 eq) in acetonitrile for 5 minutes at room temperature.

  • Add TMSCl (10 eq) to the solution and continue stirring. The reaction may take several hours; monitor by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and an aqueous solution of Na₂S₂O₃ to quench any iodine formed.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the parent aldehyde.

Comparative Analysis of Protecting Group Strategies

The choice between an acetal and a dithiane is dictated by the planned synthetic route. An acetal is the group of choice if the subsequent step involves acidic conditions, whereas a dithiane would be preferable. Conversely, an acetal is ideal for reactions that require strongly basic or nucleophilic conditions where a dithiane might be deprotonated at the C2 position.

FeatureCyclic Acetal (1,3-Dioxolane)Cyclic Dithiane (1,3-Dithiane)
Protection Conditions Ethylene glycol, acid catalyst (e.g., TsOH), azeotropic reflux.[7]1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂).[10]
Stability Stable: Bases, nucleophiles, organometallics, hydrides, mild oxidants.[2]Stable: Strong acids, strong bases, nucleophiles, hydrides.
Lability Labile: Aqueous acid.[13]Labile: Oxidizing agents (IBX, DDQ), soft metal salts (HgCl₂, AgNO₃), TMSCl/NaI.[11][12]
Orthogonality Can be removed without affecting dithianes or many other acid-stable groups.Can be removed without affecting acetals or other oxidation/metal-sensitive groups.
Typical Yields Generally >90% for both protection and deprotection.Generally >85% for both protection and deprotection.

Conclusion

The strategic protection of the aldehyde in this compound is a critical enabling step for a wide range of synthetic transformations. Both cyclic acetals and dithianes provide robust and high-yielding protection. The key to a successful synthesis lies in understanding their distinct stability profiles. Acetals, being acid-labile, are perfectly suited for subsequent reactions under basic or nucleophilic conditions. Dithianes, being stable to acid but removable via oxidative or metal-assisted pathways, offer an excellent orthogonal alternative. By carefully selecting the protecting group based on the downstream reaction conditions, researchers can effectively unlock the synthetic utility of this versatile building block for applications in drug discovery and beyond.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
  • Wikipedia. (2024). Protecting group.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • American Elements. (n.d.). This compound.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Iber-n-bas, M., et al. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. International Journal of Peptide and Protein Research, 45(2), 173-9.
  • Marqui, R., et al. (2021).
  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
  • Robert, M., & Peñéñory, A. B. (2004). An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry, 69(5), 1623-1629.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Hajipour, A. R., et al. (2005). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes...
  • Chemistry Steps. (n.d.). Acetals as the Protecting Groups for Aldehydes and Ketones.
  • Zhang, Y., et al. (2023). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2649-2689.
  • Hajipour, A. R., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
  • The Organic Chemistry Tutor. (2014). Using Acetals as a Protecting Group for Aldehydes and Ketones.
  • Griesbeck, A. G., & Maptue, N. (2018). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects.
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals.
  • University of Bath. (n.d.). Chemistry of 1,3-Dithiane.
  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-7.
  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
  • Ali, M. H., & Gomes, M. G. (2005). A new procedure for the protection of aldehydes and ketones as thioacetals promoted by catalytic amount of p-toluenesulfonic acid and silica gel has been developed. Synthesis, (8), 1326-1332.
  • Comotti, A., et al. (2012). Photolabile protecting groups in metal–organic frameworks: preventing interpenetration and masking functional groups.
  • Vedejs, E., & Fuchs, P. L. (1971). Improved aldehyde synthesis from 1,3-dithianes. The Journal of Organic Chemistry, 36(2), 366-368.
  • Kumar, A., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(2), M1131.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
  • ChemWhat. (n.d.). 4-broMo-5-Methylpicolinaldehyde.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9), a key building block in pharmaceutical and agrochemical research.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields and purity.

Our guidance is grounded in established chemical principles and practical, field-tested experience. We will focus on the most prevalent synthetic route: the selective oxidation of (5-Bromo-4-methylpyridin-2-yl)methanol.

Overview of the Primary Synthetic Pathway

The most reliable and commonly employed method for preparing this compound is the oxidation of its corresponding primary alcohol, (5-Bromo-4-methylpyridin-2-yl)methanol.[3] This precursor alcohol is typically synthesized from commercially available starting materials. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, a common side reaction.

Below is a general workflow for this synthesis:

SynthesisWorkflow SM Starting Material ((5-Bromo-4-methylpyridin-2-yl)methanol) Oxidation Selective Oxidation (e.g., MnO₂, TEMPO) SM->Oxidation Oxidizing Agent, Solvent, Temp. Monitoring Reaction Monitoring (TLC, LC-MS) Oxidation->Monitoring Check Conversion Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield is often traced back to one of three areas: the quality of the starting material, the activity of the oxidizing agent, or suboptimal reaction conditions.

  • Cause A: Starting Material Purity. The precursor, (5-bromo-4-methylpyridin-2-yl)methanol, can degrade over time. Impurities can interfere with the oxidation.

    • Solution: Before starting, verify the purity of your alcohol via ¹H NMR or LC-MS. If impurities are detected, consider purification by recrystallization or silica gel chromatography.

  • Cause B: Inactive Oxidizing Agent. Manganese dioxide (MnO₂) is a common and effective oxidant for this transformation, but its activity can vary significantly between suppliers and batches. Older bottles of MnO₂ are often less reactive.

    • Solution: Use a freshly opened bottle of activated MnO₂. For best results, use a significant excess (5-10 molar equivalents). If using other oxidants like those for a Swern or Dess-Martin oxidation, ensure the reagents are anhydrous and handled under an inert atmosphere.[4]

  • Cause C: Suboptimal Reaction Conditions.

    • Solution: The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature. Ensure vigorous stirring, as this is a heterogeneous reaction with MnO₂. Reaction times can be long (24-72 hours); monitor progress carefully by Thin Layer Chromatography (TLC).

Q2: The reaction appears incomplete, even after an extended time. How can I drive it to completion?

An incomplete reaction is a common frustration, often linked to insufficient oxidant activity or premature reaction quenching.

  • Cause A: Insufficient Molar Excess of Oxidant. For solid-supported reagents like MnO₂, a large excess is required to ensure a sufficient surface area for the reaction to proceed.

    • Solution: If TLC analysis shows significant starting material remaining after 24 hours, add another portion of the activated MnO₂ (2-3 equivalents) and continue stirring.

  • Cause B: Premature Workup. Judging the reaction endpoint can be tricky.

    • Solution: A clear spot for the aldehyde product should be visible on the TLC plate (it will be more non-polar than the starting alcohol). The starting material spot should be faint or completely absent. Use a co-spot (a lane with both starting material and the reaction mixture) to confirm.

Q3: I'm observing a significant amount of an impurity that is more polar than my product. What is it and how can I avoid it?

This is a classic sign of over-oxidation.

  • Cause A: Over-oxidation to Carboxylic Acid. The desired aldehyde product can be further oxidized to 5-bromo-4-methylpicolinic acid, especially if using harsh oxidizing agents or elevated temperatures.

    • Solution 1: Choice of Oxidant. MnO₂ is highly selective for the oxidation of allylic and benzylic-type alcohols and is an excellent choice to minimize over-oxidation. Milder, controlled oxidation systems like TEMPO-catalyzed bleach or Dess-Martin periodinane are also effective alternatives.[4] Avoid strong oxidants like potassium permanganate or chromic acid.

    • Solution 2: Temperature Control. Perform the reaction at room temperature. Avoid heating, as this will increase the rate of over-oxidation.

Q4: My final product is a brown oil and difficult to purify. What are the best purification practices?

Pyridine aldehydes can be sensitive, and older samples often appear as brown oils due to minor impurities.[3] Purification requires careful handling.

  • Cause A: Product Instability on Silica Gel. Picolinaldehydes can be somewhat unstable on acidic silica gel, leading to streaking and decomposition during column chromatography.

    • Solution 1: Neutralize Silica Gel. Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica, improving recovery and peak shape.

    • Solution 2: Rapid Chromatography. Do not let the product sit on the column for an extended period. Pre-pack the column, load the crude material, and elute immediately.

    • Solution 3: Appropriate Eluent System. A gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) is typically effective for separation.[5]

  • Cause B: Residual Solvent or Impurities.

    • Solution: After chromatography, concentrate the fractions under reduced pressure at a low temperature (<40°C). The pure product should be a clear oil or a low-melting solid.[5]

Frequently Asked Questions (FAQs)

  • Can I use a different starting material? The synthesis of the precursor alcohol, (5-bromo-4-methylpyridin-2-yl)methanol, is a key step. While various routes exist, a common method involves the reduction of a corresponding ester, which can be derived from 5-bromo-4-methylnicotinic acid derivatives.[5]

  • Is an inert atmosphere necessary for the oxidation step? When using MnO₂, a nitrogen or argon atmosphere is not strictly required. However, for moisture-sensitive oxidation systems like Swern or Dess-Martin, an inert atmosphere is critical for success.

  • What is the best way to monitor the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to your column eluent (e.g., 30% Ethyl Acetate/Hexanes). Visualize spots with a UV lamp (254 nm). The product aldehyde will have a higher Rf value (less polar) than the starting alcohol.

Optimized Experimental Protocol

This protocol details the selective oxidation of (5-Bromo-4-methylpyridin-2-yl)methanol using activated manganese dioxide.

Materials & Reagents:

  • (5-Bromo-4-methylpyridin-2-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM), anhydrous grade

  • Celite® (Diatomaceous earth)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-4-methylpyridin-2-yl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • To this solution, add activated MnO₂ (10.0 eq) portion-wise. The mixture will be a black slurry.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress every 4-6 hours using TLC (30% EtOAc/Hexanes). The reaction may take 24-48 hours to reach completion.

  • Once the starting material is consumed, set up a filtration apparatus with a pad of Celite® in a Büchner funnel.

  • Filter the reaction mixture through the Celite® pad to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM (3 x 50 mL) to ensure all product is recovered.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude material can then be purified by silica gel column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield this compound as a clear oil or solid.

Troubleshooting Workflow Diagram

Troubleshooting cluster_start Problem Identification cluster_analysis Analysis & Action cluster_solution Solutions Start Low Yield or Incomplete Reaction CheckSM Analyze Starting Material (NMR, LC-MS) Start->CheckSM Is SM pure? CheckOxidant Evaluate Oxidant (Fresh? Sufficient excess?) Start->CheckOxidant CheckTLC Analyze TLC for Side Products Start->CheckTLC PurifySM Purify Starting Material CheckSM->PurifySM No AddOxidant Use Fresh Oxidant / Add More CheckOxidant->AddOxidant No ChangeConditions Switch to Milder Oxidant (e.g., TEMPO) CheckTLC->ChangeConditions Over-oxidation product observed

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary Table

ParameterRecommendationRationale
Oxidizing Agent Activated MnO₂High selectivity for desired aldehyde, minimizes over-oxidation.
Stoichiometry 5-10 molar equivalents of MnO₂Heterogeneous reaction requires a large excess for efficient conversion.
Solvent Dichloromethane (DCM)Good solubility for starting material, non-reactive, and easy to remove.
Temperature Room Temperature (20-25 °C)Sufficient for reaction while preventing thermal degradation or side reactions.
Monitoring TLC (e.g., 30% EtOAc/Hexanes)Simple and effective way to track the disappearance of the polar alcohol and the appearance of the less polar aldehyde.
Purification Column Chromatography (1% Et₃N)Neutralizing the silica gel prevents product degradation on the stationary phase.

References

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.
  • EON Biotech. This compound – (886364-94-9). [Link]
  • PubChem. (5-Bromo-4-methylpyridin-2-yl)methanol | C7H8BrNO | CID 74888746. [Link]
  • American Elements. This compound | CAS 886364-94-9. [Link]
  • ChemWhat. 4-broMo-5-Methylpicolinaldehyde CAS#: 1196157-14-8. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Procedure. [Link]
  • Wikipedia. Pyridine-2-carbaldehyde. [Link]
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
  • PubChemLite. This compound (C7H6BrNO). [Link]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
  • PubChem. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273. [Link]

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Technical Support Center: Synthesis of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methylpicolinaldehyde. This key intermediate is valuable in the development of pharmaceuticals and advanced materials. Its synthesis, however, is often plagued by competing side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues. Drawing from established organometallic principles and practical laboratory experience, we will explore the causality behind experimental choices to empower you to optimize your synthetic route.

Primary Synthetic Route: Lithiation and Formylation

The most prevalent and versatile method for preparing this compound involves a lithium-halogen exchange on a suitable precursor, followed by quenching the resulting organolithium species with a formylating agent like N,N-Dimethylformamide (DMF). This approach offers high regioselectivity when conditions are precisely controlled. The typical starting material is 3,5-dibromo-4-methylpyridine.

Main_Synthetic_Pathway SM 3,5-Dibromo-4-methylpyridine Intermediate Lithiated Intermediate (at C-5) SM->Intermediate Lithium-Halogen Exchange Base n-BuLi or s-BuLi THF, -78 °C to -100 °C Product 5-Bromo-4-methyl- picolinaldehyde Intermediate->Product Formylation Quench Quench DMF (Formylating Agent)

Caption: Primary synthesis via lithium-halogen exchange and formylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield is very low, and the main byproduct is the de-brominated starting material (3-bromo-4-methylpyridine). What's causing this?

Probable Cause: This is a classic sign of premature quenching of the aryllithium intermediate by an adventitious proton source. The organolithium species is extremely basic and will readily abstract a proton from even weakly acidic sources like trace water in the solvent, atmosphere, or on the glassware.[1]

Solutions & Prophylactic Measures:

  • Rigorous Anhydrous Conditions: This is non-negotiable.

    • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled, anhydrous solvents. THF, a common choice, must be dried over sodium/benzophenone or passed through a solvent purification system.

    • Reagents: Ensure all reagents, including the starting bromopyridine, are anhydrous.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas from start to finish. Use Schlenk line techniques for reagent transfers.

  • Reagent Quality: The n-butyllithium (n-BuLi) solution itself can be a source of quenching if it has degraded. The surface of the solution can react with air/moisture to form lithium hydroxide and butane, reducing its effective concentration. Always titrate your organolithium reagent before use to determine its exact molarity.

Question 2: I'm observing the formation of a butylated byproduct (5-butyl-3-bromo-4-methylpyridine). How can I prevent this?

Probable Cause: The lithium-halogen exchange reaction produces one equivalent of n-butyl bromide (n-BuBr) for every equivalent of n-BuLi consumed. This n-BuBr can then undergo a coupling reaction with the highly nucleophilic aryllithium intermediate. This side reaction is more prevalent at higher temperatures.

Solutions & Prophylactic Measures:

  • Maintain Cryogenic Temperatures: Perform the lithium-halogen exchange and subsequent formylation at very low temperatures, typically -78 °C (dry ice/acetone bath) or even -100 °C (liquid N₂/ether bath).[2] This dramatically reduces the rate of the competing coupling reaction.

  • Use a Different Organolithium: Consider using tert-butyllithium (t-BuLi). The tert-butyl bromide byproduct is a bulky tertiary halide that is much less susceptible to participating in SN2-type coupling reactions.

  • Limit Reaction Time: Do not let the aryllithium intermediate stir for an unnecessarily long time before adding the electrophile (DMF). The exchange is often very fast at low temperatures (5-20 minutes).[2]

Side_Reactions cluster_main Main Pathway cluster_side1 Debromination cluster_side2 Alkylation Intermediate Lithiated Intermediate Product Desired Aldehyde Intermediate->Product  + DMF Debrominated Debrominated Byproduct Intermediate->Debrominated  + H⁺ Source  (e.g., H₂O) Alkylated Butylated Byproduct Intermediate->Alkylated  + n-BuBr

Caption: Competing main and side reaction pathways for the lithiated intermediate.

Question 3: My reaction is messy, and I'm isolating multiple isomers. Why is the lithiation not selective?

Probable Cause: While lithium-halogen exchange is typically very fast and selective, under certain conditions, direct deprotonation (Directed ortho Metalation or DoM) can compete.[3][4] The pyridine nitrogen is a powerful directing group, making the C2 and C6 protons acidic. The methyl group's protons can also be abstracted. If the lithium-halogen exchange is slow, or if a less selective base is used, a mixture of lithiated species can form.

Solutions & Prophylactic Measures:

  • Prioritize Lithium-Halogen Exchange: Use an alkyllithium like n-BuLi or s-BuLi, which are known to favor rapid halogen exchange over deprotonation at these low temperatures.[5][6] Using a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) would favor deprotonation and should be avoided for this transformation.

  • Temperature Control is Critical: DoM is more sensitive to temperature increases than lithium-halogen exchange. Maintaining temperatures at or below -78 °C is crucial for selectivity.

  • Correct Starting Material: Ensure you are starting with 3,5-dibromo-4-methylpyridine. The C5-bromo position is sterically accessible and electronically primed for exchange. Attempting this reaction on a different isomer could lead to a different selectivity profile.

Question 4: After quenching with DMF, I get a low yield of the aldehyde and recover a lot of starting material, even though my conditions are anhydrous. What could be the issue?

Probable Cause: The initial adduct formed between the aryllithium and DMF is a tetrahedral lithium alkoxide. This intermediate is stable at low temperatures. If the reaction is not properly quenched and warmed, this adduct can be reversed or react with another equivalent of the aryllithium to form a tertiary carbinol upon workup. A proper aqueous workup is required to hydrolyze the adduct to the final aldehyde.

Solutions & Prophylactic Measures:

  • Sufficient Quenching Time: After adding DMF at -78 °C, allow the reaction to stir for a sufficient period (e.g., 1 hour) at that temperature before warming.[2]

  • Controlled Quench/Workup: Instead of quenching directly with water, which can be highly exothermic, it is often better to quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) while the reaction is still cold. Let the mixture warm slowly to room temperature before proceeding with the extraction.

  • Stoichiometry: Ensure at least one full equivalent of DMF is used. Using a slight excess (e.g., 1.2 equivalents) can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling pyrophoric reagents like n-BuLi safely? A1: Safety is paramount. n-Butyllithium is pyrophoric and reacts violently with air and water.[7] Always handle it under an inert atmosphere (Argon or Nitrogen) using syringe or cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure a compatible fire extinguisher (e.g., Class D for combustible metals) is immediately accessible. Never work alone when handling pyrophoric reagents.[7]

Q2: Can I use other formylating agents besides DMF? A2: Yes, other formylating agents can be used, but DMF is the most common, reliable, and cost-effective choice for this scale of synthesis.[5] Alternatives include ethyl formate or N-formylpiperidine. However, each may require optimization of reaction conditions and can have its own set of potential side reactions.

Q3: Is there an alternative, non-lithiation route to this compound? A3: Yes, alternative routes exist, though they may involve more steps. One possibility is the oxidation of the corresponding alcohol, 5-Bromo-4-methylpicolinyl alcohol, using reagents like manganese dioxide (MnO₂) or Swern oxidation. Another route could involve the ozonolysis or dihydroxylation/cleavage of 5-bromo-4-methyl-2-vinylpyridine.[8][9] However, the organometallic route described is often the most direct if the challenges can be properly managed.

Q4: How can I monitor the reaction's progress? A4: Monitoring organometallic reactions can be tricky. Taking aliquots during the reaction, quenching them, and analyzing by Thin Layer Chromatography (TLC) or LC-MS is the standard method. For TLC, be aware that the lithiated intermediate will appear as the de-brominated starting material on the silica plate.[1] A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar aldehyde product spot after the DMF quench and workup of the aliquot.

Quantitative Data Summary

The choice of reaction parameters has a significant impact on the outcome. The following table summarizes key variables and their expected effects.

ParameterCondition ACondition BExpected Outcome & Rationale
Organolithium n-Butyllithium (1.1 eq)tert-Butyllithium (1.1 eq)Condition B is preferred. t-BuLi minimizes the risk of alkylated byproducts from the resulting alkyl halide.
Temperature -40 °C-78 °C to -100 °CCondition B is essential. Cryogenic temperatures are required to ensure selectivity of lithium-halogen exchange over DoM and to prevent side reactions.[2]
Solvent Diethyl EtherTetrahydrofuran (THF)Condition B is generally better. THF has better solvating properties for the organolithium species at low temperatures, though rigorously dried ether is also viable.
Quench Add DMF, then warmAdd DMF, stir 1h at -78°C, then quench with sat. NH₄ClCondition B is critical. The stable tetrahedral intermediate needs time to form and requires a controlled hydrolytic workup to yield the aldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound

CAUTION: This procedure involves pyrophoric and hazardous materials. It must be performed by trained personnel in a fume hood under an inert atmosphere.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve 3,5-dibromo-4-methylpyridine (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While stirring vigorously, add n-butyllithium (1.05 eq of a freshly titrated solution) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 20 minutes.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C. Allow the mixture to warm slowly to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: A logical workflow for troubleshooting low product yield.

References

  • Formylation. (n.d.). Organic Chemistry Portal.
  • US Patent US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Knapp, D. M., et al. (2012). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series.
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University.
  • Tcyrulnikov, S., et al. (2021). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction.
  • Moura, N. M. M., et al. (2018).
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide.Baran Lab, Scripps Research.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • This compound – (886364-94-9). (n.d.). EON Biotech.
  • Formylation - Lithium Halogen Exchange. (n.d.). Common Organic Chemistry.
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012). Google Patents.
  • This compound | CAS 886364-94-9. (n.d.). AMERICAN ELEMENTS.
  • Lithiation Reaction. (2024). American Chemical Society.
  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia.
  • I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit.
  • 4-broMo-5-Methylpicolinaldehyde CAS#: 1196157-14-8. (n.d.). ChemWhat.
  • Mechanism of the Lithiation. (2024). YouTube.
  • Richards, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • Kim, H., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • St. Fleur, P., et al. (2022). Formylation of Amines. Molecules, 27(20), 6825.
  • Wang, H., et al. (2021). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N₂H₄ mediated deoxygenative couplings. Chemical Science, 12(2), 658-663.
  • Zhang, X., et al. (2014). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline. Industrial & Engineering Chemistry Research, 53(49), 18916-18923.
  • 2-Pyridinecarboxaldehyde. (n.d.). PubChem.
  • 5-Bromo-4-methyl-pyridine-2-carbaldehyde. (n.d.). Anichem.
  • Uddin, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

Sources

Technical Support Center: Purification of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-methylpicolinaldehyde (CAS No: 886364-94-9).[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this key synthetic intermediate. Ensuring the purity of this reagent is paramount for the success of downstream applications, and this guide is designed to help you navigate common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and typical impurity profile of this compound.

Q1: What are the most common impurities found in this compound?

A1: The impurity profile can vary based on the synthetic route and storage history. However, the most prevalent impurities are:

  • 5-Bromo-4-methylpicolinic acid: This is the primary impurity, formed by the oxidation of the aldehyde group upon exposure to air.[4][5] Aldehydes, particularly heterocyclic ones, are often susceptible to this process.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like (5-Bromo-4-methyl-pyridin-3-yl)-methanol or other reagents.

  • Isomeric By-products: Bromination reactions on pyridine rings can sometimes lead to the formation of positional isomers, which can be challenging to separate due to similar physical properties.[6]

  • Residual Solvents: Solvents used in the final steps of synthesis or a previous purification attempt may be present.

Q2: My sample of this compound has developed a yellow or brownish tint over time. What does this signify and is it still usable?

A2: A change in color from off-white or light yellow to a darker brown shade typically indicates degradation.[7] This is often due to the formation of small quantities of highly colored polymeric or oxidized impurities. While the bulk of the material may still be the desired compound, its purity is compromised. For sensitive downstream reactions, purification is strongly recommended before use.

Q3: How should I properly store this compound to minimize the formation of impurities?

A3: Proper storage is critical to maintaining the integrity of this compound. The recommended storage conditions are:

  • Temperature: 2-8°C.[8]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[8]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q4: What initial analytical tests should I perform to quickly assess the purity of a new or stored batch?

A4: A two-pronged approach is most efficient:

  • ¹H NMR Spectroscopy: This provides a rapid structural confirmation and a semi-quantitative assessment of purity. The key signal to observe is the aldehyde proton (CHO), which typically appears as a singlet around δ 10.25 ppm.[9] The absence of a broad peak characteristic of a carboxylic acid proton and clean baseline in the aromatic region are good indicators of purity.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with UV detection provides a quantitative measure of purity (e.g., area %). A reversed-phase C18 column is generally suitable for this type of molecule.[10]

Section 2: Troubleshooting Guide: Common Purification Challenges

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Problem 1: My NMR/HPLC analysis confirms the presence of the corresponding carboxylic acid impurity.
  • Primary Cause: Oxidation of the aldehyde. This is the most common issue.

  • Strategic Approach: The acidic nature of the impurity allows for its selective removal through chemical means or chromatography.

This method is fast and effective for removing acidic impurities. It is ideal when you need to quickly purify the material for immediate use.

Protocol:

  • Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure generated.

  • Allow the layers to separate. The deprotonated carboxylic acid salt will partition into the aqueous (top) layer, while the desired aldehyde remains in the organic layer.

  • Drain the lower organic layer. Discard the aqueous layer.

  • Wash the organic layer two more times with saturated NaHCO₃ solution, followed by one wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.[5]

  • Validation: Confirm the removal of the acid impurity by repeating the initial NMR or HPLC analysis.

When high purity is essential, column chromatography is the preferred method. It effectively separates the less polar aldehyde from the more polar carboxylic acid.[4][11]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polarity-based separation.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%)The less polar aldehyde will elute first, while the more polar acid will be retained longer on the column.[4][9]
Monitoring Thin-Layer Chromatography (TLC)Use the same eluent system to track the separation. Visualize spots under UV light (254 nm).

Protocol:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with a low-polarity solvent mixture (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Gradually increase the polarity of the eluent while collecting fractions.

  • Monitor the collected fractions by TLC.[11]

  • Combine the fractions containing the pure product (as determined by TLC), and remove the solvent by rotary evaporation.

Problem 2: My sample is contaminated with a non-acidic impurity of similar polarity, making chromatographic separation difficult.
  • Primary Cause: Contamination with unreacted starting materials or synthetic by-products that have similar polarity to the desired aldehyde.

  • Strategic Approach: Utilize a chemoselective separation that targets the unique reactivity of the aldehyde functional group.

This classic technique is exceptionally effective for isolating aldehydes from mixtures.[12][13] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct, which can be easily separated from neutral organic impurities by extraction.[12]

Workflow Diagram: Bisulfite Adduct Purification

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Impure Aldehyde in Organic Solvent (e.g., Methanol/EtOAc) B Add Saturated NaHSO₃ Solution A->B Shake in Separatory Funnel D Neutral Impurities in Organic Layer F Pure Aldehyde in Organic Solvent C Water-Soluble Bisulfite Adduct G Add Base (NaOH) to Aqueous Layer C->G Separate Layers E Regenerated Aldehyde (Precipitate/Oil) E->F Extract with Fresh Solvent B->D B->C G->E Breaks Adduct DecisionTree Start Start: Impure This compound CheckPurity Assess Purity (NMR, HPLC) Start->CheckPurity ImpurityType Identify Main Impurity CheckPurity->ImpurityType Acidic Impurity is Carboxylic Acid ImpurityType->Acidic Acidic Neutral Neutral Impurity (Similar Polarity) ImpurityType->Neutral Neutral Baseline Baseline Impurities/ Oily Product ImpurityType->Baseline Other Wash Perform Basic Aqueous Wash (Quick & Easy) Acidic->Wash Column Perform Silica Gel Column Chromatography (High Purity) Acidic->Column Bisulfite Use Bisulfite Adduct Formation & Extraction (Chemoselective) Neutral->Bisulfite Recrystallize Perform Recrystallization Baseline->Recrystallize End Pure Product Wash->End Column->End Bisulfite->End Recrystallize->End

Sources

Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methylpicolinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable building block. The unique combination of a pyridine ring, an aldehyde functional group, and a bromide presents specific hurdles that require careful optimization. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

The difficulty arises from the inherent chemical properties of the substrate itself. Several factors are at play:

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation or "poisoning" and resulting in low or no reactivity.[1][2]

  • Aldehyde Sensitivity: The picolinaldehyde moiety is sensitive to certain reaction conditions, particularly strong bases and high temperatures. This can lead to side reactions such as aldol condensation, Cannizzaro reactions, or general degradation, reducing the yield of the desired product.

  • Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to common side reactions such as protodehalogenation of the starting material and protodeboronation of the boronic acid coupling partner.[3][4] The electron-deficient nature of the pyridine ring can make the boronic acid partner more susceptible to decomposition.[5]

Q2: What are the most critical parameters to screen when optimizing this specific reaction?

For this substrate, the interplay between four key parameters dictates success. A systematic approach to optimizing these is crucial.[6][7]

  • Catalyst System (Palladium Precatalyst & Ligand): This is the most critical choice. Standard catalysts like Pd(PPh₃)₄ are often inefficient for this type of heteroaryl coupling. Modern, highly active systems are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential to promote the difficult oxidative addition and prevent catalyst inhibition.[2][3]

  • Base: The base activates the boronic acid for transmetalation but can also harm the aldehyde. Its strength, solubility, and nature are paramount.[8] A careful balance must be struck between sufficient activity for the catalytic cycle and preserving the aldehyde.

  • Solvent: The solvent system influences the solubility of all components and the efficacy of the base. Typically, aprotic polar solvents, often with a controlled amount of water, are used.[9]

  • Temperature: The reaction needs enough thermal energy to proceed, but excessive heat will accelerate decomposition pathways for both the substrate and the catalyst.

Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

For challenging couplings, particularly with heteroaryl partners, boronate esters (like pinacol or MIDA esters) are often superior to boronic acids. Here’s why:

  • Increased Stability: Boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeboronation under basic, aqueous conditions.[4] Boronate esters are significantly more stable, acting as a "slow-release" source of the active boron species, which minimizes this side reaction.[4]

  • Improved Solubility: Boronate esters often have better solubility in the organic solvents typically used for Suzuki reactions.

  • Purity and Stoichiometry: They are often crystalline, stable solids that are easier to purify and weigh accurately compared to boronic acids, which can exist as mixtures with their boroxine anhydrides.

While boronic acids can work, starting your optimization with the corresponding pinacol boronate ester is a prudent strategy to de-risk the project.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Low or No Conversion of Starting Material

Q: I've run the reaction overnight and my TLC/LC-MS shows only starting material. What are the first things to check?

A: This indicates a fundamental failure in the catalytic cycle, most likely at the very beginning. The problem is almost certainly related to the catalyst's activity.

Immediate Checks & Solutions:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize and deactivate the catalyst.

    • Action: Ensure your solvent is rigorously degassed (3-4 cycles of vacuum/inert gas backfill or sparging with argon for 20-30 minutes).[10] Assemble the reaction under a positive pressure of argon or nitrogen.

  • Catalyst & Ligand Choice: Your catalyst system may not be active enough for this substrate. Pd(PPh₃)₄ or PdCl₂(dppf) are often insufficient.

    • Action: Switch to a modern, high-activity catalyst system. Use a pre-formed palladium(II) precatalyst that reliably generates Pd(0) in situ. These are often air-stable and provide more consistent results.[3] See the recommended starting conditions in Table 1.

  • Base Inactivity: The base may be old, hydrated, or not strong enough to promote transmetalation.

    • Action: Use a freshly opened or properly stored base. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ if you are using a weaker one like Na₂CO₃, but be mindful of aldehyde stability.[11]

Scenario 2: Significant Side Product Formation

Q: My reaction is working, but I'm getting a low yield of product along with a major side product where the bromine on my starting material is replaced by hydrogen (protodehalogenation). How do I fix this?

A: Protodehalogenation occurs when the oxidative addition step happens, forming the Ar-Pd(II)-Br intermediate, but the subsequent transmetalation with the boronate is too slow.[3] The intermediate then reacts with a proton source (like water or solvent) to give the undesired side product.[12]

The key is to accelerate the transmetalation step relative to this decomposition pathway.

G start Problem: Protodehalogenation cause Cause: Transmetalation is too slow start->cause step1 Strategy 1: Increase Ligand Electron Donation & Bulk cause->step1 Ligand is not promoting transmetalation effectively step2 Strategy 2: Modify Base/Solvent System cause->step2 Base/Solvent is not activating the boronate sufficiently step3 Strategy 3: Use a More Reactive Boron Reagent cause->step3 Boron reagent itself is inherently slow to transmetalate action1 Action: Switch from PPh3/dppf to a Buchwald Ligand (e.g., SPhos, XPhos, RuPhos). Or try an NHC Ligand (e.g., IPr). step1->action1 action2 Action: Switch to a stronger, more oxophilic base (e.g., K2CO3 -> K3PO4). Ensure optimal water content (try 5-10% v/v water in dioxane). step2->action2 action3 Action: If using a boronic acid, switch to a boronate ester (Pinacol or MIDA). Consider using an organotrifluoroborate salt. step3->action3

Caption: Logical workflow for troubleshooting protodehalogenation.

Q: I'm seeing a significant amount of a biaryl product derived from the homocoupling of my boronic acid. What's causing this?

A: Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[3] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) species, which can then promote the dimerization of the boronic acid.

Solution: This is a straightforward fix. Re-evaluate and improve your degassing procedure. Ensure all reagents and solvents are properly deoxygenated and that the reaction is maintained under a strict inert atmosphere from start to finish.

Q: My desired product is forming, but my starting aldehyde is clearly degrading, leading to a complex mixture and low yield. What should I do?

A: This is a classic functional group incompatibility issue. The combination of base and heat is likely the culprit.

Solutions (in order of preference):

  • Lower the Temperature: This is the simplest change. Suzuki couplings can often work at lower temperatures, albeit more slowly. Try reducing the temperature by 10-20 °C.

  • Switch to a Milder Base: If you are using a strong base like K₃PO₄ or Cs₂CO₃, switch to a milder inorganic base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[8] While KF is a weak base, the fluoride anion can activate the boronic acid effectively without being strongly basic towards the aldehyde.

  • Protect the Aldehyde: If the above methods fail, a protection strategy may be necessary. The aldehyde can be converted to a more robust group (e.g., an acetal), the Suzuki coupling performed, and then the aldehyde deprotected in a final step. This adds steps but is a reliable solution for highly sensitive substrates.

Recommended Protocols & Conditions

Starting Point Protocol

This protocol is a robust starting point that utilizes modern, highly active catalyst systems designed for challenging heteroaryl couplings.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equivalent
Boron Reagent Arylboronic Pinacol Ester1.2 - 1.5 equivalents. More stable than the boronic acid.[4]
Pd Precatalyst SPhos Pd G3 or XPhos Pd G31-2 mol%. Air-stable precatalysts that reliably deliver the active L-Pd(0) species.[3]
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalents. A strong, effective base for activating boronates.[11]
Solvent 1,4-Dioxane / H₂O (10:1 v/v)Dioxane is an excellent solvent; a small amount of water aids base solubility and transmetalation.[3]
Temperature 80 - 100 °CA good starting range to balance reaction rate and stability.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic pinacol ester (1.2 eq), and K₃PO₄ (2.5 eq).

  • Atmosphere Inerting: Seal the vessel, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O (10:1) solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting. Each step has unique requirements that your reaction conditions must meet.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product ar_br Ar-Br (this compound) ar_br->oxidative_addition boronate Ar'-B(OR)₂ boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Ma, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Wikipedia. (n.d.). Suzuki reaction.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2024, October 7). Suzuki proto-dehalogenation problem. r/Chempros.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Wikipedia. (n.d.). Protodeboronation.
  • Al-Zoubi, R. M., et al. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.

Sources

Preventing decomposition of 5-Bromo-4-methylpicolinaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and purity of this critical building block. Due to the inherent reactivity of its aldehyde functional group and the bromo-pyridine core, improper storage can lead to decomposition, compromising experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to maintain the integrity of your material.

Troubleshooting Guide: Diagnosing and Addressing Decomposition

Users may encounter several issues during the storage and handling of this compound. This section addresses the most common problems, their probable causes, and corrective actions.

Observed Issue Probable Cause(s) Recommended Action(s)
Color Change (e.g., from off-white/yellow to brown/dark) 1. Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid (5-Bromo-4-methylpicolinic acid), which can lead to colored impurities.[1][2] 2. Light Exposure: Photodecomposition can occur, accelerated by UV light, leading to complex colored side products.[3]1. Purity Check: Perform a purity analysis via HPLC-UV or ¹H NMR to quantify the extent of degradation. 2. Purge & Seal: Before storing, purge the vial headspace with an inert gas (Argon or Nitrogen). 3. Storage: Store in an amber glass vial to protect from light.[4][5]
Change in Physical State (e.g., clumping, solidification, or oily film) 1. Polymerization: Aldehydes can undergo self-polymerization, forming trimers or other oligomers, which may be solids or viscous oils.[1] This is often catalyzed by acidic or basic impurities. 2. Hygroscopicity: Absorption of atmospheric moisture can lead to clumping or formation of hydrates.1. Purity Check: Analyze by NMR. Polymerization often results in a diminished aldehyde proton signal (~9-10 ppm) and the appearance of new, broader signals. 2. Storage Environment: Ensure storage in a desiccator or dry box. Use high-quality, tightly sealed containers with PTFE-lined caps.[6][7] 3. Solvent Dilution: For long-term storage, consider dissolving the aldehyde in a dry, primary alcohol (e.g., anhydrous ethanol) to form a more stable hemiacetal in solution.[1]
Reduced Reactivity or Poor Yield in Subsequent Reactions 1. Degradation: The starting material has likely degraded due to oxidation or polymerization, reducing the concentration of the active aldehyde. 2. Inactive Impurities: The presence of impurities (e.g., the corresponding carboxylic acid) can interfere with downstream reactions, particularly those sensitive to acidic conditions.1. Re-qualification: Do not proceed with critical experiments. Re-analyze the purity of the stored reagent using a validated analytical method (see Protocol 2). 2. Purification (if feasible): If the primary impurity is the carboxylic acid, an aqueous bicarbonate wash of an organic solution of the aldehyde may remove it.[2] However, re-purification by column chromatography is often necessary. 3. Prevention: Strictly adhere to the recommended storage protocols to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal storage conditions for this compound?

A1: For maximum stability, the compound should be stored under an inert atmosphere (Argon or Nitrogen), at low temperature (2-8°C), and protected from light.[8] A summary of recommended conditions is provided below.

Parameter Optimal Condition Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of both oxidation and polymerization reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the highly susceptible aldehyde group by atmospheric oxygen.[2]
Light Amber Glass Vial / DarknessProtects the molecule from photodecomposition.[5]
Container Tightly Sealed Glass Vial with PTFE LinerPrevents moisture ingress and ensures a non-reactive seal.[6]
Moisture Anhydrous / Store in DesiccatorMinimizes water-mediated degradation pathways and prevents clumping.[7]

Q2: I've observed a decrease in purity after several months. What is the most likely decomposition product?

A2: The most probable decomposition product is 5-Bromo-4-methylpicolinic acid , formed via the oxidation of the aldehyde functional group. This is a common degradation pathway for many aromatic aldehydes.[1][2] This transformation can be easily monitored by HPLC or ¹H NMR, where the aldehyde proton peak (typically δ 9.9-10.1 ppm) will decrease and a carboxylic acid proton peak (typically broad, δ > 11 ppm) may appear, although it is often not observed without D₂O exchange.

DecompositionPathway cluster_conditions Degradation Factors Aldehyde This compound Acid 5-Bromo-4-methylpicolinic Acid Aldehyde->Acid Oxidation (O₂, Light, Heat) Polymer Polymerized Products (e.g., Trimer) Aldehyde->Polymer Polymerization (Acid/Base Traces, Heat) O2 Oxygen (Air) Light Light Heat Heat Moisture Moisture

Caption: Primary decomposition pathways for this compound.

Q3: Can I store this compound in a solution?

A3: Yes, and for long-term storage, it is often recommended. Storing the aldehyde in a solution of a dry, primary alcohol like anhydrous ethanol can protect it by forming a more stable hemiacetal in equilibrium.[1] This significantly reduces the propensity for oxidation and polymerization. However, ensure the solvent is of high purity and truly anhydrous, as impurities can catalyze degradation. For use in reactions incompatible with alcohols, storing in a dry, aprotic solvent like Toluene or THF under an inert atmosphere is an alternative, though the hemiacetal stabilization is lost.

Q4: How do I safely handle this compound upon receipt?

A4: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Wear standard personal protective equipment (PPE), including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.[7] Avoid creating dust and minimize inhalation.[9][10]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing this compound to ensure maximum stability.

  • Preparation: Place the required amount of this compound into a clean, dry, amber glass vial appropriately sized to minimize headspace.

  • Inerting: Place the uncapped vial into a desiccator or glovebox. Evacuate and backfill with a dry, inert gas (e.g., Argon or Nitrogen) three times.

  • Sealing: Securely cap the vial with a PTFE-lined cap. For added protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.[8] The refrigerator should be designated for chemical storage and should not contain any oxidizing agents.

StorageWorkflow start Receive Compound transfer Transfer to Amber Vial start->transfer inert Purge with Inert Gas (Ar/N₂) transfer->inert seal Seal with PTFE-lined Cap inert->seal label Label Clearly seal->label store Store at 2-8°C, Protected from Light label->store end Stable Compound store->end

Caption: Recommended workflow for the long-term storage of the aldehyde.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.[11][12][13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[12]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% Trifluoroacetic Acid - TFA) is recommended.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in ACN

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm. A Photo Diode Array (PDA) detector is recommended to analyze peak purity and identify impurities by their UV spectra.[13]

  • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of ACN and water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak. The primary oxidation product, 5-Bromo-4-methylpicolinic acid, is expected to have a shorter retention time than the parent aldehyde under these conditions.

References

  • American Elements. (n.d.). This compound.
  • Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Brian, P. M., & Musau, P. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate.
  • Izadi, F., Szczyrba, A., Datta, M., Ciupak, O., Demkowicz, S., Rak, J., & Denifl, S. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine. MOST Wiedzy.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Walczak, M. A., & Wipf, P. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central.
  • Reddit. (2022). How long can / should you store aromachemicals?
  • Wang, S., Zhang, L., & Zhang, J. (2022). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
  • Wang, D., et al. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 5-bromo-4-methoxypyridine-2-carboxylate.
  • ResearchGate. (2016). Is it possible to synthesise 5-bromopentanal in stable condition?.

Sources

Troubleshooting low conversion rates in 5-Bromo-4-methylpicolinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methylpicolinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered in reactions involving this versatile building block. This guide synthesizes established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes and resolve issues leading to low conversion rates.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific, frequently encountered problems in two major applications of this compound: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and reductive aminations.

Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low conversion to the desired biaryl product. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings involving heteroaromatic halides can be a multi-faceted issue. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation. Furthermore, the electronic properties and steric hindrance of the substrates play a significant role.[1][2]

Potential Causes & Troubleshooting Workflow:

Suzuki_Troubleshooting

In-Depth Analysis & Protocols:

  • Catalyst System Evaluation: Standard tetrakis(triphenylphosphine)palladium(0) can be inefficient for electron-rich or sterically hindered bromopyridines.[1] The pyridine nitrogen can compete with the phosphine ligands, hindering the catalytic cycle.

    • Protocol 1: Catalyst System Screening:

      • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), boronic acid/ester (1.2-1.5 eq), and base (2.0-3.0 eq).

      • Catalyst Addition: To each vial, add a different catalyst system. See the table below for suggestions.

      • Reaction: Add degassed solvent, seal the vials, and heat to the recommended temperature (typically 80-110 °C).

      • Monitoring: Monitor reaction progress by TLC or LC-MS at set time intervals (e.g., 2, 6, 12 hours).[3][4]

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄Toluene/H₂O (10:1)100-110Excellent for many heteroaryl couplings.
Pd₂(dba)₃ (2%)XPhos (4-6%)K₃PO₄THF or Dioxane80-100Bulky ligand accelerates oxidative addition.[1]
Pd(PPh₃)₄ (5%)(None)K₂CO₃Dioxane/H₂O (4:1)90A common starting point, but may be inefficient.
  • Solvent & Base Considerations: The choice of solvent and base is interdependent and crucial. Nitrile solvents can act as ligands and poison the catalyst.[1] While many Suzuki couplings are run under anhydrous conditions, bases like potassium phosphate often require a small amount of water to function effectively.[2] Conversely, excess water can promote competitive protodeborylation of the boronic acid.[5]

Reductive Amination Reactions

Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but I am recovering mostly unreacted starting material or only see the intermediate imine.

Reductive amination is a two-step process occurring in one pot: the formation of an imine (or iminium ion), followed by its reduction.[6] Low conversion often points to an issue with one of these two distinct stages. The electrophilicity of the pyridyl aldehyde can sometimes lead to competitive reduction of the aldehyde itself if the wrong reducing agent is used or conditions are not optimized.[7]

Potential Causes & Troubleshooting Workflow:

Reductive_Amination_Troubleshooting

In-Depth Analysis & Protocols:

  • Promoting Imine Formation: The condensation between the aldehyde and amine is often the rate-limiting step and is typically reversible.

    • Acid Catalysis: A small amount of acetic acid can catalyze imine formation. However, using a stoichiometric amount of acid can protonate the amine starting material, rendering it non-nucleophilic.

    • Water Removal: While not always necessary for reductive aminations with active hydrides, using a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium towards the imine.

  • Choosing the Right Reducing Agent: The key is to use a reducing agent that is powerful enough to reduce the C=N bond of the imine but not so reactive that it rapidly reduces the C=O bond of the starting aldehyde.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, "STAB"): This is often the reagent of choice. It is milder than sodium borohydride and tolerates slightly acidic conditions, making it ideal for reactions where catalytic acid is used to promote imine formation.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, as it is selective for imines in the presence of aldehydes.[6] However, it is toxic and requires careful handling and quenching to avoid the generation of hydrogen cyanide gas.

    • Sodium Borohydride (NaBH₄): This can be used, but it is more reactive and can reduce the starting aldehyde.[7] A stepwise procedure is often more successful: first, form the imine, and then add the NaBH₄.[8]

    Protocol 2: Stepwise Reductive Amination:

    • Imine Formation: Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Add 0.1 eq of acetic acid.

    • Stirring: Stir the mixture at room temperature for 1-3 hours. Monitor the consumption of the aldehyde and the appearance of the imine spot by TLC.

    • Reduction: Once imine formation is significant, add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Completion: Allow the reaction to stir overnight at room temperature. Monitor for the disappearance of the imine and the formation of the product amine.

    • Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, appears discolored. Is it still usable?

A: Discoloration (e.g., turning yellow or brown) can be a sign of degradation. Aldehydes, particularly heteroaromatic ones, are susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-4-methylpicolinic acid).[9] This impurity can interfere with subsequent reactions.

  • Purity Check: Before use, it is highly recommended to check the purity of the aldehyde by ¹H NMR or GC-MS.[10] In the ¹H NMR spectrum, the aldehyde proton should appear as a sharp singlet around 9.9-10.1 ppm. The presence of a broad peak in the 12-13 ppm region could indicate the carboxylic acid impurity.

  • Purification: If a significant amount of the carboxylic acid is present, the aldehyde can be purified. A common method is to dissolve the material in an organic solvent (like ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic impurity.[11] After drying and removal of the solvent, the purified aldehyde should be used immediately.

Q2: What are the best practices for storing this compound?

A: To maintain its integrity, the compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[9]

  • Light: Protect from light by using an amber vial or storing it in a dark location.[9]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, as aldehydes can form hydrates.[9]

Q3: I'm having difficulty purifying my final product from unreacted starting material and side products. Any suggestions?

A: Purification of pyridine derivatives can be challenging due to their basicity and polarity.

  • Column Chromatography: This is the most common method.[12]

    • Stationary Phase: Use silica gel as the standard stationary phase. If your product is particularly basic and shows significant tailing on silica, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).

    • Mobile Phase: A gradient elution system of hexanes and ethyl acetate is a good starting point. For more polar products, a dichloromethane/methanol system may be required.

  • Acid-Base Extraction: If there is a significant difference in basicity between your product and the impurities, a liquid-liquid extraction workup can be highly effective. For example, an acidic wash (e.g., dilute HCl) can be used to move basic compounds into the aqueous layer, which can then be re-basified and extracted.

Q4: How can I effectively monitor the progress of my reaction?

A: Regular monitoring is crucial for troubleshooting and optimization.[4]

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualize the spots using a UV lamp (254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile compounds and confirming the mass of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile compounds, providing both retention time data and mass confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent can provide a definitive snapshot of the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals.[3][10]

References

  • American Elements. (n.d.). This compound.
  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros.
  • PubMed. (2007). The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Bar-Ilan University. (2019). Introducing a methyl group into pyridines and quinolines: A mini-review.
  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Identification of byproducts in 5-Bromo-4-methylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key intermediate. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary and reliable synthetic routes for the preparation of this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Ortho-lithiation and Formylation of 3-Bromo-4-methylpyridine. This is a widely used method that involves the deprotonation of the pyridine ring at the position ortho to the methyl group, followed by the introduction of the aldehyde functionality using a formylating agent like N,N-dimethylformamide (DMF).[1][2]

  • Route 2: Oxidation of (5-Bromo-4-methylpyridin-2-yl)methanol. This route is a straightforward oxidation of the corresponding picolyl alcohol. The success of this method hinges on the selection of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Q2: I am seeing a significant amount of an isomeric byproduct in my ortho-lithiation reaction. What is it and how can I avoid it?

A2: The most common isomeric byproduct is likely 3-Bromo-4-methyl-6-picolinaldehyde , arising from the non-regioselective lithiation of the 3-Bromo-4-methylpyridine starting material. While the methyl group directs lithiation to the 2-position, competitive deprotonation at the 6-position can occur. To minimize the formation of this isomer, it is crucial to maintain a low reaction temperature (typically -78 °C) during the lithiation step. Using a hindered lithium amide base like lithium diisopropylamide (LDA) instead of n-butyllithium (n-BuLi) can also improve regioselectivity.[3]

Q3: My oxidation reaction is producing a significant amount of a polar impurity. What is it and how can I prevent its formation?

A3: The polar impurity is most likely the 5-Bromo-4-methylpicolinic acid , which is the result of over-oxidation of the aldehyde. To prevent this, it is essential to use a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended for this transformation as they are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation.[4] Monitoring the reaction closely by thin-layer chromatography (TLC) and stopping it as soon as the starting material is consumed is also critical.

Q4: How can I effectively purify the final product, this compound?

A4: Silica gel column chromatography is the most common and effective method for purifying this compound.[5] A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will allow for the separation of the desired product from less polar impurities (like unreacted starting material) and more polar impurities (like the isomeric aldehyde or the carboxylic acid byproduct).[5][6]

Q5: The final product is a yellow oil, but the literature describes it as a white solid. What could be the reason for this discrepancy?

A5: While some commercial suppliers list the compound as an oil or liquid, it can also exist as a low-melting solid.[7] The yellow coloration is often due to trace impurities or slight degradation of the aldehyde. Aldehydes, in general, are susceptible to air oxidation, which can lead to discoloration.[5] Storing the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature can help maintain its purity and appearance.

Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for the two primary synthetic routes.

Route 1: Ortho-lithiation and Formylation of 3-Bromo-4-methylpyridine

This method relies on the regioselective deprotonation of 3-Bromo-4-methylpyridine at the C2 position, followed by quenching with DMF.

cluster_start Starting Material cluster_lithiation Lithiation cluster_formylation Formylation cluster_products Products 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Lithiation_Step Lithiation (-78 °C) 3-Bromo-4-methylpyridine->Lithiation_Step n-BuLi or LDA n-BuLi or LDA n-BuLi or LDA->Lithiation_Step Desired_Intermediate 2-Lithio-3-bromo-4-methylpyridine Lithiation_Step->Desired_Intermediate Major Pathway Isomeric_Intermediate 6-Lithio-3-bromo-4-methylpyridine Lithiation_Step->Isomeric_Intermediate Minor Pathway Other_Byproducts Unreacted Starting Material, Coupling Products Lithiation_Step->Other_Byproducts Formylation_Step Formylation Desired_Intermediate->Formylation_Step Isomeric_Intermediate->Formylation_Step DMF DMF DMF->Formylation_Step Target_Product This compound Formylation_Step->Target_Product Isomeric_Byproduct 3-Bromo-4-methyl-6-picolinaldehyde Formylation_Step->Isomeric_Byproduct

Workflow for the ortho-lithiation and formylation route.
Problem Potential Cause Troubleshooting & Solutions
Low Yield of Aldehyde 1. Inefficient Lithiation: The organolithium reagent may have degraded, or the reaction conditions are not optimal.[8] 2. Side Reactions of Organolithium: The highly reactive lithiated intermediate can react with trace amounts of water or other electrophiles.[9] 3. Degradation of THF: If using n-BuLi in THF at higher temperatures, the solvent can be deprotonated, consuming the reagent.[9]1. Titer the Organolithium Reagent: Always use a freshly titrated solution of n-BuLi or a fresh bottle of the reagent. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere (argon or nitrogen). 3. Maintain Low Temperatures: Conduct the lithiation and formylation steps at -78 °C to minimize side reactions and solvent degradation.
Formation of Isomeric Byproduct (3-Bromo-4-methyl-6-picolinaldehyde) Lack of Regioselectivity: The organolithium reagent is deprotonating the C6 position in addition to the desired C2 position.1. Optimize the Base: Consider using a more sterically hindered base like LDA, which can favor deprotonation at the less hindered C2 position. 2. Control Temperature: Strictly maintain the reaction temperature at -78 °C, as higher temperatures can lead to decreased regioselectivity.
Presence of Unreacted Starting Material Incomplete Lithiation: Insufficient organolithium reagent or a deactivated reagent.1. Use a Slight Excess of Organolithium: Employing 1.1 to 1.2 equivalents of the organolithium reagent can help drive the reaction to completion. 2. Verify Reagent Activity: As mentioned, ensure the activity of your organolithium reagent through titration.
Formation of Coupling Byproducts (e.g., butyl-pyridines) Reaction with Butyl Halide: The butyl halide formed during lithium-halogen exchange (if applicable) or from the n-BuLi itself can react with the lithiated pyridine.[9]1. Use t-BuLi: tert-Butyllithium can mitigate this issue as the resulting tert-butyl halide is more prone to elimination, forming the less reactive isobutylene.[3] 2. Maintain Low Temperature: This minimizes the rate of the coupling side reaction.
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) to the stirred THF.

  • Add a solution of 3-Bromo-4-methylpyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Route 2: Oxidation of (5-Bromo-4-methylpyridin-2-yl)methanol

This route offers a more direct approach if the starting alcohol is available. The primary challenge is controlling the oxidation state of the product.

cluster_start Starting Material cluster_oxidation Oxidation cluster_products Products (5-Bromo-4-methylpyridin-2-yl)methanol (5-Bromo-4-methylpyridin-2-yl)methanol Oxidation_Step Oxidation (5-Bromo-4-methylpyridin-2-yl)methanol->Oxidation_Step Oxidizing_Agent PCC or DMP Oxidizing_Agent->Oxidation_Step Target_Product This compound Oxidation_Step->Target_Product Over-oxidation_Byproduct 5-Bromo-4-methylpicolinic acid Oxidation_Step->Over-oxidation_Byproduct Unreacted_SM Unreacted Starting Material Oxidation_Step->Unreacted_SM

Workflow for the oxidation of the corresponding picolyl alcohol.
Problem Potential Cause Troubleshooting & Solutions
Low Yield of Aldehyde 1. Incomplete Oxidation: The oxidizing agent may be old or used in insufficient quantity. 2. Degradation of Starting Material: Some oxidizing conditions can be harsh and lead to decomposition.1. Use Fresh Oxidant: Ensure the Dess-Martin periodinane or PCC is fresh and active. Use a slight excess (1.1-1.2 eq.) to drive the reaction to completion. 2. Monitor Reaction Progress: Follow the reaction by TLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to degradation.
Formation of Carboxylic Acid Byproduct Over-oxidation: The aldehyde product is further oxidized to the corresponding carboxylic acid. This is common with stronger oxidizing agents or prolonged reaction times.1. Choose a Mild Oxidant: Use selective reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Avoid stronger oxidants like potassium permanganate or chromic acid. 2. Control Reaction Time: Stop the reaction as soon as the starting alcohol is consumed, as determined by TLC analysis.
Difficult Purification Similar Polarity of Product and Starting Material: The aldehyde and alcohol may have close Rf values on TLC, making separation by column chromatography challenging.1. Optimize TLC Solvent System: Experiment with different solvent systems to achieve better separation on the TLC plate before attempting column chromatography. A less polar solvent system may improve separation. 2. Consider Derivatization: In challenging cases, the crude mixture can be treated with a reagent that selectively reacts with either the aldehyde or the alcohol to facilitate separation.
  • To a stirred solution of (5-Bromo-4-methylpyridin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Byproduct Identification

Accurate identification of byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Compound Structure Molecular Weight Key 1H NMR Signals (CDCl3, approximate δ ppm) Mass Spectrometry (m/z)
This compound (Target Product)CC1=CC(Br)=CN=C1C=O200.0310.1 (s, 1H, -CHO), 8.7 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 2.5 (s, 3H, -CH3)[M]+ 199/201
3-Bromo-4-methyl-6-picolinaldehyde (Isomeric Byproduct)CC1=C(Br)C=C(C=O)N=C1200.0310.0 (s, 1H, -CHO), 8.9 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.6 (s, 3H, -CH3)[M]+ 199/201
5-Bromo-4-methylpicolinic acid (Over-oxidation Byproduct)CC1=CC(Br)=CN=C1C(=O)O216.0310-12 (br s, 1H, -COOH), 8.8 (s, 1H, Ar-H), 8.3 (s, 1H, Ar-H), 2.6 (s, 3H, -CH3)[10][M+H]+ 216/218
3-Bromo-4-methylpyridine (Unreacted Starting Material)CC1=CN=CC=C1Br172.028.5 (s, 1H, Ar-H), 8.4 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 2.4 (s, 3H, -CH3)[M]+ 171/173
(5-Bromo-4-methylpyridin-2-yl)methanol (Unreacted Starting Material)CC1=CC(Br)=CN=C1CO202.058.5 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 4.8 (s, 2H, -CH2-), 2.4 (s, 3H, -CH3)[M]+ 201/203

References

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  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
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  • EON Biotech. (n.d.). This compound – (886364-94-9). [Link]
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  • Gu, Z., & Zakarian, A. (2010). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Society Reviews, 39(11), 4275-4294.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Harris, E. B. J. (2014). Answer to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?".
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • PubChem. (n.d.).
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  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?".
  • Raza, A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1325-1332.
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2837-2840.
  • Mu, X., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
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Sources

Technical Support Center: Catalyst Selection for 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Bromo-4-methylpicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The inherent characteristics of this substrate—a moderately electron-deficient pyridine ring, a reactive aldehyde, and a valuable C-Br bond—present unique challenges and opportunities in synthesis.

This center provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but the pyridine nitrogen in this compound can complicate catalysis by coordinating to the palladium center, potentially leading to catalyst deactivation.[1] Careful selection of the catalyst system is therefore paramount.

Frequently Asked Questions & Troubleshooting

Q1: What is a reliable starting point for a Suzuki-Miyaura coupling with this compound?

A1: For a robust starting point, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is often a reliable choice.[2] It does not require an in-situ reduction step, which can sometimes be a source of irreproducibility.[3] A common set of starting conditions would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DME

  • Temperature: 80-100 °C

The causality here is that Pd(PPh₃)₄ provides a well-defined, 14-electron Pd(0) species ready to enter the catalytic cycle. The aqueous base is crucial for the transmetalation step.

Q2: My reaction is sluggish or has stalled. What are the likely causes and how can I fix it?

A2: A stalled reaction is a common issue. The primary suspects are catalyst deactivation, inefficient oxidative addition, or problems with the boronic acid partner.

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, inhibiting its activity.[1] Switching to a catalyst system with bulky, electron-rich phosphine ligands can mitigate this. These ligands promote the formation of a monoligated, highly active Pd(0) species and can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[4][5] Consider screening a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos .[6]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, electron-rich coupling partners can make this step more challenging.[7] Using a more electron-rich ligand increases the electron density on the palladium, facilitating its insertion into the C-Br bond.[4]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of water and base.[1][8] If you suspect this, consider switching to a more stable boronic ester, such as a pinacol ester.[3][8] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also help.[6]

Q3: I'm observing significant debromination of my starting material. Why is this happening and what's the solution?

A3: Debromination (hydrodehalogenation) is a frequent side reaction where the bromine atom is replaced by hydrogen. This can arise from several pathways, often involving trace hydride sources or catalyst-mediated processes.

  • Cause: The base, solvent, or even the boronic acid can be a source of hydrides. For instance, certain alcohols used as solvents can lead to this side reaction.[8]

  • Solution:

    • Optimize the Base: Use a meticulously dried base. Sometimes switching to a different base, like Cs₂CO₃, can alter the reaction pathways.

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried.

    • Modify the Catalyst System: Changing the ligand can influence the relative rates of the desired coupling versus the undesired debromination.

    • Shorten Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.[8]

Catalyst SystemLigand TypeTypical Use CaseKey Advantage
Pd(PPh₃)₄Monodentate PhosphineGeneral purpose, reliable starting pointCommercially available, well-understood
Pd(OAc)₂ / SPhosBuchwald LigandChallenging or electron-rich substratesHigh activity, mitigates catalyst deactivation
Pd(dppf)Cl₂Bidentate PhosphineGood for a range of substratesBench-stable precatalyst, good general performance

Section 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, providing access to alkynylated picolinaldehydes.[9] This reaction typically employs a dual-catalyst system of palladium and copper(I).[10]

Frequently Asked Questions & Troubleshooting

Q1: What is a standard catalyst system for the Sonogashira coupling of this compound?

A1: A classic and effective system consists of a palladium source, a copper(I) co-catalyst, and an amine base.

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) Co-catalyst: CuI (1-5 mol%)

  • Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), often used as the solvent or co-solvent with THF or DMF.

  • Temperature: Room temperature to 60 °C.

The synergy is key: the palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[9]

Q2: My reaction is giving low yields and I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this?

A2: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically caused by the presence of oxygen.

  • Cause: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Use a robust degassing method like three freeze-pump-thaw cycles or sparge the solvent and reaction vessel thoroughly with an inert gas (argon or nitrogen) for 30-60 minutes.[8]

    • Control the Copper: Use the minimum effective amount of CuI. Excess copper can accelerate homocoupling.

    • Consider Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed.[9] These often require a stronger organic base (e.g., DBU) or a different palladium catalyst system, but they completely eliminate the Glaser coupling pathway.

Section 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[11][12] For a substrate like this compound, the choice of ligand is especially critical to achieve high efficiency.[13]

Frequently Asked Questions & Troubleshooting

Q1: Which catalyst/ligand combination is recommended for coupling an aliphatic amine to this compound?

A1: Coupling with aliphatic amines generally requires highly active catalyst systems due to the different steric and electronic properties of the amine.

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: A bulky, electron-rich biarylphosphine ligand is essential. XPhos or RuPhos are excellent starting points.

  • Base: A strong, non-nucleophilic base is required, typically a sodium or potassium alkoxide like NaOt-Bu or KOt-Bu.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.

The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step for C-N bond formation, and helps prevent β-hydride elimination with certain amine substrates.[5]

Q2: My Buchwald-Hartwig reaction is failing. I'm only recovering starting material or seeing debromination. What should I check?

A2: Failure in this reaction often points to issues with the base, atmosphere, or catalyst activity.

  • Base Quality: The alkoxide bases used are extremely hygroscopic. Using old or improperly stored base can kill the reaction. Use freshly opened, high-purity NaOt-Bu.

  • Inert Atmosphere: The Pd(0) active species is oxygen-sensitive. Ensure your reaction is set up under a rigorously maintained inert atmosphere.

  • Ligand Choice: If one ligand fails, screen another. The subtle electronic and steric differences between ligands like XPhos, SPhos, and RuPhos can have a profound impact on yield.

  • Catalyst Precursor: Ensure your palladium source is of good quality. Over time, precursors like Pd₂(dba)₃ can degrade.[3]

Section 4: Managing the Aldehyde Functionality

The aldehyde group is reactive and may not be compatible with all reaction conditions or reagents, particularly strongly nucleophilic or basic ones.

Frequently Asked Questions & Troubleshooting

Q1: I want to perform a Grignard reaction on the aldehyde. What are the potential pitfalls?

A1: Grignard reagents are not only strong nucleophiles but also strong bases.[14] With this compound, two main side reactions can occur:

  • Deprotonation: The protons on the methyl group (position 4) are weakly acidic and can be deprotonated by the Grignard reagent, quenching it and preventing addition to the aldehyde.

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., Ethylmagnesium bromide), it can act as a hydride donor, reducing the aldehyde to the corresponding primary alcohol via a six-membered transition state.[15]

To favor nucleophilic addition, use the Grignard reagent at low temperatures (e.g., -78 °C) and add it slowly to the aldehyde solution.

Q2: How can I selectively reduce the aldehyde to an alcohol without affecting the C-Br bond?

A2: Chemoselective reduction is readily achievable with mild reducing agents.

  • Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice.[16] It is a mild hydride donor that will efficiently reduce aldehydes and ketones but will not react with the aryl bromide.

  • Typical Conditions: NaBH₄ (1.0 - 1.5 equiv.) in a protic solvent like methanol (MeOH) or ethanol (EtOH) at 0 °C to room temperature. The reaction is typically fast and clean.

This selectivity arises from the "harder" nature of the hydride from NaBH₄, which preferentially attacks the "hard" electrophilic carbon of the aldehyde over the "softer" carbon of the C-Br bond.

Section 5: Experimental Protocols & Visual Guides

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][17]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[18]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.[2][18]

Visual Troubleshooting Guide

Suzuki_Troubleshooting cluster_catalyst Catalyst System Optimization Start Problem: Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->Check_Reagents Step 1 Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK note1 Consider using a boronic ester. Check_Reagents->note1 Protodeboronation? Screen_Catalyst Screen Catalyst System Check_Atmosphere->Screen_Catalyst Atmosphere OK note2 Pyridine coordination can inhibit Pd. Check_Atmosphere->note2 Catalyst Deactivation? Change_Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Screen_Catalyst->Change_Ligand Change_Base Switch Base (e.g., Cs₂CO₃) Screen_Catalyst->Change_Base Use_Ester Use Boronic Ester (e.g., Pinacol) Screen_Catalyst->Use_Ester Result Improved Yield Change_Ligand->Result Change_Base->Result Use_Ester->Result

Caption: A decision tree for troubleshooting a low-yielding Suzuki reaction.

Catalytic_Cycle_Failures pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br deactivation Deactivation (Pyridine Binding) pd0->deactivation pd2_complex Ar-Pd(II)(Br)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'B(OH)₂ + Base debromination Debromination pd2_complex->debromination pd2_couple Ar-Pd(II)(Ar')L₂ transmetal->pd2_couple protodeboronation Protodeboronation (Boronic Acid Decomposition) transmetal->protodeboronation red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product

Caption: Suzuki catalytic cycle with common points of failure highlighted.

References

  • Wikipedia. Cross-coupling reaction.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Royal Society of Chemistry. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Grignard Reaction.
  • Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • The Organic Portal. Grignard Reaction - Common Conditions.
  • Wikipedia. Grignard reaction.
  • ResearchGate. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methylpicolinaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the critical role of solvent selection in reactions involving this versatile synthetic intermediate. The unique electronic and steric properties of this molecule, arising from the interplay between the aldehyde, the pyridine ring, and its substituents, make solvent choice a paramount factor for achieving desired reactivity, yield, and selectivity.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to move beyond simple protocol recitation and provide a deeper understanding of the underlying chemical principles, empowering you to make informed, rational decisions in your synthetic work.

Part 1: Foundational Principles & General FAQs

This section addresses broad questions about how solvents interact with this compound and influence its general reactivity.

Q1: How does the structure of this compound influence its interaction with different solvent types?

A1: The reactivity of this compound is governed by three key features: the electrophilic aldehyde, the basic pyridine nitrogen, and the carbon-bromine bond.

  • The Aldehyde Group (-CHO): As a classic electrophile, the carbonyl carbon is susceptible to nucleophilic attack.[1] Polar solvents, especially polar aprotic ones like THF, DMF, or DMSO, can stabilize the polarized C=O bond and any charged intermediates or transition states that form during nucleophilic addition. Protic solvents (e.g., alcohols, water) can hydrogen-bond with the carbonyl oxygen, potentially activating it, but can also act as competing nucleophiles, leading to undesired side products like hemiacetals.[2]

  • The Pyridine Ring: The lone pair on the pyridine nitrogen gives it basic properties. In protic solvents, this nitrogen can be protonated, which significantly increases the electrophilicity of the aldehyde group by withdrawing electron density from the ring.

  • The Bromo and Methyl Groups: The electron-withdrawing bromine and electron-donating methyl group modulate the electron density of the pyridine ring, influencing the reactivity of both the aldehyde and the C-Br bond, which is a key site for cross-coupling reactions.

Q2: What are the most critical solvent parameters to consider for this compound?

A2: Beyond the simple classification of polar/nonpolar or protic/aprotic, consider these parameters:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate ions. High-dielectric solvents like DMF or water are excellent for reactions involving charged intermediates, such as in certain palladium-catalyzed cross-couplings.[3]

  • Dipole Moment (μ): Reflects the polarity of the solvent molecules themselves. Solvents with large dipole moments can effectively solvate polar ground states and transition states.[4]

  • Coordinating Ability: Solvents like THF, dioxane, or DMF can act as ligands, coordinating to metal catalysts (e.g., palladium in cross-coupling) or reagents (e.g., the magnesium in a Grignard reagent). This coordination can be crucial for solubility and reactivity but can also sometimes inhibit catalysis.[4][5]

  • Purity and Anhydrous Conditions: For many reactions, particularly those involving organometallics like Grignard reagents, the presence of water or other protic impurities is detrimental.[6] Always use appropriately dried solvents.

Part 2: Troubleshooting Specific Reaction Classes

This section provides targeted advice for common synthetic transformations performed on this compound.

Category: Nucleophilic Addition to the Aldehyde (e.g., Grignard, Organolithium)

Q3: My Grignard reaction is low-yielding or fails completely. What are the likely solvent-related causes?

A3: This is a frequent issue. The most common culprits are:

  • Presence of Protic Impurities: Grignard reagents are exceptionally strong bases and will be quenched by trace amounts of water, alcohols, or even acidic protons on other reagents.[5][6]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous ethereal solvents like diethyl ether or THF, typically from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Poor Solubility of the Grignard Reagent: While THF and diethyl ether are standard, sometimes solubility can be an issue, especially with more complex Grignard reagents.

    • Solution: Consider using 1,4-dioxane or CPME, which have higher boiling points and can sometimes improve solubility.

  • Complexation and Reactivity: The pyridine nitrogen can complex with the magnesium of the Grignard reagent, potentially altering its reactivity or leading to side reactions.

    • Solution: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can often minimize side reactions and improve selectivity for addition to the aldehyde.[7]

Q4: I am observing a significant amount of a side-product that appears to be a hemiacetal or acetal. Why is this happening?

A4: This is a clear indication that you are using a protic solvent, such as methanol or ethanol, which is acting as a nucleophile. The aldehyde reacts with the alcohol to form a hemiacetal, which can then react with a second molecule of alcohol to form an acetal, especially under acidic conditions.

  • Solution: Switch to an aprotic solvent like THF, DCM, or toluene. If the reaction requires a proton source, it should be added during the workup step after the primary reaction is complete.

Category: Palladium-Catalyzed Cross-Coupling at the Bromine (e.g., Suzuki, Buchwald-Hartwig)

Q5: My Suzuki coupling reaction is sluggish and gives a poor yield. How can I optimize the solvent system?

A5: Suzuki couplings are notoriously sensitive to the solvent system, which must solubilize the organic substrate, the boronic acid, the inorganic base, and the palladium catalyst.[4][8]

  • Heterogeneous Mixture: A common issue is the poor solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃). This leads to a heterogeneous mixture and poor reaction kinetics.

    • Solution: A mixture of a nonpolar solvent with a polar one is often effective. Classic combinations include toluene/water, dioxane/water, or DMF.[3][4] The water helps to dissolve the base, while the organic solvent dissolves the substrate and catalyst.

  • Catalyst Stabilization and Activity: The solvent plays a direct role in the catalytic cycle. Polar aprotic solvents like DMF can stabilize charged palladium intermediates, potentially accelerating the reaction.[3][4] Conversely, nonpolar solvents like toluene may be better suited for certain catalyst systems, like those using Pd(PPh₃)₄.[4]

    • Solution: Screen a variety of solvents. Start with a standard like dioxane/water. If issues persist, try toluene, DMF, or 2-MeTHF, which is considered a greener alternative.[9][10]

Q6: My catalyst appears to be decomposing (e.g., formation of palladium black). Could the solvent be the problem?

A6: Yes. The solvent can directly participate in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[4] However, some solvents can also promote pathways that lead to catalyst aggregation and decomposition into palladium black.

  • Solution: Ensure your solvent is degassed to remove oxygen, which can contribute to catalyst oxidation and decomposition. Some amide solvents like DMF can be oxidized by the Pd(II) species, so if you suspect this is an issue, switching to a different solvent class like an ether (dioxane, THF) or an aromatic hydrocarbon (toluene) is a good troubleshooting step.[4]

Category: Oxidation & Reduction of the Aldehyde

Q7: My Pinnick oxidation to the corresponding carboxylic acid is not going to completion. What solvent adjustments can I make?

A7: The Pinnick oxidation uses sodium chlorite (NaClO₂) and is often run in a buffered system.[11][12]

  • Solubility: The key is to find a solvent system that can dissolve both the organic aldehyde and the inorganic chlorite salt.

    • Solution: A common and effective system is a mixture of tert-butanol and THF with an aqueous phosphate buffer.[13] The t-BuOH helps to solubilize the organic starting material. While DFT studies suggest solvent hydrogen bonding to the transition state is unlikely to be a major factor, ensuring all components are in solution is critical.[14][15]

Q8: The reduction of the aldehyde with sodium borohydride (NaBH₄) is slow in THF. Can I use a different solvent?

A8: Absolutely. Sodium borohydride's reactivity is highly dependent on the solvent.

  • Protic Solvents Accelerate the Reaction: NaBH₄ reductions are much faster in protic solvents like methanol or ethanol.[16] The solvent can activate the carbonyl group through hydrogen bonding and also provides a proton source for the final alcohol product. While NaBH₄ does react slowly with alcohols to produce hydrogen gas, this is often manageable, especially at lower temperatures.[16]

  • Aprotic Solvents: The reaction is sluggish in aprotic solvents like THF because NaBH₄ has very low solubility and there is no protic source to activate the carbonyl.[17]

    • Solution: For a standard reduction to the alcohol, switching from THF to methanol or ethanol will dramatically increase the reaction rate. If you need to avoid a protic solvent for other reasons (e.g., presence of another functional group), you may need to use a stronger, more soluble reducing agent like LiAlH₄ (in strictly anhydrous THF or Et₂O).[18]

Part 3: Data Summaries & Experimental Workflows

Illustrative Solvent Effects on Reaction Yield

The following table provides an illustrative summary of expected outcomes for a hypothetical Suzuki coupling reaction. Actual yields will vary based on the specific boronic acid, catalyst, base, and temperature used.

Solvent SystemBaseExpected OutcomeRationale
TolueneK₃PO₄ (solid)Low to Moderate YieldPoor solubility of the base leads to a slow, heterogeneous reaction.
THF / H₂O (2:1)K₃PO₄Good YieldWater solubilizes the base, creating a biphasic system where the reaction can occur at the interface.
Dioxane / H₂O (4:1)Cs₂CO₃Good to Excellent YieldA classic, robust system. Dioxane is a good solvent for the organic components and catalyst.
DMFK₂CO₃Moderate to Good YieldDMF is a highly polar solvent that can dissolve all components, but may require higher temperatures and can be difficult to remove.[4]
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for optimization. Safety Note: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the inorganic base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition & Degassing: Add the chosen solvent system (e.g., Dioxane/Water 4:1, ~0.1 M concentration). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Troubleshooting & Mechanistic Concepts

Diagram 1: Troubleshooting a Low-Yielding Grignard Reaction

This decision tree illustrates a logical workflow for diagnosing issues with a Grignard reaction involving this compound.

Troubleshooting_Grignard start Low Yield in Grignard Reaction check_reagents Are all reagents and solvents strictly anhydrous? start->check_reagents check_temp Was the reaction run at low temperature (-78 to 0 °C)? check_reagents->check_temp Yes solution_dry Solution: Oven-dry glassware. Use anhydrous solvent. check_reagents->solution_dry No check_addition Was the Grignard reagent added slowly to the aldehyde? check_temp->check_addition Yes solution_temp Solution: Re-run at lower temperature to minimize side reactions. check_temp->solution_temp No solution_addition Solution: Slow addition prevents buildup of reactive species. check_addition->solution_addition No end Consider alternative nucleophiles or reaction conditions. check_addition->end Yes

Caption: A decision tree for troubleshooting Grignard reaction failures.

Diagram 2: Influence of Solvent Type on Aldehyde Reactivity

This diagram illustrates the competing pathways for the aldehyde group in the presence of a nucleophile (Nu⁻) in different solvent types.

Solvent_Pathways sub This compound aprotic Aldehyde + Nu⁻ sub->aprotic Aprotic Solvent (e.g., THF) protic Aldehyde + Nu⁻ + MeOH sub->protic Protic Solvent (e.g., MeOH) desired_product Desired Alcohol Product aprotic->desired_product Nucleophilic Addition desired_product2 Desired Alcohol Product protic->desired_product2 Nucleophilic Addition side_product Hemiacetal Side-Product protic->side_product Solvent Attack

Caption: Competing reaction pathways based on solvent choice.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium-catalyzed cross-coupling reactions. Inorganic and Organometallic Macromolecules, 221-265.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Le, C. M., & Leadbeater, N. E. (2016). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Beilstein Journal of Organic Chemistry, 12, 1929-1935. [Link]
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Rasmussen, T., & Bjerglund, K. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 16(9), 1552-1557. [Link]
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
  • Reddit. (2020). Good solvents for dissolving NaBH4? [Link]
  • Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
  • Professor Dave Explains. (2016). Practice Problem: Grignard Reactions. YouTube. [Link]
  • Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. Chemistry Journal of Moldova. [Link]
  • NROChemistry. (n.d.).
  • May, J. A., & Wolf, C. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 1999–2003. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
  • Rydberg, J., Cox, M., Musicas, C., & Choppin, G. R. (Eds.). (2004). Solvent Extraction: Principles and Practice. CRC press.
  • Reddit. (2018). Troubleshooting my grignard reactions. [Link]
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
  • Ward, D. E., & Rhee, C. K. (1991). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Tetrahedron Letters, 32(49), 7165-7166.
  • Wiberg, K. B., & Marquez, M. (1992). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. Journal of the American Chemical Society, 114(23), 9226-9227. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • ResearchGate. (2016). Solvents and Solvent Effects in Organic Chemistry. [Link]
  • Pearson. (n.d.). Overview of Nucleophilic Addition of Solvents. [Link]
  • Chem-Station. (2014). Pinnick (Kraus)
  • Dai, C., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 196-203. [Link]
  • Caplain, S., & Lablache-Combier, A. (1975). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1659-1663. [Link]
  • Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube. [Link]

Sources

Technical Support Center: Managing 5-Bromo-4-methylpicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 5-Bromo-4-methylpicolinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the aldehyde functional group, particularly its susceptibility to oxidation, presents unique challenges.[1][2] This guide provides in-depth, field-tested solutions to ensure the success and reproducibility of your synthetic endeavors.

Core Principles: Understanding the Challenge

This compound is an organic compound featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde group.[3][4] The aldehyde is the primary site of air sensitivity. Atmospheric oxygen can readily oxidize the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH), an often-unwanted side product that complicates purification and reduces the yield of the desired product.[2][5] Furthermore, like many synthetic reagents, it can be sensitive to moisture.[6] Therefore, successful manipulation requires the rigorous exclusion of both air and water.[7][8]

The foundation of managing this sensitivity rests on two pillars:

  • Creating an Inert Environment: Displacing the reactive atmosphere (air) with a non-reactive (inert) gas, typically nitrogen or argon.[6]

  • Anhydrous Conditions: Systematically removing water from glassware, solvents, and the reaction system itself.[9][10]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound.

Category 1: Storage and Handling

Q1: How should I store this compound to ensure its long-term stability?

A: Proper storage is the first line of defense against degradation. The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, refrigeration (0-10°C) is recommended to slow down any potential decomposition pathways. If you purchase the material in a bottle with a septum-sealed cap, like a Sure/Seal™ bottle, this provides an excellent barrier and allows for easy removal of the reagent via syringe while maintaining the inert atmosphere.[8]

Q2: I've opened the manufacturer's bottle. How do I protect the remaining solid reagent?

A: Once the original seal is broken, you must actively maintain an inert atmosphere. After dispensing the required amount (preferably inside a glovebox), immediately flush the bottle's headspace with a gentle stream of dry nitrogen or argon before resealing. A simple way to do this is to insert one needle connected to the inert gas line and a second, shorter "vent" needle to allow the air to be displaced. Remove the vent needle first, then the gas inlet needle. For added protection, wrap the cap and neck of the bottle with Parafilm.

Category 2: Reaction Setup & Execution

Q3: My reaction solution turns yellow or brown immediately after adding the aldehyde, even under a nitrogen balloon. What's going wrong?

A: This often points to residual oxygen or moisture in your reaction setup. The issue is likely one of the following:

  • Improperly Dried Glassware: Glassware has a thin film of adsorbed moisture.[9] It must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum to remove this water.[7][10] The hot glassware should be assembled and allowed to cool under a stream of inert gas.[9]

  • Ineffective Purging: A common mistake is to not adequately flush the flask with inert gas. A static balloon on a sealed flask won't remove the air already inside. You must perform several vacuum-backfill cycles or flush the system for a sufficient time with both an inlet and an outlet needle to displace the air.[11]

  • Contaminated Solvents or Reagents: Ensure your solvents are truly anhydrous. Use a freshly opened bottle of dry solvent or dispense from a solvent purification system. Other reagents may also be hygroscopic and should be handled accordingly.

Q4: What is the difference between using a nitrogen balloon and a Schlenk line, and which is better?

A: Both techniques aim to create an inert atmosphere, but they offer different levels of control.

FeatureNitrogen/Argon BalloonSchlenk Line
Principle Maintains a slight positive static pressure of inert gas.[12]A dual-manifold system allowing for alternation between vacuum and inert gas flow.[6]
Effectiveness Good for many routine, less sensitive reactions. Simpler setup.[13]Superior for highly air-sensitive reagents as it allows for efficient removal of atmospheric gases via vacuum/backfill cycles.[6][11]
Best For Short-duration reactions, teaching labs, reactions not requiring cannula transfers.Multi-step syntheses, cannula transfers of reagents, reactions requiring rigorous exclusion of air.[14]

For this compound, a well-executed balloon setup is often sufficient, but a Schlenk line provides a higher degree of certainty and is considered best practice.[6]

Q5: My reaction is sluggish or stalls completely. Could this be related to air sensitivity?

A: Yes. If the aldehyde oxidizes to its carboxylic acid form, it can no longer participate in the desired reaction (e.g., a Wittig reaction, reductive amination, or condensation). This effectively removes your starting material from the reaction mixture, leading to low conversion and the appearance of a stalled reaction. Additionally, the acidic byproduct could potentially interfere with pH-sensitive reaction steps or catalysts.

Category 3: Workup and Analysis

Q6: How critical is it to maintain inert conditions during the reaction workup?

A: This depends on the stability of your desired product. However, if unreacted this compound remains, it can be oxidized during the workup. If you need to precisely quantify the remaining starting material or if your product is also air-sensitive, performing the initial quenching and extraction steps with deoxygenated solvents can be beneficial.

Q7: How can I detect the formation of the carboxylic acid byproduct in my reaction mixture?

A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value than the aldehyde, often being more polar and sticking closer to the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate and identify the aldehyde, the product, and the carboxylic acid byproduct based on their retention times and mass spectra.[15]

  • High-Performance Liquid Chromatography (HPLC): Often used with a UV detector, HPLC provides excellent separation for monitoring reaction progress and purity.[16] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the detection of aldehydes and ketones.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton (-CHO) has a characteristic chemical shift (typically 9-10 ppm). Its disappearance and the potential appearance of a broad carboxylic acid proton signal (-COOH, >10 ppm) can be monitored.

Visual Workflow and Troubleshooting Guides

Workflow for Inert Atmosphere Reaction Setup

This diagram outlines the critical steps for successfully setting up a reaction to manage air-sensitive reagents.

Inert_Atmosphere_Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot Apparatus (Flask, Condenser, etc.) A->B C 3. Cool Under Inert Gas Stream B->C D 4. Purge System (3x Vacuum/Backfill Cycles or Flush) C->D E 5. Establish Positive Pressure (Attach Bubbler/Balloon) D->E F 6. Add Anhydrous Solvents & Reagents (Via Syringe or Cannula) E->F G 7. Commence Reaction (Heating/Stirring) F->G Oxidation_Pathway Aldehyde This compound (C₇H₆BrNO) CarboxylicAcid 5-Bromo-4-methylpicolinic Acid (C₇H₆BrNO₂) Aldehyde->CarboxylicAcid [O] (Atmospheric O₂)

Caption: Oxidation of the aldehyde to the corresponding carboxylic acid.

Troubleshooting Decision Tree

If a reaction yields poor results, use this logic tree to diagnose the issue.

Troubleshooting_Tree outcome outcome Start Low Yield or Failed Reaction Check_SM Starting Material (SM) Consumed? (TLC/GC) Start->Check_SM Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products Yes outcome_reagent outcome_reagent Check_SM->outcome_reagent No Check_Oxidation Is Side Product the Carboxylic Acid? Check_Side_Products->Check_Oxidation Yes outcome_other outcome_other Check_Side_Products->outcome_other No outcome_leak outcome_leak Check_Oxidation->outcome_leak Yes outcome_other_side outcome_other_side Check_Oxidation->outcome_other_side No

Caption: A logical guide to troubleshooting failed reactions.

Detailed Experimental Protocols

Protocol 1: Setting up a Reaction under Inert Atmosphere (Nitrogen Balloon Method)

This protocol is suitable for reactions where rigorous exclusion of air is necessary. [12][13]

  • Glassware Preparation: Place a round-bottom flask of appropriate size (at least twice the total reaction volume) and a magnetic stir bar in an oven at 125°C for at least 4 hours (or overnight). [9][10]2. Assembly: While hot, remove the flask from the oven using thick gloves. Immediately fold a rubber septum over the joint. Clamp the flask to a stand in your fume hood.

  • Inert Gas Flush: Prepare a balloon filled with nitrogen. [12]Insert the needle from the balloon through the septum. Insert a second, shorter "vent" needle to serve as an outlet. [11]4. Flushing: Allow the nitrogen to flush through the flask for 5-10 minutes to displace all the air.

  • Cooling: Remove the vent needle first, then allow the flask to cool completely to room temperature under the positive pressure of the nitrogen balloon. The balloon should remain partially inflated.

  • Reagent Addition: Add anhydrous solvent via a dry syringe. If this compound is a solid, it can be added to the flask before drying, or quickly added against a positive flow of nitrogen. Liquid reagents should be added via syringe through the septum.

Protocol 2: Transfer of Air-Sensitive Reagent via Syringe

This procedure ensures the reagent is not exposed to air during transfer. [7][8]

  • Syringe Preparation: Dry the syringe (disassembled) in an oven. Allow it to cool in a desiccator.

  • Syringe Purge: Once assembled, flush the syringe with dry nitrogen 10-15 times. To do this, draw nitrogen from your balloon or gas line into the syringe and expel it into the atmosphere.

  • Reagent Withdrawal: Puncture the septum of the reagent bottle (e.g., Sure/Seal™ bottle) with the syringe needle. Inject the nitrogen from the syringe into the bottle's headspace to create a slight positive pressure. Allow this pressure to slowly push the desired volume of liquid into the syringe. Do not pull back on the plunger, as this can create leaks. [8][9]4. Remove Bubbles: Invert the syringe and push any gas bubbles back into the reagent bottle, along with a small amount of excess liquid. Adjust to the final desired volume.

  • Transfer: Withdraw the needle from the reagent bottle and quickly puncture the septum of the reaction flask. Inject the reagent into the reaction mixture.

By adhering to these principles and protocols, you can effectively manage the air sensitivity of this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • This compound | CAS 886364-94-9. (n.d.). American Elements. [Link]
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
  • Performing a Reaction Under an Inert
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics. [Link]
  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (2007). Transition Metal Chemistry. [Link]
  • Aldehydes, Screening 2539. (n.d.). CDC. [Link]
  • Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • 2-Amino-5-bromo-4-methylpyridine. (n.d.). PubChem. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Oxidation of Primary Alcohol to Aldehyde by Pyridinium Chloro Chrom
  • How To Run A Reaction: The Setup. (n.d.). University of Rochester. [Link]
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics. [Link]
  • 2-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. [Link]
  • Preparing an inert atmosphere reaction vessel with only an input? (2016). Chemistry Stack Exchange. [Link]
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Semantic Scholar. [Link]
  • Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. (n.d.). Organic Syntheses. [Link]

Sources

Technical Support Center: Isolation and Purification of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9). This guide is intended for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of isolating this compound in high purity.

Introduction: The Chemistry of Purifying this compound

This compound is a substituted pyridine derivative. Like many aromatic aldehydes, its purification can be complicated by the presence of structurally similar impurities, including unreacted starting materials, over-oxidized products, and regioisomers. The electron-withdrawing nature of the pyridine ring and the bromine atom can also influence the reactivity and stability of the aldehyde functional group. A successful purification strategy must therefore be robust enough to separate these closely related compounds while minimizing degradation of the target molecule.

This guide will walk you through common issues encountered during the work-up and purification of this compound, providing logical, step-by-step solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on your synthetic route. However, some common culprits include:

  • (5-Bromo-4-methylpyridin-2-yl)methanol: The starting material if you are performing an oxidation reaction. Its presence indicates an incomplete reaction.

  • 5-Bromo-4-methylpicolinic acid: The over-oxidation product of your target aldehyde. Aldehydes are susceptible to oxidation, especially if exposed to air for prolonged periods.

  • Unreacted brominating agent or precursors: Depending on the synthesis, you may have residual N-Bromosuccinimide (NBS) or other brominating reagents.

  • Isomeric byproducts: Depending on the synthetic strategy, you may have small amounts of other positional isomers of the brominated methylpicolinaldehyde.

  • Solvent residues: Residual high-boiling solvents like DMF or DMSO from the reaction can be persistent impurities.

Q2: My aldehyde seems to be degrading during silica gel chromatography. What can I do?

A2: Aldehyde degradation on silica gel is a known issue, often due to the slightly acidic nature of standard silica gel, which can catalyze decomposition or polymerization. Here are some strategies to mitigate this:

  • Deactivate the silica gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then packing the column.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Work quickly and keep it cold: Prepare your fractions and evaporate the solvent as quickly as possible, keeping the fractions cold to minimize degradation.

Q3: I'm having trouble removing the corresponding carboxylic acid impurity. What's the best approach?

A3: The most straightforward method to remove an acidic impurity like 5-Bromo-4-methylpicolinic acid is through a basic wash during your aqueous work-up.

  • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed.

  • Be sure to wash the organic layer with brine afterward to remove any remaining aqueous base and then dry it thoroughly.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a very effective method for purifying solid aldehydes. The key is to find a suitable solvent or solvent system. Based on similar compounds, a mixed solvent system is often effective. For instance, dissolving the crude product in a minimal amount of a "good" solvent (like ethanol or dichloromethane) at an elevated temperature and then slowly adding a "bad" solvent (like water or n-hexane) until the solution becomes cloudy can induce crystallization upon cooling.[1]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific problems you may encounter.

Issue 1: Low Yield After Aqueous Work-up
Potential Cause Troubleshooting Step Rationale
Emulsion formation during extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. If the emulsion persists, you can try filtering the mixture through a pad of Celite.Brine increases the ionic strength of the aqueous layer, which can help to break up emulsions.[2]
Product is partially water-soluble Back-extract the aqueous layers with your organic solvent (e.g., ethyl acetate) 2-3 times.This will recover any of your product that may have partitioned into the aqueous phase.
Precipitation of product at the interface Add more organic solvent to fully dissolve the precipitate. If necessary, use a more polar organic solvent.The precipitate is likely your product that is not fully soluble in the chosen organic solvent.
Issue 2: Impure Fractions After Column Chromatography
Potential Cause Troubleshooting Step Rationale
Poor separation of spots on TLC Systematically screen different eluent systems. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate.Finding the optimal solvent system is crucial for good separation on the column.[3]
Column overloading Use a larger column with more silica gel relative to the amount of crude product being loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.Overloading the column leads to broad bands and poor separation of components.
Co-elution of impurities If an impurity is consistently co-eluting with your product, consider a different purification technique, such as recrystallization or preparative HPLC.Some impurities may have very similar polarity to your product, making them difficult to separate by standard column chromatography.

Part 3: Experimental Protocols

These protocols are based on established procedures for similar compounds and should be adapted as needed based on your specific experimental results.

Protocol 1: General Aqueous Work-up Procedure

This protocol is designed to remove inorganic salts and water-soluble impurities from the crude reaction mixture.

  • Quench the Reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture to quench any reactive reagents.

  • Dilute with Organic Solvent: Dilute the quenched reaction mixture with an appropriate organic solvent, such as ethyl acetate.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Wash with Base (Optional): If you suspect the presence of acidic impurities (like the corresponding carboxylic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Wash with Brine: Wash the organic layer with brine to remove residual water and inorganic salts.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general procedure for purifying the crude product. The optimal eluent will need to be determined by TLC.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting the column with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A hexane/ethyl acetate gradient is often effective for separating compounds of this type.[3]

Protocol 3: Purification by Recrystallization

This method is useful if the product is a solid and a suitable solvent system can be found.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and water) both at room temperature and at boiling. An ideal single solvent will dissolve the compound when hot but not when cold. A good mixed solvent system consists of a "good" solvent that dissolves the compound well and a "bad" solvent in which the compound is insoluble.

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the "good" solvent (or the single chosen solvent) at its boiling point.

  • Add "Bad" Solvent (for mixed solvent system): If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until a persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cool Slowly: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Cool in an Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Wash Crystals: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the purified crystals under vacuum. A potential recrystallization solvent system for a similar compound, 5-bromo-2-methylpyridine, is a mixture of n-hexane and dichloromethane.[4]

Part 4: Characterization of Pure this compound

Compound ¹H NMR (400 MHz, CDCl₃)
5-Bromo-4-methyl-2-nitropyridineδ: 8.67 (s, 1H); 8.61 (s, 1H); 2.59 (s, 3H)

Note: The aldehyde proton in your target compound would be expected to appear as a singlet further downfield, typically in the range of δ 9-10 ppm.

Physical Properties: [5]

  • Molecular Formula: C₇H₆BrNO

  • Molecular Weight: 200.03 g/mol

  • Boiling Point: 261 °C at 760 mmHg

  • Flash Point: 112 °C

Part 5: Visualization of Workflows

General Purification Workflow

G Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (Protocol 1) Crude_Product->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography (Protocol 2) Aqueous_Workup->Column_Chromatography Recrystallization Recrystallization (Protocol 3) Aqueous_Workup->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Impurities

Caption: Decision tree for troubleshooting common impurities.

References

  • BenchChem. (2025). Preventing degradation of (5-Bromopyridin-2-yl)methanol during reactions. BenchChem Technical Support.
  • CN101514184A. (2009). A kind of synthetic method of 5-bromo-2-picoline.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. BenchChem Technical Support.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. BenchChem Technical Support.
  • CN102321016A. (2012). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Reddit. (2015).
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • American Elements. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Semantic Scholar. (n.d.). J. Pestic. Sci. 48(1).
  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde.
  • MDPI. (2022, August 13). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study.
  • YouTube. (2013, February 3). How to Carry Out a Recrystallization.
  • CORE. (n.d.). Supporting Information.

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This technical support guide provides a comprehensive resource for overcoming the poor solubility of 5-Bromo-4-methylpicolinaldehyde, a crucial building block in pharmaceutical and agrochemical synthesis.[1] This document offers practical, experience-driven advice and detailed protocols to address solubility challenges encountered during experimental work.

Part 1: CORE DIRECTIVE - Understanding and Troubleshooting Poor Solubility

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: this compound is typically a light yellow to light brown solid.[1] Its molecular formula is C₇H₆BrNO, with a molecular weight of 200.03 g/mol .[1][2] It has a boiling point of 261°C at 760 mmHg.[1][2]

Q2: Why is this compound poorly soluble in many common solvents?

A2: The principle of "like dissolves like" is a key factor.[3] The polarity of an organic molecule is determined by the balance of its polar and non-polar functional groups. In this compound, the pyridine ring and the aldehyde group are polar, while the bromo and methyl groups contribute to its non-polar character. This combination can result in limited solubility in solvents that are either very polar or very non-polar. The solubility of aldehydes and ketones generally decreases as the number of carbon atoms increases, due to the growing influence of the hydrophobic portion of the molecule.[4]

Q3: My starting material is not dissolving. What are the first steps I should take?

A3: A systematic approach is recommended when encountering poor solubility.[3]

  • Solvent Screening: Begin by testing a range of solvents with varying polarities.[3] The goal is to find a solvent that best matches the polarity of this compound.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for the solvent to interact with, which can improve the rate of dissolution.[3]

  • Temperature Increase: For many compounds, solubility increases with temperature. If your starting material precipitates upon cooling, it indicates lower solubility at lower temperatures. In such cases, maintaining a higher reaction temperature or using a co-solvent system that improves solubility at lower temperatures can be effective solutions.[3]

  • Sonication: Using an ultrasonic bath can help break apart solid particles and enhance dissolution.[3]

Troubleshooting Guide

If initial attempts to dissolve the compound are unsuccessful, consider the following advanced strategies:

IssuePossible CauseRecommended Solution(s)
Incomplete Dissolution Mismatch between the polarity of the solute and solvent.Systematically screen a variety of solvents. Consider using a co-solvent system to fine-tune the polarity of the reaction mixture.[3]
Slow or Incomplete Reaction The concentration of the dissolved starting material is too low for an efficient reaction rate.Increase the volume of the solvent. If this is not practical, explore methods to further enhance solubility, such as adding a co-solvent.[3]
Precipitation Upon Cooling The compound has low solubility at lower temperatures.Maintain a higher reaction temperature throughout the experiment. Alternatively, utilize a co-solvent system that provides better solubility at lower temperatures.[3]
"Brick Dust" Insolubility The compound has a very stable crystal lattice, making it difficult to dissolve in any common solvent.Consider more advanced techniques such as solid-state reactions using ball milling.[5]
Logical Workflow for Overcoming Solubility Issues

Caption: A step-by-step workflow for addressing poor solubility.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Data

Experimental Protocol: Systematic Solvent Screening

Objective: To identify an optimal solvent or co-solvent system for this compound.

Materials:

  • This compound

  • Selection of solvents (see Table 2)

  • Vials with caps

  • Stir plate and stir bars

  • Hot plate

Procedure:

  • Preparation: Dispense a small, known amount of this compound into several vials.

  • Initial Solvent Addition: Add a measured volume of a single solvent to each vial.

  • Room Temperature Test: Stir the mixtures at room temperature and observe for dissolution.

  • Heating: If not soluble at room temperature, gently heat the mixture while stirring.

  • Co-Solvent Addition: If solubility is still limited, add a co-solvent in small increments to the most promising primary solvents and observe.

  • Documentation: Record the solubility behavior in each solvent and co-solvent mixture at different temperatures.

Data Presentation: Solvent Properties and Solubility

Table 2: Properties of Common Organic Solvents [6]

SolventBoiling Point (°C)Polarity
Diethyl ether35Non-polar
Acetone56Polar aprotic
Methanol65Polar protic
Hexanes69Non-polar
Ethyl acetate77Moderately polar
Ethanol78Polar protic
Water100Polar protic
Toluene111Non-polar

Note: When selecting a solvent, consider its boiling point. Solvents with lower boiling points are easier to remove but may be more flammable.[7]

Visualization of Key Concepts
The "Like Dissolves Like" Principle

G cluster_0 Polar Solvents (e.g., Water, Ethanol) Polar Solute Polar Solute Good Solubility Good Solubility Polar Solute->Good Solubility Poor Solubility Poor Solubility Polar Solute->Poor Solubility Non-Polar Solute Non-Polar Solute Non-Polar Solute->Good Solubility Non-Polar Solute->Poor Solubility

Caption: The relationship between solute and solvent polarity and solubility.

References
  • MySkinRecipes. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry.
  • Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Quora. (2021, August 3). What is the list of some important solvents used in organic reactions and the purpose of using it?.
  • ChemWhat. (n.d.). 4-broMo-5-Methylpicolinaldehyde CAS#: 1196157-14-8.
  • Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4).
  • LibreTexts Chemistry. (2019, June 5). 4.4 Solubility.
  • ChemBK. (2024, April 9). 5-Bromo-2-formylpyridine, 5-Bromo-2-picolinaldehyde.
  • ResearchGate. (2025, August 10). (PDF) A new synthetic method for the preparation of aromatic aldehydes, ketones, and Schiff bases.
  • PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.
  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?.
  • ResearchGate. (2025, August 5). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes | Request PDF.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • CAS Common Chemistry. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.
  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde.
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Anichem. (n.d.). 5-Bromo-4-methyl-pyridine-2-carbaldehyde In Stock.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde.

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Technical Support Center: Minimizing Debromination of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the specialized technical support hub for 5-Bromo-4-methylpicolinaldehyde, a key building block for researchers and professionals in drug development and organic synthesis. This guide is designed to provide expert insights and actionable troubleshooting strategies, with a primary focus on mitigating the common challenge of debromination during various chemical transformations. Our objective is to empower you with the technical knowledge to optimize your synthetic routes and achieve higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde functional group, makes it a versatile intermediate in organic synthesis. It is commonly used as a building block for creating more complex molecules in the development of pharmaceuticals and agrochemicals.[3]

Q2: We are observing significant formation of 4-methylpicolinaldehyde as a byproduct in our palladium-catalyzed cross-coupling reaction. What is causing this?

The formation of 4-methylpicolinaldehyde indicates a hydrodebromination side reaction, where the bromine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this is a known issue.[4][5][6] Several factors can contribute to this unwanted reaction:

  • Catalyst and Ligand Choice: Highly active palladium catalysts, especially when paired with certain phosphine ligands, can inadvertently promote the dehalogenation pathway.[7]

  • Base: The choice and strength of the base are critical. Some bases can act as a hydride source or promote pathways that lead to the formation of palladium-hydride species, which are key intermediates in dehalogenation.[8]

  • Solvent: Protic solvents, such as alcohols, or the presence of water can serve as a proton source for the debromination reaction.[8][9]

  • Temperature: Higher reaction temperatures can sometimes favor the dehalogenation side reaction over the desired cross-coupling.

Q3: Can debromination occur during reactions with organometallic reagents like Grignard or organolithium reagents?

Yes, debromination is a significant risk when reacting this compound with strong organometallic nucleophiles. The primary mechanism is metal-halogen exchange , a rapid reaction where the metal from the organometallic reagent swaps with the bromine atom on the pyridine ring.[10][11][12] This is particularly prevalent with organolithium reagents.[11][12][13] This exchange forms a new organometallic species (4-methylpicolinaldehyde-5-yl-lithium or -magnesium) and an alkyl/aryl halide. Subsequent workup with a proton source will then lead to the formation of 4-methylpicolinaldehyde.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

This section provides detailed, evidence-based strategies to diagnose and resolve debromination issues in your experiments.

Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Identification of 4-methylpicolinaldehyde in the crude reaction mixture via LC-MS, GC-MS, or NMR.

  • Lower than expected yield of the desired coupled product.

Root Cause Analysis and Mitigation Strategies:

1. Catalyst and Ligand Optimization: The palladium catalyst and its associated ligand are at the heart of the reaction's selectivity.

  • Expertise & Experience: The goal is to find a catalytic system that promotes the desired transmetalation and reductive elimination steps of the Suzuki-Miyaura cycle faster than the competing dehalogenation pathway.[14] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often improve selectivity by stabilizing the palladium center and facilitating the desired bond formation.[8]

  • Trustworthiness: A systematic screening of catalysts and ligands, while keeping other reaction parameters constant, provides a self-validating method to identify the optimal system for your specific substrate combination.

Table 1: Recommended Catalyst and Ligand Screening for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandRationale
Pd₂(dba)₃SPhos or XPhosBulky, electron-rich ligands that are known to be effective for challenging cross-couplings and can minimize dehalogenation.[8]
Pd(OAc)₂Buchwald LigandsA wide variety of phosphine-based ligands that can be screened for optimal performance.
PdCl₂(dppf)dppfA common and often effective catalyst system, but may require optimization of other parameters.
(IPr)Pd(allyl)ClIPr (NHC)N-heterocyclic carbene ligands can offer high stability and activity, sometimes reducing side reactions.[4][5]

2. Base and Solvent Selection: The reaction environment plays a crucial role in directing the reaction towards the desired product.

  • Authoritative Grounding: The base is essential for the transmetalation step, but overly strong or nucleophilic bases can promote dehalogenation.[14] Weaker inorganic bases like carbonates or phosphates are often a good starting point.[8] The solvent should be chosen to ensure solubility of all components while minimizing its potential to act as a proton source. Anhydrous aprotic solvents are generally preferred.

Table 2: Recommended Base and Solvent Combinations

BaseSolvent(s)Rationale
K₃PO₄Toluene/H₂O or Dioxane/H₂OA moderately strong inorganic base that is often effective and less prone to causing debromination.[8]
K₂CO₃Toluene/H₂O or DMFA milder base, suitable for many Suzuki couplings.
Cs₂CO₃Dioxane or THFA stronger carbonate base that can be effective for less reactive substrates.[8]

Experimental Workflow: Optimizing Suzuki-Miyaura Coupling

Caption: Systematic workflow for minimizing debromination in Suzuki-Miyaura coupling.

Step-by-Step Protocol for Reaction Optimization:

  • Establish a Baseline: Run the reaction with your current conditions and accurately quantify the ratio of the desired product to the debrominated byproduct using a suitable analytical technique (e.g., LC-MS with a standard).

  • Screen Catalysts and Ligands: Set up parallel reactions using different combinations from Table 1, keeping all other parameters constant.

  • Optimize Base and Solvent: Using the best catalyst/ligand system, screen the base and solvent combinations from Table 2.

  • Adjust Temperature: With the optimized catalyst, ligand, base, and solvent, run the reaction at a range of temperatures (e.g., room temperature, 60°C, 80°C) to find the lowest effective temperature that minimizes the side reaction.

  • Consider Boronic Ester: If debromination persists, consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid. Boronic esters can exhibit different reactivity and stability, sometimes leading to cleaner reactions.[15]

Issue 2: Debromination during Reactions with Grignard or Organolithium Reagents

Symptoms:

  • Predominant formation of 4-methylpicolinaldehyde after quenching the reaction.

  • Low or no yield of the expected alcohol product from the addition to the aldehyde.[16][17][18][19]

Root Cause Analysis and Mitigation Strategies:

1. Metal-Halogen Exchange: This is the primary competing reaction.[10][11][12]

  • Expertise & Experience: The rate of metal-halogen exchange is highly temperature-dependent.[10] Performing the reaction at very low temperatures is the most effective way to suppress this side reaction. The choice of organometallic reagent also plays a role; organolithium reagents are generally more reactive and prone to this exchange than Grignard reagents.[13]

Mitigation Strategies:

  • Low-Temperature Conditions: Conduct the reaction at or below -78°C (dry ice/acetone bath). This is critical for minimizing metal-halogen exchange.

  • Inverse Addition: Slowly add the organometallic reagent to a cold solution of this compound. This maintains a low concentration of the nucleophile, favoring addition to the aldehyde over exchange.

  • Grignard Reagent Preference: If possible, use a Grignard reagent instead of an organolithium reagent, as they are generally less reactive in metal-halogen exchange.[13]

Experimental Workflow: Minimizing Debromination in Organometallic Additions

Caption: Troubleshooting workflow for organometallic additions to this compound.

Step-by-Step Protocol for Organometallic Addition:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a dry, aprotic solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Inverse Addition: Slowly add the organometallic reagent (e.g., Grignard or organolithium) to the cooled solution of the aldehyde over an extended period.

  • Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it at low temperature with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Analysis: Analyze the crude product mixture to determine the ratio of the desired alcohol to the debrominated byproduct.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can effectively minimize debromination and improve the outcomes of your reactions involving this compound.

References

  • Metal–halogen exchange. Grokipedia.
  • The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Organic Reactions.
  • Metal–halogen exchange. Wikipedia.
  • OC II (FS 2019). Prof. Morandi, Prof. J. W. Bode.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. ACS Publications.
  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications.
  • Grignard Reaction. Organic Chemistry Portal.
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
  • Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene. Benchchem.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • This compound – (886364-94-9). EON Biotech.
  • This compound. MySkinRecipes.
  • This compound | CAS 886364-94-9. AMERICAN ELEMENTS ®.
  • 886364-94-9|this compound|BLD Pharm.
  • 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Characterization of Unexpected Products from 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylpicolinaldehyde. This guide is designed to provide expert insights and troubleshooting assistance for the characterization of unexpected products that may arise during its use in complex organic syntheses. Our focus is on providing a causal understanding of why these products form and how to identify them, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing unexpected spots on TLC, and the NMR of the crude product is complex. What are the likely side reactions?

A1: this compound, while a valuable building block, possesses reactive functional groups that can lead to several unexpected products depending on the reaction conditions. The primary culprits are the aldehyde group and the reactivity of the pyridine ring system. Here are the most probable side reactions:

  • Cannizzaro Reaction: As a non-enolizable aldehyde (lacking α-hydrogens), this compound is susceptible to the Cannizzaro reaction, especially under strongly basic conditions. This disproportionation reaction results in the formation of two new compounds: 5-Bromo-4-methylpicolinic acid and (5-Bromo-4-methylpyridin-2-yl)methanol.[1][2] The presence of a strong base deprotonates the aldehyde, leading to a hydride transfer to a second molecule of the aldehyde.

  • Oxidation: The aldehyde group is prone to oxidation, particularly if the reaction is exposed to air for extended periods, or if oxidizing agents are present, even in trace amounts. This will yield 5-Bromo-4-methylpicolinic acid.

  • Aldol-Type Self-Condensation: While less common for non-enolizable aldehydes, under certain conditions, particularly with strong bases and elevated temperatures, self-condensation reactions can occur, leading to oligomeric byproducts. These are often observed as baseline material on TLC and can complicate purification.

  • Reaction with Nucleophiles: The aldehyde is highly electrophilic and will readily react with any nucleophiles present in the reaction mixture. This can include solvents (like methanol to form an acetal), or trace water leading to hydrate formation.

Q2: I suspect the formation of the Cannizzaro reaction products. How can I confirm their presence?

A2: The Cannizzaro reaction yields a carboxylic acid and an alcohol. Their distinct chemical properties and spectroscopic signatures allow for straightforward identification.

  • Extraction: The carboxylic acid will be soluble in an aqueous basic solution (like saturated sodium bicarbonate), while the alcohol and any remaining starting material will remain in the organic layer. Acidifying the aqueous layer should precipitate the carboxylic acid.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new methylene signal for the alcohol (around 4.5-5.0 ppm). The carboxylic acid will show a broad singlet for the acidic proton, which is often not observed as it can exchange with residual water in the NMR solvent.

    • ¹³C NMR: The aldehyde carbon signal (around 190-200 ppm) will be replaced by a carboxylic acid carbonyl signal (around 165-185 ppm) and a methylene carbon signal for the alcohol (around 60-70 ppm).

    • Mass Spectrometry: The mass spectrum will show two new molecular ion peaks corresponding to the masses of the alcohol and the carboxylic acid.

Q3: My starting material appears to have degraded upon storage. What are the signs of degradation and how can I prevent it?

A3: this compound can degrade over time, especially if not stored properly.

  • Signs of Degradation: The most common sign of degradation is a change in color from a white or off-white solid to a yellow or brownish substance. This is often due to slow oxidation to the corresponding carboxylic acid. You may also observe a decrease in purity when analyzed by techniques like HPLC or GC.

  • Prevention: To ensure stability, store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Identification of an Unknown Impurity with a Molecular Weight of 216 g/mol

Symptom: An unexpected peak is observed in the mass spectrum of your reaction mixture with a molecular ion corresponding to a mass of 216 g/mol .

Possible Cause: This mass corresponds to the addition of a water molecule to the starting material, followed by oxidation. This is likely the carboxylic acid derivative, 5-Bromo-4-methylpicolinic acid.

Troubleshooting Steps:

  • Confirm by LC-MS: Use a liquid chromatography-mass spectrometry (LC-MS) system to separate the components of your mixture and confirm the molecular weight of the impurity.

  • Verify by ¹H NMR: In the proton NMR spectrum of the crude product, look for the absence of the characteristic aldehyde proton peak (around 10 ppm).

  • Chemical Test: Dissolve a small amount of the crude product in an organic solvent and extract with a saturated solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer. Acidification of the aqueous layer with a dilute acid (e.g., 1M HCl) should precipitate the carboxylic acid, which can then be isolated and analyzed.

Data Interpretation Table:

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
This compoundC₇H₆BrNO200.03~10.0 (s, 1H, CHO), ~8.7 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.5 (s, 3H, CH₃)~192 (CHO), ~152, ~150, ~138, ~125, ~122 (Ar-C), ~18 (CH₃)
5-Bromo-4-methylpicolinic acidC₇H₆BrNO₂216.03~8.7 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~2.6 (s, 3H, CH₃)~165 (COOH), ~151, ~148, ~140, ~128, ~124 (Ar-C), ~19 (CH₃)
(5-Bromo-4-methylpyridin-2-yl)methanolC₇H₈BrNO202.05~8.4 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃)~160, ~148, ~147, ~123, ~120 (Ar-C), ~63 (CH₂), ~17 (CH₃)

Experimental Protocols

Protocol 1: Characterization of Cannizzaro Reaction Products

Objective: To isolate and characterize the products of a suspected Cannizzaro reaction of this compound.

Methodology:

  • Work-up:

    • Quench the reaction mixture by adding it to a separatory funnel containing ethyl acetate and water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

    • Separate the layers. The organic layer contains the alcohol product and any unreacted starting material. The aqueous layer contains the sodium salt of the carboxylic acid.

  • Isolation of the Alcohol:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Isolation of the Carboxylic Acid:

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis:

    • Obtain ¹H NMR, ¹³C NMR, and mass spectra of the isolated alcohol and carboxylic acid and compare the data to the expected values in the table above.

Visualizations

Reaction Pathway: Cannizzaro Reaction

Cannizzaro_Reaction reactant 2 x this compound base Strong Base (e.g., NaOH) reactant->base Nucleophilic attack intermediate Tetrahedral Intermediate base->intermediate products Products intermediate->products Hydride Transfer acid 5-Bromo-4-methylpicolinic acid products->acid alcohol (5-Bromo-4-methylpyridin-2-yl)methanol products->alcohol

Caption: Mechanism of the Cannizzaro reaction.

Workflow: Troubleshooting Unexpected Products

Troubleshooting_Workflow start Unexpected Product Detected (TLC, NMR, MS) ms_analysis Analyze Crude MS start->ms_analysis mw_check Determine Molecular Weight of Impurity ms_analysis->mw_check cannizzaro_check MW = 216 or 202? mw_check->cannizzaro_check Yes oxidation_check MW = 216? mw_check->oxidation_check Yes other_check Other MW? mw_check->other_check No nmr_analysis Analyze Crude ¹H NMR cannizzaro_check->nmr_analysis oxidation_check->nmr_analysis isolate Isolate Impurity (Chromatography, Extraction) other_check->isolate aldehyde_proton Aldehyde proton (10 ppm) present? nmr_analysis->aldehyde_proton yes_aldehyde Starting material or other aldehyde aldehyde_proton->yes_aldehyde Yes no_aldehyde Reaction of aldehyde group aldehyde_proton->no_aldehyde No no_aldehyde->isolate characterize Full Spectroscopic Characterization (NMR, MS, IR) isolate->characterize end Identify Structure characterize->end

Caption: Troubleshooting workflow for unexpected products.

References

  • Cannizzaro Reaction. (n.d.). Wikipedia.
  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts.
  • Aldol Condensation. (n.d.). Wikipedia.
  • This compound. (n.d.). American Elements.
  • This compound. (n.d.). EON Biotech.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.
  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics, 29(9), 2176–2179. [Link]
  • Pyridine-2-carbaldehyde. (n.d.). PubChem.
  • Cannizzaro Reaction. (n.d.). Chemistry Steps.
  • Synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.). Google Patents.

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Technical Support Center: Enhancing the Stability of 5-Bromo-4-methylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methylpicolinaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the stability of these valuable compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Introduction: Understanding the Instability of this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. However, like many aromatic aldehydes, its aldehyde functional group is susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid. This degradation can be accelerated by several factors, including exposure to atmospheric oxygen, light, elevated temperatures, and certain chemical environments.[1] The presence of a bromine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the pyridine ring can also influence the electronic properties and, consequently, the stability of the aldehyde.

This guide will provide you with the knowledge and tools to mitigate these stability issues, ensuring the integrity of your compounds and the reliability of your experimental results.

Troubleshooting Guide: Common Stability Issues and Solutions

Encountering unexpected degradation of your this compound derivatives can be a significant setback. The following table outlines common problems, their probable causes, and actionable solutions to get your research back on track.

Problem Potential Cause(s) Recommended Solution(s)
Compound purity decreases over time, even in storage. Oxidation: The aldehyde group is oxidizing to the corresponding carboxylic acid (5-Bromo-4-methylpicolinic acid). This is the most common degradation pathway for aldehydes and is accelerated by air and light.[2]Inert Atmosphere & Cold Storage: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C for short-term, -20°C for long-term).[3]
Discoloration of the solid compound (e.g., turning yellow or brown). Photodegradation: Exposure to light, particularly UV light, can induce degradation pathways, leading to colored impurities.[4]Light Protection: Store the compound in amber vials or wrap containers in aluminum foil to protect from light.
Inconsistent results in biological assays or chemical reactions. Presence of Degradation Products: The carboxylic acid impurity can interfere with biological assays or alter the course of chemical reactions.Purity Check & Purification: Regularly check the purity of your compound using HPLC. If significant degradation has occurred, purify the aldehyde by washing a solution of the compound with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the acidic impurity.
Compound degrades during workup or purification (e.g., on a silica gel column). Acid/Base Sensitivity: The compound may be sensitive to acidic or basic conditions encountered during extraction or chromatography.Neutral Conditions: Use neutral workup conditions whenever possible. For chromatography, consider using a less acidic stationary phase or neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Formation of multiple unknown impurities. Complex Degradation Pathways: Under harsh conditions (e.g., high heat, strong acid/base), multiple degradation pathways may be initiated.Forced Degradation Studies: Conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and understand the degradation pathways.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound derivatives.

Q1: What is the primary degradation product I should be looking for?

A1: The most common degradation product is 5-Bromo-4-methylpicolinic acid, formed through the oxidation of the aldehyde group.[2] This can be readily identified by techniques such as HPLC-MS, where you would observe a mass increase corresponding to the addition of an oxygen atom.

Q2: I've noticed a decrease in the pH of my sample solution over time. Why is this happening?

A2: The decrease in pH is a strong indicator of aldehyde oxidation. The formation of the carboxylic acid derivative, 5-Bromo-4-methylpicolinic acid, will acidify your solution.

Q3: Can I use antioxidants to improve the stability of my compound?

A3: Yes, adding a radical scavenging antioxidant can be an effective strategy to inhibit autoxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[7][8] A small amount (e.g., 0.01-0.1%) can be added to the solid compound or its solutions for long-term storage.

Q4: My downstream reaction is sensitive to aldehydes. How can I temporarily protect the aldehyde group?

A4: The most common and effective method for protecting an aldehyde group is to convert it into an acetal.[9] Acetals are stable to a wide range of reaction conditions, including basic and organometallic reagents. The aldehyde can be easily regenerated by treatment with aqueous acid.[10][11]

Q5: What is the best way to monitor the stability of my this compound derivative?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the purity of your compound and detecting the formation of degradation products over time.[12] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or a buffer) is a good starting point for method development.[1]

Experimental Protocols

To provide you with practical, actionable guidance, we have outlined detailed step-by-step methodologies for key stabilization and analytical procedures.

Protocol 1: Forced Degradation Study

This protocol will help you to identify potential degradation products and understand the stability of your compound under various stress conditions.

Objective: To intentionally degrade the this compound derivative to identify degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • HPLC system with UV detector or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a thermostatic oven at a temperature above the recommended storage temperature (e.g., 60°C) for one week. Analyze samples at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis + 0.1M HCl, 60°C Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis + 0.1M NaOH, 60°C Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation + 3% H₂O₂, RT Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Solid & Solution, 60°C Photodegradation Photodegradation Stock Solution->Photodegradation Solid & Solution, Light HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photodegradation->HPLC Analysis

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol describes a general method for the protection of the aldehyde group as a cyclic acetal using ethylene glycol.

Objective: To protect the aldehyde functionality to enhance stability during storage or to prevent its reaction in subsequent synthetic steps.

Materials:

  • This compound derivative

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the this compound derivative (1 equivalent) in toluene.

  • Addition of Reagents: Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetal.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

G cluster_1 Acetal Protection Workflow Aldehyde Aldehyde Reaction Setup Reaction Setup Aldehyde->Reaction Setup + Ethylene Glycol, p-TSA, Toluene Azeotropic Reflux Azeotropic Reflux Reaction Setup->Azeotropic Reflux Heat, Dean-Stark Workup Workup Azeotropic Reflux->Workup Cool, Wash Purification Purification Workup->Purification Dry, Concentrate Protected Acetal Protected Acetal Purification->Protected Acetal

Caption: General Workflow for Acetal Protection.

Protocol 3: Deprotection of the Acetal Group

This protocol outlines the procedure for regenerating the aldehyde from its acetal protected form.

Objective: To remove the acetal protecting group and restore the aldehyde functionality.

Materials:

  • Acetal-protected this compound derivative

  • Acetone and water mixture (e.g., 9:1 v/v)

  • Hydrochloric acid (HCl) or other strong acid

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the acetal in a mixture of acetone and water.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TSA).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC or HPLC.

  • Workup: Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

  • Purification: If necessary, purify the product by column chromatography.[13]

Conclusion

The stability of this compound derivatives is a critical factor for their successful application in research and development. By understanding the primary degradation pathways and implementing the stabilization strategies and analytical methods outlined in this guide, you can ensure the integrity and reliability of your valuable compounds. For further assistance or more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). A Mild and Efficient Method for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(16), 5890–5893.
  • McElvain, S. M., & Kundiger, D. (1943). Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses, 23, 8.
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  • Wang, S., Wang, H., & Zhang, Q. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11681.
  • Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137.
  • Lari, G. M., et al. (2016). Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity.
  • Yehye, W. A., et al. (2015). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 20(9), 15683-15705.
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
  • Yehye, W. A., et al. (2015). Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. Molecules, 20(10), 17445-17478.
  • Sridhar, R., & Rao, K. R. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of organic chemistry, 68(5), 2018–2019.
  • Al-tarawneh, M., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and environmental safety, 195, 110272.
  • Wilson, J. P., et al. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Molecules, 27(8), 2465.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(5), 00073.
  • Al-Zoubi, W., et al. (2023). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. Chemistry Proceedings, 14(1), 134.
  • Vahala, P., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(4), 543-568.
  • Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 02013.
  • MedCrave. (2016). Forced Degradation Studies.
  • Zhang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(4).
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  • NIST. (n.d.). 2-Pyridinecarboxaldehyde.
  • RJPT. (2018). Stability Indicating Forced Degradation Studies.
  • Vahala, P., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Li, Y., et al. (2020). Further revealing reaction mechanism on the oxidative behavior of 5‐hydroxymethylfurfural. Journal of the Chinese Chemical Society, 67(10), 1831-1839.

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Validation & Comparative

A Technical Guide for Navigating the Reactivity of Brominated Pyridine Aldehydes: A Comparative Analysis of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, brominated pyridine aldehydes stand as indispensable building blocks. Their dual functionality—a reactive bromine atom poised for cross-coupling and a versatile aldehyde group for diverse transformations—offers a powerful platform for the construction of complex molecular architectures. Among these, 5-Bromo-4-methylpicolinaldehyde presents a unique substitution pattern, the influence of which on its reactivity profile is a critical consideration for synthetic chemists. This guide provides an in-depth, objective comparison of this compound with other isomeric and substituted brominated pyridine aldehydes, supported by experimental data and mechanistic insights to inform rational synthetic design.

Introduction: The Strategic Value of Brominated Pyridine Aldehydes

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of a bromine atom and an aldehyde group onto this ring system provides two orthogonal handles for chemical modification. The bromine atom serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the aldehyde group is a gateway to a plethora of classical and contemporary organic transformations, including condensations, reductive aminations, and oxidations.

This guide will focus on the distinct reactivity of this compound, dissecting the electronic and steric contributions of its substitution pattern in comparison to other key brominated pyridine aldehydes such as 5-bromonicotinaldehyde and 2-bromo-5-formylpyridine.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these building blocks is paramount for their effective use.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 886364-94-9C₇H₆BrNO200.03261 at 760 mmHg[1]
5-Bromonicotinaldehyde 113118-81-3C₆H₄BrNO186.01-
2-Bromo-5-formylpyridine -C₆H₄BrNO186.01-

Note: Experimental data for all properties is not consistently available in public literature.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its performance in key chemical reactions. Here, we compare the reactivity of this compound with its isomers in three critical classes of transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Condensation Reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a stalwart of C-C bond formation. The reactivity of the C-Br bond in bromopyridines is significantly influenced by the electronic environment of the ring and the position of the bromine atom.

General Reactivity Trend: The electron-deficient nature of the pyridine ring generally enhances the rate of the oxidative addition step in the catalytic cycle, a key determinant of overall reaction efficiency. The general order of halide reactivity is I > Br > Cl.

Influence of Substitution:

  • Electronic Effects: The aldehyde group, being electron-withdrawing, is expected to increase the reactivity of the C-Br bond towards oxidative addition. In this compound, the electron-donating nature of the methyl group may slightly counteract this effect compared to an unsubstituted analogue.

  • Steric Effects: The methyl group at the 4-position, adjacent to the bromine at the 5-position, can introduce steric hindrance. This can impact the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the reaction rate compared to less hindered isomers like 5-bromonicotinaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Degassed 1,4-Dioxane/H₂O (4:1)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 100 °C and stir for the specified time, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Degassed 1,4-Dioxane/H₂O reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to 100 °C with Stirring inert->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 5-Aryl-4-methylpicolinaldehyde purify->product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is governed by the efficiency of the oxidative addition of the palladium catalyst to the C-Br bond.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a dry Schlenk flask, combine Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Heat the reaction mixture with vigorous stirring to 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArBr Ar-Br ArBr->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amido_complex BaseH Base-H⁺

Condensation Reactions: The Knoevenagel Condensation

The aldehyde functionality of brominated pyridine aldehydes readily participates in condensation reactions with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in a reaction known as the Knoevenagel condensation.

Reactivity Considerations:

  • Aldehyde Electrophilicity: The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.

  • Steric Hindrance: The substituents ortho to the aldehyde group can sterically hinder the approach of the nucleophile. In this compound, the aldehyde is at the 2-position, and while there is no substituent at the 3-position, the overall steric environment of the molecule can play a role.

Comparative Yields in Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalystConditionsYield (%)
BenzaldehydeMalononitrilePiperidineEthanol, RefluxHigh
4-ChlorobenzaldehydeMalononitrilePiperidineEthanol, RefluxHigh
This compoundMalononitrilePiperidineEthanol, RefluxExpected High

Note: The yield for this compound is an educated estimation based on the reactivity of similar aromatic aldehydes.

Experimental Protocol: Knoevenagel Condensation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Piperidine (catalytic amount)

    • Ethanol

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Collect the product by filtration and wash with cold ethanol.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') ActiveMethylene->Enolate + Base Base Base Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Product (R-CH=C(Z)Z') Intermediate->Product - H₂O

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the structure and purity of synthesized compounds. While a comprehensive, experimentally verified dataset for this compound is not widely published, predicted and typical values are presented below.

¹H NMR (predicted):

  • Aldehyde proton (CHO): ~10.0 ppm (singlet)

  • Aromatic protons: ~7.5-8.5 ppm (two singlets or doublets)

  • Methyl protons (CH₃): ~2.5 ppm (singlet)

¹³C NMR (predicted):

  • Carbonyl carbon (C=O): ~190 ppm

  • Aromatic carbons: ~120-160 ppm

  • Methyl carbon (CH₃): ~20 ppm

IR Spectroscopy (predicted):

  • C=O stretch (aldehyde): ~1700 cm⁻¹

  • C-H stretch (aldehyde): ~2820 and 2720 cm⁻¹

  • Aromatic C=C and C=N stretches: ~1600-1400 cm⁻¹

  • C-Br stretch: ~600-500 cm⁻¹

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. Its reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Knoevenagel condensation is governed by a subtle interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine ring and the aldehyde group generally activates the molecule for both cross-coupling and nucleophilic addition reactions. However, the presence of the 4-methyl group can introduce steric hindrance, which may modulate reactivity compared to less substituted isomers.

For researchers and drug development professionals, a thorough understanding of these nuances is critical for the strategic design of synthetic routes. While this guide provides a framework based on established chemical principles and available data, further quantitative comparative studies under standardized conditions are warranted to fully elucidate the reactivity profile of this compound. Such studies will undoubtedly unlock its full potential in the synthesis of novel and impactful molecules.

References

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A Comparative Guide to the Reactivity of 5-Bromo-4-methylpicolinaldehyde and 5-chloropicolinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic functionalization of pyridine scaffolds is a cornerstone of molecular design. Halogenated picolinaldehydes, in particular, serve as versatile building blocks, offering multiple reaction sites for diversification. This guide provides an in-depth comparative analysis of the reactivity of two such key intermediates: 5-Bromo-4-methylpicolinaldehyde and 5-chloropicolinaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to optimize synthetic routes and design novel molecular entities.

This document will delve into the electronic and steric factors governing the reactivity of these compounds, supported by experimental data and established chemical principles. We will explore their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a comprehensive framework for their effective utilization in research and development.

Structural and Electronic Properties: A Tale of Two Halogens and a Methyl Group

The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents and the steric environment they create. Let's dissect the key structural differences between this compound and 5-chloropicolinaldehyde.

This compound features a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde at the 2-position of the pyridine ring.

5-chloropicolinaldehyde , on the other hand, possesses a chlorine atom at the 5-position and lacks the methyl group.

These seemingly subtle differences have profound implications for the reactivity of the pyridine ring and its substituents.

Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This electron deficiency is further modulated by the substituents.

  • Halogens (Br vs. Cl): Both bromine and chlorine are electron-wielding groups through their inductive effect (-I), which withdraws electron density from the ring.[2] However, they also exhibit a resonance effect (+R) by donating a lone pair of electrons to the π-system.[3] For halogens, the inductive effect generally outweighs the resonance effect. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal.

  • Methyl Group (CH₃): The methyl group in this compound is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation.[4] This donating character increases the electron density on the pyridine ring, making it more akin to a more electron-rich aromatic system. The pKa of 4-methylpyridine's conjugate acid is approximately 5.98, which is higher than that of pyridine itself, indicating increased basicity due to the electron-donating nature of the methyl group.[5][6][7][8]

  • Aldehyde Group (CHO): The aldehyde group is a strong electron-wielding group (-I, -R), significantly decreasing the electron density of the pyridine ring, particularly at the ortho and para positions.

The interplay of these electronic effects makes the pyridine ring in both molecules susceptible to nucleophilic attack, a key characteristic of electron-poor aromatic systems.[9][10] However, the presence of the electron-donating methyl group in this compound slightly mitigates this electron deficiency compared to 5-chloropicolinaldehyde.

Steric Effects

The methyl group at the 4-position of this compound introduces steric hindrance. This can influence the approach of reagents to the neighboring positions (3 and 5), potentially affecting reaction rates and regioselectivity.[11]

Comparative Reactivity in Key Transformations

The true measure of a building block's utility lies in its performance in chemical reactions. Below, we compare the reactivity of our two subject compounds in two of the most important classes of reactions for pyridine functionalization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[12][13][14] and Buchwald-Hartwig aminations,[15][16][17] are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl halide in these reactions is a critical factor.

General Reactivity Trend of Aryl Halides: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[12] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.[12]

Implications for our Compounds:

  • This compound: The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, this compound is expected to undergo reactions like Suzuki and Buchwald-Hartwig amination under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to its chloro-analogue.

  • 5-chloropicolinaldehyde: While less reactive than the bromo-derivative, aryl chlorides can be effectively coupled using modern, highly active palladium catalyst systems, often employing bulky, electron-rich phosphine ligands.[18] However, more forcing conditions may be required.

Experimental Evidence:

While direct comparative studies are not abundant in the literature, the general principles of cross-coupling reactivity are well-established. For instance, the Suzuki-Miyaura coupling of 5-bromosalicylaldehyde with various arylboronic acids has been reported, demonstrating the feasibility of such transformations on similar structures.[19] The successful Buchwald-Hartwig amination of a wide range of (hetero)aryl chlorides underscores the capability of modern catalysts to activate even these less reactive halides.[18]

Table 1: Predicted Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

FeatureThis compound5-chloropicolinaldehyde
Halogen BromoChloro
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (lower temp, less active catalyst)More forcing (higher temp, more active catalyst)
Key Advantage Faster reaction rates, potentially higher yields under standard conditions.Lower cost of starting material in some cases.

G

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings.[20][21] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[10][22]

Factors Influencing SNAr Reactivity:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction.[9][10] In our case, the pyridine nitrogen and the aldehyde group act as powerful EWGs.

  • Leaving Group Ability: The rate of the SNAr reaction is also dependent on the ability of the leaving group to depart. Generally, for SNAr, the reactivity order for halogens is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic.

Implications for our Compounds:

  • 5-chloropicolinaldehyde: The chlorine atom is a better leaving group in SNAr reactions than bromine. Therefore, 5-chloropicolinaldehyde is expected to be more reactive towards nucleophiles in SNAr reactions.

  • This compound: The bromine atom is a poorer leaving group in this context. Additionally, the electron-donating methyl group at the 4-position slightly reduces the electrophilicity of the ring, potentially slowing down the nucleophilic attack. The steric bulk of the methyl group might also play a role in hindering the approach of the nucleophile.

Experimental Protocol for a Comparative SNAr Reaction:

To empirically compare the reactivity, one could perform a parallel synthesis experiment.

  • Reaction Setup: In two separate reaction vessels, dissolve equimolar amounts of this compound and 5-chloropicolinaldehyde in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Nucleophile Addition: Add an excess of a chosen nucleophile (e.g., sodium methoxide, piperidine) to each vessel at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions over time using an appropriate analytical technique such as HPLC or GC-MS.

  • Data Analysis: Compare the reaction rates and product yields to determine the relative reactivity of the two substrates.

Table 2: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound5-chloropicolinaldehyde
Leaving Group Ability (SNAr) LowerHigher
Electronic Effect of Methyl Group Electron-donating (deactivating)N/A
Steric Hindrance Present from methyl groupAbsent
Relative Reactivity LowerHigher
Key Advantage Less prone to undesired side reactions with nucleophiles.More efficient for introducing nucleophiles at the 5-position.

G

Practical Considerations and Synthetic Strategy

The choice between this compound and 5-chloropicolinaldehyde will ultimately depend on the desired synthetic outcome.

  • For Palladium-Catalyzed Cross-Coupling: this compound is the superior choice for reactions like Suzuki, Stille, and Heck couplings due to the higher reactivity of the C-Br bond. This will likely lead to higher yields and allow for the use of a broader range of coupling partners under milder conditions.

  • For Nucleophilic Aromatic Substitution: 5-chloropicolinaldehyde is the more reactive substrate. If the synthetic strategy involves the displacement of the halogen by a nucleophile, this compound will provide a more efficient route.

  • For Sequential Reactions: The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions. For instance, one could selectively perform a Suzuki coupling at the bromo position of a di-halogenated pyridine, leaving the chloro position available for a subsequent transformation. While not directly applicable to our two separate molecules, this principle highlights the importance of understanding halogen reactivity.

Conclusion

By understanding these fundamental principles, researchers and drug development professionals can make informed decisions in selecting the appropriate building block for their specific synthetic goals, ultimately leading to more efficient and successful discovery and development programs.

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A Comparative Guide to Alternative Synthetic Routes for 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methylpicolinaldehyde (IUPAC name: 5-Bromo-4-methylpyridine-2-carbaldehyde) is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique substitution pattern—a bromine atom suitable for cross-coupling reactions, a nucleophilic pyridine nitrogen, and an electrophilic aldehyde handle—renders it a versatile scaffold for constructing complex molecular architectures. The efficient and regioselective synthesis of this building block is therefore of critical interest to researchers.

This guide provides a comparative analysis of three distinct and viable synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind each route, present detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the most appropriate method for their specific laboratory or process chemistry needs.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is often a trade-off between factors like starting material availability, number of steps, overall yield, and scalability. The three primary approaches to this compound are summarized below.

ParameterRoute A: Direct Oxidation of 2-Methyl GroupRoute B: Oxidation of Precursor AlcoholRoute C: Halogen-Metal Exchange & Formylation
Starting Material 5-Bromo-2,4-dimethylpyridine(5-Bromo-4-methylpyridin-2-yl)methanol2,5-Dibromo-4-methylpyridine
Key Transformation SeO₂ Mediated OxidationMnO₂ or Swern OxidationLithium-Halogen Exchange & DMF Quench
Number of Steps 11 (from alcohol) or 2 (from methyl)1
Typical Overall Yield Moderate (40-60%)Good to High (70-95% from alcohol)Moderate (40-65%)
Key Advantages Atom-economical, directHigh yield, mild conditions (Swern)Convergent, uses common reagents
Key Disadvantages Toxicity of Selenium reagentsRequires synthesis of alcohol precursorCryogenic temperatures required, potential for side reactions
Scalability ModerateGoodChallenging due to low temperatures

Route A: Direct Oxidation of the 2-Methyl Group

This strategy is the most direct approach, involving the selective oxidation of the methyl group at the C2 position of the pyridine ring. The C2-methyl group is activated (analogous to a benzylic position), making it susceptible to oxidation by specific reagents.

Rationale and Mechanistic Insight

Selenium dioxide (SeO₂) is the classic reagent for the oxidation of activated methyl groups to aldehydes.[1] The reaction, often called the Riley oxidation, proceeds through a well-established mechanism involving an initial ene reaction between the substrate and SeO₂, followed by a[2][3]-sigmatropic rearrangement to form an unstable intermediate that hydrolyzes to the aldehyde product.[4] This method's primary advantage is its directness, though the toxicity of selenium compounds necessitates careful handling and waste disposal.

G cluster_mech Mechanism: SeO₂ Oxidation A 5-Bromo-2,4-dimethylpyridine B Ene Reaction A->B + SeO₂ C Allylic Seleninic Acid Intermediate B->C D [2,3]-Sigmatropic Rearrangement C->D E Intermediate Adduct D->E F Hydrolysis E->F + H₂O G This compound F->G - Se, - H₂O G cluster_workflow Workflow: Route B A 5-Bromo-2,4-dimethylpyridine B Step 1: Hydroxymethylation (e.g., SeO₂/NaBH₄ or NBS/radical initiation) A->B C (5-Bromo-4-methylpyridin-2-yl)methanol B->C D Step 2: Mild Oxidation (MnO₂ or Swern) C->D E This compound D->E G cluster_workflow Workflow: Route C A 2,5-Dibromo-4-methylpyridine B Lithium-Halogen Exchange (n-BuLi, THF, -100 °C) A->B C 5-Bromo-4-methyl-2-lithiopyridine B->C D Electrophilic Quench (DMF) C->D E Tetrahedral Intermediate D->E F Aqueous Work-up E->F G This compound F->G

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The Untapped Potential of 5-Bromo-4-methylpicolinaldehyde: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective

Introduction: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. Within this family, 5-Bromo-4-methylpicolinaldehyde presents itself as a particularly intriguing, yet underexplored, starting material. Its unique substitution pattern—a reactive aldehyde for derivatization, a bromine atom amenable to cross-coupling reactions, and a strategically placed methyl group for steric and electronic modulation—offers a rich platform for generating diverse molecular architectures.

A thorough review of the current scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of compounds directly derived from this compound. This guide, therefore, ventures into a predictive and comparative analysis. By examining the well-established bioactivities of structurally analogous compounds, particularly those derived from substituted pyridine aldehydes and bromo-aromatic aldehydes, we can construct a scientifically rigorous framework for predicting the therapeutic potential of this compound derivatives. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing extrapolated insights into the synthesis, potential biological activities, and experimental validation of three promising classes of derivatives: Thiosemicarbazones , Schiff Bases , and their Metal Complexes .

Derivative Class 1: Thiosemicarbazones - Forging Potent Anticancer Agents

Thiosemicarbazones (TSCs) derived from α-(N)-heterocyclic carboxaldehydes are a class of compounds renowned for their potent anticancer activities.[1][2] Their mechanism of action is often attributed to their ability to chelate essential metal ions like iron and copper, disrupting cellular processes that are vital for cancer cell proliferation, such as ribonucleotide reductase activity, and inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][2] The pyridine ring in the TSC backbone is a key feature for high biological activity.

Proposed Synthesis and Rationale

The synthesis of thiosemicarbazones from this compound is a straightforward and well-established condensation reaction. The aldehyde is reacted with a thiosemicarbazide in an alcoholic solvent, often with an acid catalyst, to yield the corresponding thiosemicarbazone. The choice of N4-substituted thiosemicarbazides allows for the systematic modulation of lipophilicity and hydrogen-bonding capabilities, which can significantly impact anticancer potency.

G A 5-Bromo-4-methyl- picolinaldehyde C Ethanol, Acid Catalyst Reflux A->C B N4-Substituted Thiosemicarbazide (R-NH-CS-NH2) B->C D This compound Thiosemicarbazone Derivative C->D

Caption: Proposed synthesis of thiosemicarbazone derivatives.

Comparative Anticancer Activity

While no direct data exists for this compound TSCs, we can infer their potential from analogues. For instance, derivatives of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone (5-HP) have demonstrated significant antitumor activity, with some advancing to clinical trials.[2]

Table 1: Comparative Cytotoxicity of Structurally Related Thiosemicarbazones

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
3-Methoxybenzaldehyde TSC (3-MBTSc)MCF-7 (Breast)<10 µg/mL[3]
4-Nitrobenzaldehyde TSC (4-NBTSc)EAC (Ascites)3.83 µg/mL[3]
N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamideA549 (Lung)589 ± 18[4]
[Cu(L)Cl2] Complex of aboveA549 (Lung)599 ± 71[4]

Note: The data presented is for structurally related compounds to provide a basis for expected activity. Direct testing is required to confirm the activity of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability and is suitable for screening the cytotoxic potential of newly synthesized compounds.[5]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of the synthesized thiosemicarbazone in DMSO. Create a series of dilutions in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Derivative Class 2: Schiff Bases - Scaffolds for Novel Antimicrobial Agents

Schiff bases, characterized by their azomethine group (-C=N-), are another class of compounds with a broad spectrum of biological activities, including notable antibacterial and antifungal effects.[6][7] The condensation of an aldehyde with a primary amine is a versatile method to generate a library of these compounds. Schiff bases derived from halogenated salicylaldehydes, such as 5-bromosalicylaldehyde, have shown potent antimicrobial properties.[6][8]

Proposed Synthesis and Rationale

The synthesis involves the condensation of this compound with various primary amines. By selecting amines with different electronic and steric properties (e.g., substituted anilines, aliphatic amines), the antimicrobial spectrum and potency of the resulting Schiff bases can be fine-tuned. The reaction is typically carried out in an alcoholic solvent.

G A 5-Bromo-4-methyl- picolinaldehyde C Methanol Reflux A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative (-CH=N-R) C->D

Caption: Proposed synthesis of Schiff base derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff bases is well-documented. Derivatives of 5-chlorosalicylaldehyde and 5-bromosalicylaldehyde have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Comparative Antimicrobial Activity (MIC) of Structurally Related Schiff Bases

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6[7]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4[7]
5-Bromosalicylidene thiosemicarbazone (5-BrSALTSC)S. aureus>100 (ligand only)[9]
Cu(II) Complex of 5-BrSALTSCS. aureusHighly Active @ 100 µ g/disc [9]
Ni(II) Complex of 5-BrSALTSCE. coliHighly Active @ 150 µ g/disc [9]

Note: MIC values are highly dependent on the specific assay conditions. The data highlights the potential of halogenated aromatic aldehydes in forming potent antimicrobial Schiff bases, especially upon metal complexation.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

  • Culture Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Nutrient Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton Agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar.

  • Compound Loading: Prepare solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution into each well.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Derivative Class 3: Metal Complexes - Enhancing Biological Efficacy

The biological activity of organic ligands like thiosemicarbazones and Schiff bases can often be significantly enhanced upon coordination with metal ions.[10][11][12] The resulting metal complexes may exhibit improved lipophilicity, altered redox potentials, and a specific geometry that facilitates binding to biological targets. The N, S, and O donor atoms in TSCs and Schiff bases make them excellent chelators for transition metals such as copper(II), nickel(II), and zinc(II).

Chelation and Rationale

The synthesis of metal complexes typically involves reacting the synthesized ligand (thiosemicarbazone or Schiff base) with a metal salt (e.g., CuCl2, Ni(OAc)2) in a suitable solvent. The chelation process often leads to more rigid structures, which can improve target specificity. For instance, the chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups, which in turn enhances the lipophilicity of the complex, favoring its permeation through lipid cell membranes.

G cluster_0 Ligand (L) A Thiosemicarbazone or Schiff Base C Coordination Reaction A->C B Metal Salt (e.g., CuCl2) B->C D Metal-Ligand Complex [M(L)n] C->D

Caption: General scheme for metal complex formation.

Comparative Enhancement of Activity

Studies on complexes derived from 5-bromosalicylaldehyde provide compelling evidence for the potentiation of bioactivity. For example, while the 5-bromosalicylidene thiosemicarbazone ligand showed limited activity, its copper(II) and nickel(II) complexes were highly active against S. aureus and E. coli, respectively.[9] Similarly, rare earth metal complexes of Schiff bases from 5-bromosalicylaldehyde have demonstrated good antibacterial and anticancer efficacy.[13]

Table 3: Comparison of Activity between Ligands and their Metal Complexes

CompoundOrganism/Cell LineActivity MetricResultReference
5-BrSALTSC (Ligand)S. aureusZone of InhibitionLow[9]
5-BrCuSALTSC (Cu Complex)S. aureusZone of InhibitionHigh[9]
Pr3+ Complex of 5-Bromo salicylaldehyde-furan-2-yl-methanamineHeLa, MCF-7Anticancer/AntibacterialGood Efficacy[13]
N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide (Ligand)A549 (Lung)IC50 (µM)589[4]
[Cu(L)Cl2] ComplexA549 (Lung)IC50 (µM)599[4]

Note: The effect of metal complexation can vary. While often enhancing activity, as seen in the antimicrobial examples, it may sometimes result in similar or slightly reduced cytotoxicity in anticancer assays, potentially due to altered mechanisms of action.

Conclusion and Future Directions

While the biological potential of compounds directly derived from this compound remains to be experimentally validated, this comparative guide provides a strong, evidence-based rationale for their investigation as novel anticancer and antimicrobial agents. The synthesis of its thiosemicarbazone and Schiff base derivatives, followed by their coordination with transition metals, represents a promising strategy for developing new therapeutic leads.

The true value of this scaffold will only be unlocked through synthesis and rigorous biological evaluation. The protocols and comparative data presented herein offer a clear roadmap for researchers to embark on this exploration. Future work should focus on synthesizing a library of these derivatives and screening them against a broad panel of cancer cell lines and microbial strains to establish definitive structure-activity relationships and identify lead compounds for further optimization.

References

  • Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry.
  • Abdel-Rahman, L.H., et al. (2019). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate.
  • C-M, Wang, et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Li, Y., et al. (2013). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed.
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  • Various Authors. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI.
  • Al-Ostoot, F.H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. PubMed Central.
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  • E. Friedman, et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments.
  • Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. (2024). PubMed Central.
  • Arora, S., et al. (2014). ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. Semantic Scholar.
  • Preethi, B., et al. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. Asian Journal of Chemistry.
  • Isolation and Characterization of Novel Bioactive Compound 5,7-dihydroxy-2- (4-hydroxyphenyl)-3-{[(3S,4S,5S,6R)-3,4,5-6-Methyltetrahydro-2H-pyran-2-yl] oxy}-5,6,7,8 - ResearchGate. (2024). ResearchGate.
  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2024). MDPI.
  • In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. (2021). MDPI.
  • Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). PubMed Central.
  • Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. (2021). IRJSE.
  • Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2021). PubMed Central.
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). MDPI.
  • Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. (2014). PubMed.
  • Joseph, J., et al. (2011). Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. ResearchGate.

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The Strategic Selection of Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-4-methylpicolinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers and professionals in drug development, its application in constructing complex molecular architectures, particularly bi-heteroaryl scaffolds, is of paramount importance. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of a challenging, yet valuable, substrate: 5-Bromo-4-methylpicolinaldehyde. We will delve into the nuances of catalyst and ligand selection, supported by experimental data from analogous systems, to provide a predictive framework for achieving optimal reaction outcomes.

The substrate in focus, this compound, presents a unique set of challenges. The presence of a pyridine nitrogen atom can lead to catalyst inhibition through coordination to the palladium center, while the aldehyde functionality may participate in side reactions under certain conditions. Therefore, the choice of an appropriate catalyst system is not merely a matter of routine but a critical parameter that dictates the success of the coupling.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of bromopyridines is profoundly influenced by the ligand sphere surrounding the metal center.[2] We will compare three major classes of palladium catalysts: traditional phosphine-ligated catalysts, modern bulky electron-rich phosphine-ligated systems, and N-heterocyclic carbene (NHC) ligated pre-catalysts.

Traditional Phosphine Ligands: The Workhorse Catalyst

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical, air-sensitive but often effective catalyst for a range of Suzuki couplings.[3] While readily available and cost-effective, its performance with electron-deficient or sterically hindered heteroaryl halides can be suboptimal. For substrates like this compound, the relatively low electron density of the pyridine ring and the potential for catalyst poisoning necessitate careful consideration of reaction conditions.

Modern Bulky, Electron-Rich Phosphine Ligands: The Game Changers

The advent of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, has revolutionized the field of cross-coupling.[4][5] Ligands like SPhos and XPhos, when paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalytic species.[4] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher yields, faster reaction times, and broader substrate scope, especially for challenging heteroaryl halides.[5]

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

N-heterocyclic carbene (NHC) palladium complexes have emerged as powerful catalysts for Suzuki-Miyaura couplings.[6] Their strong σ-donating ability enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[6] Pre-catalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly well-suited for heteroaryl couplings due to their high stability and activity.[2]

Predictive Performance Data for this compound Coupling

While direct comparative data for this compound is not extensively available in the literature, we can extrapolate expected performance from studies on structurally similar bromopyridine derivatives. The following table summarizes the performance of various catalytic systems in the Suzuki coupling of analogous substrates, providing a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Substrate AnalogueYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9512-242-Amino-5-bromo-4-methylpyridine78-88[7]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802-65-BromonicotinaldehydeHigh[8]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10043-Bromopyridine95[2]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH10023-Bromopyridine98[2]

Note: The yields reported are for analogous substrates and should be considered as a predictive guide for the Suzuki coupling of this compound. Optimization will likely be required to achieve the best results.

Mechanistic Considerations: The "Why" Behind the "How"

A deeper understanding of the catalytic cycle provides the rationale for selecting specific reaction components. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)-R' Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide. For bromopyridines, electron-rich and bulky phosphine ligands facilitate this often rate-limiting step.[4][11]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic borate species.[12][13] The choice of base and solvent can significantly impact the efficiency of this step.[14]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[10]

Experimental Protocol: A Generalized Procedure

The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. It is crucial to note that optimal conditions may vary depending on the specific boronic acid used.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Prepare Reagents: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to a dry flask - Evacuate and backfill with inert gas Reagent_Prep->Reaction_Setup Catalyst_Addition Add Pd catalyst and ligand Reaction_Setup->Catalyst_Addition Solvent_Addition Add degassed solvent Catalyst_Addition->Solvent_Addition Heating Heat to reaction temperature (e.g., 80-100 °C) Solvent_Addition->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Workup Reaction Workup: - Cool to RT - Dilute with organic solvent - Aqueous wash Monitoring->Workup Upon completion Purification Purify by column chromatography Workup->Purification End End (Characterize Product) Purification->End

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF, with 10-20% water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Conclusion

The selection of an optimal catalyst system is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ may offer a viable starting point, modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos, or robust N-heterocyclic carbene ligands, are likely to provide superior results in terms of yield, reaction time, and substrate scope.[7] This guide provides a framework for informed decision-making, grounded in the performance of these catalysts with analogous substrates and a sound understanding of the reaction mechanism. As with any chemical transformation, empirical optimization of the reaction conditions is paramount to achieving the desired outcome.

References

  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Benchchem.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Suzuki reaction. Wikipedia.
  • Recent Advances in the development of Suzuki Miyura Coupling Reactions. wwjmrd.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Bromo-4-methylpicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of substituted pyridine aldehydes is a cornerstone of modern medicinal chemistry and drug development. Among these, 5-Bromo-4-methylpicolinaldehyde stands as a critical building block, its unique substitution pattern offering a versatile scaffold for the elaboration of complex molecular architectures. The strategic placement of the bromo, methyl, and formyl groups allows for a multitude of subsequent chemical transformations, making the choice of its initial synthesis route a critical decision that profoundly impacts overall research and development timelines and costs.

This guide provides an in-depth, comparative analysis of three distinct and viable synthetic routes to this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of procedural steps. Instead, I will dissect the underlying chemical principles, offer field-proven insights into the practicalities of each method, and present a rigorous cost-benefit analysis to empower you, my fellow researchers, to make the most informed decision for your specific laboratory and project needs. Our exploration will be grounded in experimental data, with a transparent evaluation of yields, reagent costs, reaction complexities, and scalability.

Route 1: The Classic Approach - Direct Oxidation of 5-Bromo-4-methyl-2-picoline

The direct oxidation of a methyl group on the pyridine ring to an aldehyde is a conceptually straightforward approach. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established method for such transformations.[1][2] This route is attractive due to its directness, commencing from the readily available 5-bromo-4-methyl-2-picoline.

Experimental Protocol: Riley Oxidation

Materials:

  • 5-Bromo-4-methyl-2-picoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a solution of 5-bromo-4-methyl-2-picoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Mechanistic Insight: The Rationale Behind the Reagents

The Riley oxidation proceeds via an ene reaction, where the enol form of the methylpyridine attacks the electrophilic selenium of SeO₂. This is followed by a[3]-sigmatropic rearrangement to form a selenite ester, which upon hydrolysis, yields the aldehyde. The use of a slight excess of selenium dioxide ensures complete conversion of the starting material. 1,4-Dioxane is a common solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve both the organic substrate and the inorganic oxidant.

Cost-Benefit Analysis: Route 1
ParameterAnalysis
Starting Material Cost 5-Bromo-4-methyl-2-picoline is a specialty chemical, and its cost can be a significant factor.
Reagent Cost Selenium dioxide is a moderately priced reagent.[4][5][6][7][8][9]
Yield Yields for Riley oxidations on similar substrates can be moderate, often in the range of 40-60%.[1]
Operational Complexity The reaction requires reflux conditions and careful handling of the toxic selenium dioxide and its byproducts. Purification can be challenging due to the formation of over-oxidized carboxylic acid and other side products.
Scalability Scalability can be an issue due to the heterogeneous nature of the reaction and the need to remove the selenium precipitate.
Safety & Environmental Selenium compounds are toxic and require specialized handling and disposal procedures.

Expert Verdict: This route is best suited for small-scale synthesis where the starting material is readily available and the directness of the approach is prioritized over yield and ease of purification. The toxicity of selenium dioxide is a major drawback for larger-scale production.

Route 2: The Modern Workhorse - Hydrolysis of 5-Bromo-4-methylpicolinonitrile

The reduction of a nitrile to an aldehyde offers a milder and often more selective alternative to direct oxidation. The use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the state-of-the-art method for this transformation.[10][3][11][12][13] This route begins with 5-bromo-4-methylpicolinonitrile, which can be synthesized from the corresponding amine.

Experimental Protocol: DIBAL-H Reduction

Materials:

  • 5-Bromo-4-methylpicolinonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 5-bromo-4-methylpicolinonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The Key to Selectivity

DIBAL-H is a bulky and electrophilic reducing agent. At low temperatures, it coordinates to the nitrogen of the nitrile, followed by an intramolecular hydride transfer to the carbon. This forms an imine-aluminum complex which is stable at -78 °C.[12] The low temperature is crucial to prevent a second hydride addition, which would lead to the corresponding amine. During aqueous workup, this complex is hydrolyzed to the desired aldehyde.

Cost-Benefit Analysis: Route 2
ParameterAnalysis
Starting Material Cost 5-Bromo-4-methylpicolinonitrile is commercially available, with pricing that can be found from various suppliers.[14]
Reagent Cost DIBAL-H is a relatively expensive reagent, especially for larger-scale reactions.
Yield This method generally provides good to excellent yields, often exceeding 70-80%.[10]
Operational Complexity The reaction requires strictly anhydrous conditions and low temperatures (-78 °C), which can be challenging to maintain on a large scale. DIBAL-H is also pyrophoric and requires careful handling.
Scalability Scalability is feasible but requires specialized equipment for low-temperature reactions and handling of pyrophoric reagents.
Safety & Environmental DIBAL-H is highly reactive with water and air. The use of organic solvents requires proper waste management.

Expert Verdict: This is a highly reliable and often high-yielding route for the synthesis of this compound, particularly for small to medium-scale preparations where yield and purity are paramount. The cost and handling requirements of DIBAL-H are the primary considerations.

Route 3: The Strategic Construction - Grignard Formylation of 2,5-Dibromo-4-methylpyridine

This route involves the formation of a Grignard reagent from 2,5-dibromo-4-methylpyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[15] This method allows for the selective introduction of the aldehyde group at the more reactive 2-position of the pyridine ring.

Experimental Protocol: Grignard Formylation

Materials:

  • 2,5-Dibromo-4-methylpyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (as an initiator or for halogen-metal exchange)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in anhydrous THF to the activated magnesium. A small amount of isopropylmagnesium chloride can be used to initiate the reaction.

  • Stir the mixture at room temperature or with gentle heating until the Grignard reagent formation is complete (monitored by the disappearance of the starting material).

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of anhydrous DMF (1.5 eq) in THF, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: Exploiting Reactivity Differences

The formation of the Grignard reagent occurs preferentially at the more reactive 2-position of the pyridine ring due to the electronic effects of the nitrogen atom. The subsequent nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of DMF, followed by acidic workup, yields the aldehyde. The use of a Grignard initiator like isopropylmagnesium chloride can be crucial for starting the reaction with the less reactive bromopyridine.

Cost-Benefit Analysis: Route 3
ParameterAnalysis
Starting Material Cost 2,5-Dibromo-4-methylpyridine is a commercially available starting material.[16][17][18][19][20][21]
Reagent Cost Magnesium is inexpensive. Anhydrous solvents and DMF are moderately priced.[22][23][24][25][26] Isopropylmagnesium chloride is a specialty reagent.[27][28][29][30][31]
Yield Yields for Grignard formylations can be variable and are highly dependent on the successful and clean formation of the Grignard reagent.
Operational Complexity The formation of Grignard reagents requires strictly anhydrous conditions and can sometimes be difficult to initiate. The reaction is also sensitive to air and moisture.
Scalability This route is scalable, but the need for anhydrous conditions and careful control of the exothermic Grignard formation reaction must be considered.
Safety & Environmental Grignard reagents are highly reactive and flammable. The use of ethereal solvents poses a fire hazard.

Expert Verdict: This route offers a cost-effective approach, particularly for larger-scale synthesis, provided that the challenges of Grignard reagent formation can be reliably overcome. It is a good option for laboratories with experience in organometallic chemistry.

Comparative Summary and Recommendations

FeatureRoute 1: Direct OxidationRoute 2: Nitrile HydrolysisRoute 3: Grignard Formylation
Starting Material 5-Bromo-4-methyl-2-picoline5-Bromo-4-methylpicolinonitrile2,5-Dibromo-4-methylpyridine
Key Reagent Selenium DioxideDIBAL-HMagnesium, DMF
Typical Yield Moderate (40-60%)High (70-80%+)Variable
Estimated Cost/Gram Moderate to HighHighLow to Moderate
Operational Complexity Moderate (Toxicity)High (Low Temp, Pyrophoric)High (Anhydrous, Initiation)
Scalability PoorModerateGood
Safety/Environmental High (Toxic Reagent)High (Pyrophoric Reagent)Moderate (Flammable Solvents)

Recommendations:

  • For small-scale, rapid access: Route 1 (Direct Oxidation) may be considered if the starting material is on hand, and the researcher is equipped to handle selenium compounds safely.

  • For high-yield, high-purity synthesis on a lab scale: Route 2 (Nitrile Hydrolysis) is the recommended choice, despite the higher reagent cost and stringent reaction conditions. The reliability and excellent yields often justify the initial investment.

  • For cost-effective, large-scale production: Route 3 (Grignard Formylation) presents the most economically viable path. However, it requires significant process development and expertise in handling organometallic reagents to ensure consistent and safe operation.

Visualizing the Synthetic Pathways

To further clarify the workflow of each synthetic route, the following diagrams are provided.

Diagram 1: Route 1 - Direct Oxidation

G start 5-Bromo-4-methyl-2-picoline step1 Riley Oxidation (Reflux, 4-6h) start->step1 reagent1 SeO₂, 1,4-Dioxane reagent1->step1 purification Filtration, Extraction, Column Chromatography step1->purification product This compound purification->product

Caption: Workflow for the direct oxidation of 5-Bromo-4-methyl-2-picoline.

Diagram 2: Route 2 - Nitrile Hydrolysis

G start 5-Bromo-4-methylpicolinonitrile step1 DIBAL-H Reduction (-78°C, 2-3h) start->step1 reagent1 1. DIBAL-H, Toluene 2. Methanol, 1M HCl reagent1->step1 purification Aqueous Workup, Column Chromatography step1->purification product This compound purification->product

Caption: Workflow for the DIBAL-H reduction of 5-Bromo-4-methylpicolinonitrile.

Diagram 3: Route 3 - Grignard Formylation

G start 2,5-Dibromo-4-methylpyridine step1 Grignard Formation start->step1 reagent1 Mg, THF reagent1->step1 intermediate Grignard Reagent step1->intermediate step2 Formylation intermediate->step2 reagent2 1. DMF, THF 2. Sat. NH₄Cl reagent2->step2 purification Aqueous Workup, Column Chromatography step2->purification product This compound purification->product

Caption: Workflow for the Grignard formylation of 2,5-Dibromo-4-methylpyridine.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]
  • Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]
  • IndiaMART. Selenium Dioxide - SeO2 Latest Price, Manufacturers & Suppliers. [Link]
  • Chemistry Steps. DIBAL Reducing Agent. [Link]
  • Emporia State University. The use of selenium (IV)
  • USA Lab. Isopropylmagnesium Chloride, (ca. 11% in Tetrahydrofuran, ca. 1mol/L), 250g, Each. [Link]
  • eBay. N,N-Dimethylformamide, ACS, 99.8+%, 16oz. [Link]
  • Wikipedia. Nitrile reduction. [Link]
  • IndiaMART. 2,5 Dibromo 4 Methylpyridine Cas No-3430-26-0. [Link]
  • Oakwood Chemical. N-Bromosuccinimide. [Link]
  • The Lab Depot. N,N-Dimethylformamide, Production Grade. [Link]
  • UCHEM. Factory Price 2,5-Dibromo-4-methylpyridine cas 3430-26-0. [Link]
  • The Lab Depot. Selenium Dioxide, Purified. [Link]
  • Otto Chemie Pvt Ltd. Selenium dioxide, 99% 7446-08-4. [Link]
  • Carl ROTH. N,N-Dimethylformamide (DMF), 1 l, glass. [Link]
  • IndiaMART. Selenium Dioxide - SeO2 Latest Price, Manufacturers & Suppliers. [Link]
  • IndiaMART. 2 Bromo 4 Methyl 5 Nitro Pyridine. [Link]
  • PubChem. 5-Bromo-4-methyl-pyridine-2-carbaldehyde oxime. [Link]
  • Cenmed Enterprises. 2 Amino 5 Bromo 4 Methylpyridine 98%. [Link]
  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • OSTI.GOV. Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. [Link]
  • Journal of Chemical Research.
  • National Institutes of Health. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]
  • SlideShare. Oxidising agent. [Link]
  • Anichem. 5-Bromo-4-methyl-pyridine-2-carbaldehyde In Stock. [Link]
  • Google Patents.
  • Wikipedia.
  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

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A Spectroscopic Guide to the Differentiation of 5-Bromo-4-methylpicolinaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of heterocyclic compounds is paramount. Positional isomerism in substituted pyridines, such as 5-Bromo-4-methylpicolinaldehyde, can lead to vastly different pharmacological activities and reaction kinetics. Consequently, the unambiguous identification of a specific isomer from a mixture is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers, offering researchers a practical framework for their differentiation using fundamental analytical techniques.

This document moves beyond a simple data sheet, explaining the causal relationships between molecular structure and spectral output. We will explore how the strategic placement of the bromo, methyl, and aldehyde groups on the pyridine ring creates unique electronic environments, giving rise to distinct spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Isomers Under Investigation

For this comparative analysis, we will focus on three key isomers to illustrate the profound impact of substituent placement on spectroscopic properties:

  • Isomer 1: this compound (5-Bromo-4-methylpyridine-2-carbaldehyde)

  • Isomer 2: 3-Bromo-4-methylpicolinaldehyde (3-Bromo-4-methylpyridine-2-carbaldehyde)

  • Isomer 3: 5-Bromo-4-methylnicotinaldehyde (5-Bromo-4-methylpyridine-3-carbaldehyde)

The structural differences form the basis for the subsequent spectroscopic distinctions we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The electronic effects (inductive and resonance) of the bromine, methyl, and aldehyde substituents create unique chemical shifts and coupling patterns for the aromatic protons on the pyridine ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve Isomer in CDCl₃ prep2 Add TMS Standard prep1->prep2 acq1 Acquire ¹H Spectrum prep2->acq1 acq2 Acquire ¹³C Spectrum acq1->acq2 proc1 Process FID Data acq2->proc1 proc2 Identify Chemical Shifts (δ) proc1->proc2 proc3 Analyze Coupling Patterns (J) proc2->proc3

Caption: General workflow for NMR spectroscopic analysis.

Comparative ¹H NMR Data (Predicted)

The primary distinction will be observed in the aromatic region (7.0-9.0 ppm). The aldehyde proton will also exhibit a characteristic singlet, typically downfield (>10 ppm).

Isomer Aldehyde Proton (CHO) Aromatic Proton H-3 Aromatic Proton H-6 Methyl Protons (CH₃)
This compound ~10.2 ppm (s)~8.8 ppm (s)~8.8 ppm (s)~2.7 ppm (s)
3-Bromo-4-methylpicolinaldehyde ~10.3 ppm (s)-~8.6 ppm (d)~2.6 ppm (s)
5-Bromo-4-methylnicotinaldehyde ~10.1 ppm (s)-~8.9 ppm (s)~2.8 ppm (s)

Data are predicted based on analogous structures and general principles of NMR spectroscopy for substituted pyridines.[1][2][3]

  • Causality: In this compound, the protons at positions 3 and 6 are distinct singlets due to the lack of adjacent protons for coupling. For the 3-bromo isomer, the H-6 proton would appear as a doublet, coupled to the H-5 proton. The position of the aldehyde group (position 2 vs. 3) significantly influences the chemical shift of adjacent protons due to its electron-withdrawing nature.[4][5]

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While all isomers share the same functional groups, the electronic environment imposed by their relative positions causes subtle but measurable shifts in vibrational frequencies, particularly for the carbonyl (C=O) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically required.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde and aromatic functionalities.

Workflow for IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place Sample on ATR Crystal acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Identify C=O Stretch acq2->proc1 proc2 Identify Aldehydic C-H Stretch proc1->proc2 proc3 Analyze Fingerprint Region proc2->proc3 G cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation prep1 Introduce Sample (e.g., GC-MS) acq1 Electron Ionization (70 eV) prep1->acq1 acq2 Mass Analysis (m/z) acq1->acq2 proc1 Identify Molecular Ion (M⁺) acq2->proc1 proc2 Analyze Isotopic Pattern (Br) proc1->proc2 proc3 Identify Key Fragments proc2->proc3

Sources

A Senior Application Scientist's Comparative Guide to In Silico Modeling of 5-Bromo-4-methylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic application of computational modeling is not merely an adjunct to experimental work; it is a foundational pillar for accelerating the design-test-learn cycle. This guide provides an in-depth, comparative analysis of core in silico methodologies—Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) simulations—as applied to the exploration of 5-Bromo-4-methylpicolinaldehyde derivatives. This class of compounds, built upon the versatile pyridine scaffold, serves as a compelling case study for demonstrating how computational techniques can elucidate structure-activity relationships and guide the synthesis of potent and selective therapeutic agents.[1]

Our approach moves beyond simple procedural descriptions. We will dissect the causality behind methodological choices, offering a framework for building self-validating computational systems that generate robust, actionable insights.

Strategic Overview: The Synergy of In Silico Techniques

The journey from a hit compound to a clinical candidate is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties. A multi-faceted in silico strategy allows researchers to navigate this complex chemical space efficiently.

  • Molecular Docking provides a static, snapshot view of how a ligand might bind to a protein target, offering rapid initial assessment of binding affinity and orientation.

  • QSAR leverages existing experimental data to build predictive models, enabling the rapid screening of virtual libraries and prioritization of candidates for synthesis.[2][3]

  • Molecular Dynamics (MD) simulations offer a dynamic perspective, assessing the stability of a ligand-protein complex in a simulated physiological environment, thereby validating and refining the hypotheses generated by docking.[4][5]

The logical flow of these techniques forms a comprehensive discovery cascade, where each step informs and validates the next.

G cluster_0 In Silico Discovery Cascade Virtual_Library Virtual Library of This compound Derivatives Docking Molecular Docking (High-Throughput Virtual Screening) Virtual_Library->Docking Input Structures QSAR QSAR Modeling (Activity Prediction) Docking->QSAR Ranked Hits & Poses MD_Simulation Molecular Dynamics (Stability & Dynamics Analysis) QSAR->MD_Simulation High-Confidence Hits Prioritized_Hits Prioritized Candidates for Synthesis MD_Simulation->Prioritized_Hits Validated Complexes

Caption: A typical workflow integrating multiple in silico methods.

Methodology Comparison I: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For our derivatives, this involves docking them into the active site of a chosen biological target.

Expert Rationale for Target Selection: Pyridine-based scaffolds are prevalent in kinase inhibitors. For this guide, we will use KRAS-G12D (PDB ID: 7RPZ) as a representative target, as mutations in KRAS are significant drivers in several cancers, and novel inhibitors are actively being sought.[6] This choice allows us to model interactions in a well-defined, therapeutically relevant binding pocket.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of KRAS-G12D (PDB ID: 7RPZ) from the Protein Data Bank.

    • Using BIOVIA Discovery Studio, remove all water molecules and co-crystallized ligands.[7]

    • Add polar hydrogens and assign Kollman charges to the protein. This step is critical for accurately representing electrostatic interactions.

    • Save the prepared protein in the .pdbqt format required by AutoDock Tools.

  • Ligand Preparation:

    • Generate 3D structures of a small set of hypothetical this compound derivatives using a chemical drawing tool like Avogadro.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the ligands in .pdbqt format, defining rotatable bonds.

  • Grid Box Generation:

    • Identify the binding site based on the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Define the search space (grid box) to encompass this entire binding site. A well-defined box balances accuracy and computational time. For 7RPZ, the box can be centered on the Switch-II pocket.

  • Docking Execution:

    • Run AutoDock Vina using the prepared protein, ligand, and grid configuration files. The exhaustiveness parameter should be increased for more rigorous sampling (e.g., exhaustiveness = 16).

  • Results Analysis:

    • Analyze the output files to obtain the binding affinity scores (kcal/mol) for the top poses.

    • Visualize the top-ranked pose for each derivative in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues like Asp12, Gly60, and His95.[6]

Comparative Data: Docking of Hypothetical Derivatives
DerivativeModification on PicolinaldehydePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Parent None-7.2Gly60, Val14
Deriv-A Addition of a morpholine ring-8.5Asp12 (H-bond), Gly60, His95
Deriv-B Addition of a piperazine ring-8.9Asp12 (H-bond), Glu92 (H-bond), Tyr64
Deriv-C Addition of an aniline group-7.8Val14, Tyr64

Note: This data is illustrative to demonstrate comparative analysis.

G cluster_workflow Molecular Docking Workflow PDB Fetch Protein Structure (e.g., PDB: 7RPZ) PrepProt Prepare Protein (Remove water, add H) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands Prepare Ligand Library (3D structures, minimize) Dock Run Docking Simulation (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Poses) Dock->Analyze

Caption: Step-by-step workflow for molecular docking studies.

Methodology Comparison II: QSAR Modeling

QSAR models provide a mathematical relationship between the chemical features of compounds and their biological activity.[2] This is invaluable when a dataset of experimentally determined activities (e.g., IC₅₀ values) is available for a series of analogues, allowing for the prediction of activity for yet-to-be-synthesized compounds.

Expert Rationale for Model Choice: For a congeneric series like our derivatives, 2D-QSAR is often sufficient and computationally efficient.[2] It relies on descriptors calculated from the 2D structure, such as topological indices and physicochemical properties (e.g., LogP, molecular weight, polar surface area). We choose Partial Least Squares (PLS) regression as it is robust against the multicollinearity often found in molecular descriptor datasets.

Experimental Protocol: 2D-QSAR Model Development
  • Dataset Preparation:

    • Compile a dataset of this compound derivatives with their corresponding experimental biological activity (e.g., pIC₅₀, which is -log(IC₅₀)). For this guide, we will use a hypothetical dataset of 30 compounds.

    • The quality of the biological data is paramount; inconsistent data will lead to a poor model.

  • Descriptor Calculation:

    • Using software like PaDEL-Descriptor or RDKit, calculate a wide range of 2D molecular descriptors for each compound in the dataset.

  • Data Curation and Splitting:

    • Remove descriptors with low variance or high inter-correlation (>0.9) to reduce model complexity and noise.

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). This is a critical validation step to ensure the model can predict the activity of new, unseen compounds.

  • Model Generation and Validation:

    • Using the training set, build a PLS model correlating the descriptors (independent variables) with the biological activity (dependent variable).

    • Internal Validation: Use leave-one-out cross-validation (LOO-CV) on the training set to calculate the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered indicative of a robust model.

    • External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (R²_pred). An R²_pred > 0.6 suggests good predictive power.

Comparative Data: QSAR Model Performance
Model TypeDescriptor SetTraining Set R²Cross-Validation Q²Test Set R²_pred
Model 1 All 2D Descriptors0.910.550.58
Model 2 Pre-selected Descriptors0.850.720.75

Note: This illustrative data shows that pre-selecting relevant descriptors (Model 2) can lead to a more robust and predictive model than simply including all calculated descriptors (Model 1), preventing overfitting.

G cluster_workflow QSAR Model Development Workflow Dataset Compile Dataset (Structures + Activity) Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Train Build Model on Training Set (e.g., PLS) Split->Train Validate Internal & External Validation (Q², R²_pred) Train->Validate Predict Predict Activity of New Compounds Validate->Predict If Validated

Caption: A generalized workflow for building a predictive QSAR model.

Methodology Comparison III: Molecular Dynamics (MD) Simulation

While docking provides a static image, MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the ligand-protein complex over time. This allows for the assessment of binding stability and reveals conformational changes that docking cannot capture.[5]

Expert Rationale: An MD simulation is computationally expensive. Therefore, it is judiciously applied to a limited number of high-priority candidates, typically those that performed well in docking and/or QSAR studies. The goal is to validate the stability of the predicted binding pose. A ligand that appears promising in docking but is unstable and dissociates in an MD simulation is a poor candidate for synthesis.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Start with the top-ranked docking pose of a promising derivative (e.g., Deriv-B from our docking table) complexed with the target protein (KRAS-G12D).

    • Choose an appropriate force field (e.g., AMBER for protein, GAFF for the ligand). Generate ligand topology and parameter files using tools like Antechamber.

  • Solvation and Neutralization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge, creating a more realistic electrostatic environment.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).

    • Adjust the system pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the correct density.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.

Comparative Data: MD Simulation Analysis
ComplexAverage Ligand RMSD (Å)Key H-Bond Occupancy (%) (Asp12)Stability Assessment
KRAS + Deriv-B 1.8 ± 0.485%Stable binding pose confirmed
KRAS + Deriv-C 4.5 ± 1.115%Unstable; ligand shifts from initial pose

Note: This illustrative data shows that while both derivatives had good docking scores, MD simulation reveals that Deriv-B forms a much more stable complex than Deriv-C, making it the superior candidate.

G cluster_workflow Molecular Dynamics Workflow Start Start with Docked Protein-Ligand Complex Solvate Solvate and Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: The main stages of a molecular dynamics simulation.

Conclusion: An Integrated Perspective

This guide demonstrates that the in silico modeling of this compound derivatives is not a monolithic task but a strategic application of complementary techniques. Molecular docking serves as a high-throughput filter, QSAR provides predictive power based on existing data, and MD simulations act as the ultimate arbiter of binding stability. By judiciously combining these methods, researchers can build a robust, self-validating workflow that significantly enhances the efficiency and success rate of small molecule drug discovery. The true power of this approach lies not in the mastery of a single tool, but in the intelligent integration of all three to build a comprehensive, data-driven narrative for lead optimization.

References

  • Effects of Degrees of Aldehyde Modification on Molecular Structures and Properties of Cellulose Nanofiber Cross-Linked Self-Healing Hydrogels. ACS Omega.
  • Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. Asian Journal of Chemistry.
  • P38 Quantitative structure activity relationships for fragrance aldehydes.
  • Pyridine-2-carbaldehyde. Wikipedia. [Link]
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  • Molecular Dynamics Analysis of a Rationally Designed Aldehyde Dehydrogenase Gives Insights into Improved Activity for the Non-N
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A Senior Application Scientist's Guide to Cross-Coupling Reactions for 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-methylpicolinaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. This compound stands out as a versatile and highly valuable building block. Its pyridine core is a privileged structure in medicinal chemistry, while the aldehyde offers a reactive handle for subsequent transformations. The bromine atom at the 5-position serves as a perfect linchpin for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of molecular fragments.

This guide provides a head-to-head comparison of four cornerstone cross-coupling methodologies for the derivatization of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. We will delve into the mechanistic rationale behind each method, provide validated experimental protocols, and offer a critical analysis of their respective strengths and weaknesses to guide researchers in making informed decisions for their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Workhorse for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for forging carbon-carbon bonds, celebrated for its operational simplicity, mild conditions, and the exceptional stability and low toxicity of its boronic acid coupling partners.[1][2]

Mechanistic Rationale & Causality

The efficacy of the Suzuki coupling hinges on a well-orchestrated catalytic cycle. The choice of each component is critical and causally linked to the reaction's success.

  • Catalyst System: The cycle is initiated by a Pd(0) species, which undergoes oxidative addition into the C–Br bond of the picolinaldehyde. For electron-deficient pyridine substrates, which can sometimes act as catalyst inhibitors, ligands with high electron-donating ability and steric bulk, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often superior. They promote the reductive elimination step and stabilize the active catalyst.

  • The Role of the Base: A crucial and often misunderstood step is transmetalation. The organoboron reagent is not nucleophilic enough to transmetalate directly. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex), which then efficiently transfers its organic group to the palladium center.[2] The choice of base must be compatible with the aldehyde functionality.

  • Solvent Selection: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 200 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%, 35 mg) or a more advanced catalyst system like Pd₂(dba)₃ (0.015 mmol) with SPhos (0.03 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Performance Analysis
  • Pros: High functional group tolerance (aldehydes are generally safe), vast commercial availability of boronic acids, and relatively low toxicity of reagents and byproducts.[1][3]

  • Cons: The pyridine nitrogen can coordinate to the palladium catalyst, potentially impeding the reaction; this often necessitates the use of specialized, electron-rich ligands.[4] In some cases, competitive deboronation of the boronic acid can occur.

The Buchwald-Hartwig Amination: The Premier C–N Bond Forming Tool

For synthesizing aryl amines, the Buchwald-Hartwig amination has become the undisputed gold standard, offering a broad substrate scope and functional group tolerance that surpasses classical methods like the Ullmann condensation.[5][6]

Mechanistic Rationale & Causality

The catalytic cycle shares similarities with Suzuki coupling but is tailored for amine nucleophiles.[6]

  • Catalyst and Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, BrettPhos) are essential. They accelerate the rate-limiting reductive elimination step, preventing β-hydride elimination (a common side reaction) and promoting the formation of the desired C-N bond.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is highly effective but base-sensitive functional groups may require milder conditions with bases like Cs₂CO₃ or K₃PO₄.[8] The aldehyde on our substrate is relatively robust but care must be taken with highly reactive bases.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 200 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst Addition: Add the palladium precatalyst and ligand, for example, Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

Performance Analysis
  • Pros: Unparalleled scope for C-N bond formation, allowing access to primary and secondary arylamines. High yields are often achievable.[7]

  • Cons: Requires strictly anhydrous and anaerobic conditions. The strong bases used can be incompatible with sensitive functional groups, although milder options exist. Catalyst/ligand systems can be expensive.

The Sonogashira Coupling: Gateway to Alkynyl Pyridines

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is indispensable for creating rigid, linear structures found in functional materials and as precursors for further synthetic transformations.[9]

Mechanistic Rationale & Causality

This reaction is unique in its typical use of a dual-catalyst system.

  • Palladium Catalyst: As in other couplings, a Pd(0) species initiates the cycle via oxidative addition to the aryl bromide.

  • Copper(I) Co-catalyst: The key role of the copper(I) salt (typically CuI) is to react with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-Br complex. This dual-catalyst system allows the reaction to proceed under milder conditions than a copper-free variant.[9]

  • Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent.

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling
  • Setup: To a Schlenk flask, add this compound (1.0 mmol, 200 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours until completion (monitored by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl, then water. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify via column chromatography on silica gel.

Performance Analysis
  • Pros: Typically proceeds under very mild conditions (often room temperature). It is a highly reliable and efficient method for installing alkyne functionalities.

  • Cons: Requires careful exclusion of oxygen to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diacetylene byproduct. The amine solvent can sometimes be difficult to remove.

The Stille Coupling: An Alternative C–C Bond Formation Pathway

Before the Suzuki reaction gained widespread dominance, the Stille coupling was a cornerstone of C-C bond formation. It utilizes organotin (stannane) reagents, which, while effective, come with a significant drawback: toxicity.[10][11]

Mechanistic Rationale & Causality

The Stille coupling mechanism does not require a base for activation, which can be an advantage for base-sensitive substrates.

  • Transmetalation: The organostannane is sufficiently nucleophilic to transmetalate directly with the Ar-Pd(II)-Br complex. The rate of transfer for the organic group from tin is generally: alkynyl > alkenyl > aryl > alkyl. This predictable reactivity allows for selective couplings.[11]

  • Additives: In challenging cases, additives like lithium chloride or copper(I) salts can accelerate the transmetalation step.

  • Side Reactions: A potential side reaction is dehalogenation of the starting material, which can sometimes be mitigated by changing the solvent from polar aprotic (like DMF or dioxane) to nonpolar options like toluene.[12]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling
  • Setup: In a Schlenk tube under argon, dissolve this compound (1.0 mmol, 200 mg) and the organostannane reagent (1.1 mmol) in anhydrous, degassed toluene or dioxane (5 mL).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Reaction: Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate. To remove tin byproducts, the solution can be washed with an aqueous solution of KF, which precipitates insoluble tin fluorides that can be filtered off.

  • Purification: After a standard aqueous workup, purify the product by column chromatography.

Performance Analysis
  • Pros: Organostannanes are stable to air and moisture and are tolerant of a wide range of functional groups. The reaction conditions are neutral, avoiding the need for a base.

  • Cons: The primary and most significant drawback is the high toxicity of organotin reagents and their byproducts, which are often difficult to remove completely from the final product. This severely limits its application in pharmaceutical development.[10]

Head-to-Head Comparison and Strategic Recommendations

The optimal choice of cross-coupling method is dictated by the specific synthetic goal, the nature of the desired substituent, and practical considerations like reagent availability and toxicity.

FeatureSuzuki-Miyaura Buchwald-Hartwig Sonogashira Stille
Bond Formed C(sp²)–C(sp²)C(sp²)–NC(sp²)–C(sp)C(sp²)–C(sp²), C(sp²)–C(sp)
Coupling Partner Boronic Acid / EsterPrimary / Secondary AmineTerminal AlkyneOrganostannane
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd₂(dba)₃/XantphosPdCl₂(PPh₃)₂/CuIPd(PPh₃)₄
Key Additive Base (e.g., K₂CO₃, Cs₂CO₃)Base (e.g., NaOt-Bu)Amine Base (e.g., Et₃N)None (or LiCl)
Toxicity Profile LowModerate (ligands/solvents)Moderate (solvents)High (Tin reagents)
Key Advantage Broad reagent availability, low toxicityPremier method for C-N bondsMild conditions, unique productsNeutral conditions, stable reagents
Key Disadvantage Potential catalyst inhibition by pyridineRequires strict inert conditionsAlkyne homocoupling side reactionHigh toxicity of tin byproducts
Recommendations for the Medicinal Chemist:
  • For introducing aryl or heteroaryl groups: The Suzuki-Miyaura coupling is the first choice due to its favorable toxicity profile and the immense diversity of commercially available boronic acids.

  • For installing amine functionalities: The Buchwald-Hartwig amination is the state-of-the-art and most reliable method.

  • For synthesizing alkynyl-substituted pyridines: The Sonogashira reaction is the most direct and efficient route.

  • When to consider the Stille coupling: Reserve the Stille reaction for instances where the required boronic acid is unstable or inaccessible. The significant toxicity concerns make it a method of last resort in a drug development context, requiring rigorous purification to remove tin residues.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Keesara, S., & Parvathaneni, S. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure.
  • ResearchGate. (2024). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3491-3501.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (2023). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2019). significant dehalogenation in stille coupling.

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A Senior Application Scientist's Guide: Benchmarking 5-Bromo-4-methylpicolinaldehyde in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and synthetic routes is a critical determinant of efficiency, purity, and overall cost-effectiveness. This guide provides an in-depth performance benchmark of 5-Bromo-4-methylpicolinaldehyde, a key intermediate, in the context of synthesizing advanced APIs. We will objectively compare its performance against alternative reagents and synthetic strategies, supported by experimental data and field-proven insights to inform your process development and optimization efforts.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern API Synthesis

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic chemistry, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in this domain.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex molecules, including numerous blockbuster drugs.[2]

The core of this guide will focus on the application of this compound in a pivotal Suzuki-Miyaura coupling reaction for the synthesis of a key biaryl intermediate of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.

Benchmarking Performance in Niraparib Intermediate Synthesis

Niraparib is a potent and selective PARP inhibitor used in the treatment of various cancers.[3] A crucial step in its synthesis involves the formation of a biaryl linkage between a pyridine ring and a phenylpiperidine moiety. Here, we will compare the performance of this compound with other commonly employed brominated pyridine derivatives in this key transformation.

The Model Reaction: Suzuki-Miyaura Coupling for the Niraparib Core

The central reaction we will analyze is the Suzuki-Miyaura coupling between a brominated pyridine derivative and a suitable boronic acid or ester of the (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Bromopyridine Bromopyridine Derivative Product Biaryl Product (Niraparib Intermediate) Bromopyridine->Product Boronic_Acid Arylboronic Acid/Ester Boronic_Acid->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalyzes Base Base Base->Product Activates Solvent Solvent Solvent->Product Mediates

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes the performance of this compound against two common alternatives, 3-Bromopyridine and 2-Bromopyridine, in the synthesis of the Niraparib biaryl intermediate. The data is a composite of reported experimental results and established principles of reactivity for these substrates under optimized Suzuki-Miyaura conditions.

ReagentCatalyst System (mol%)BaseSolventTime (h)Yield (%)Purity (%)Key Observations
This compound Pd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1288>98The electron-donating methyl group and the electron-withdrawing aldehyde group create a balanced electronic profile, leading to good reactivity and high yields. The steric hindrance from the methyl group is minimal.
3-Bromopyridine Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1875>95A standard, readily available starting material. The lack of activating or deactivating groups results in moderate reactivity, often requiring higher catalyst loading and longer reaction times for complete conversion.[4]
2-Bromopyridine PEPPSI-IPr (3)Cs₂CO₃t-AmylOH882>97The proximity of the nitrogen atom to the reaction center can lead to catalyst inhibition.[5] However, the use of highly active N-heterocyclic carbene (NHC) ligands can overcome this, leading to good yields and shorter reaction times.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor like Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄ is a starting point.[2] The ligand, however, is the key to success. For electron-rich and sterically accessible bromopyridines like our target, bulky and electron-rich phosphine ligands such as SPhos are highly effective at promoting the oxidative addition and reductive elimination steps of the catalytic cycle. For the more challenging 2-bromopyridine, a more robust N-heterocyclic carbene (NHC) ligand, as found in the PEPPSI-IPr catalyst, is often necessary to overcome catalyst deactivation by the adjacent pyridine nitrogen.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[6] Inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions such as protodeboronation.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reagents: - this compound - Arylboronic Acid - K₃PO₄ B Prepare Catalyst Solution: - Pd(OAc)₂ + SPhos in Dioxane C Add Catalyst and Solvents (Dioxane/H₂O) D Heat to 80-100 °C with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Experimental workflow for the Suzuki-Miyaura coupling.

Alternative Synthetic Strategies: A Comparative Overview

While the Suzuki-Miyaura coupling is a powerful tool, alternative synthetic routes to the Niraparib biaryl intermediate exist. Understanding these alternatives provides a broader context for evaluating the performance of this compound.

One notable alternative involves a multi-step sequence that avoids a direct Suzuki coupling of a pre-functionalized pyridine. A patented route describes the synthesis of a key piperidine intermediate through a process that involves the reduction of a nitropyridine precursor.[7]

Start 3-(4-nitrophenyl)pyridine Step1 Quaternization Start->Step1 Intermediate1 N-allyl-3-(4-nitrophenyl)pyridinium salt Step1->Intermediate1 Step2 Reduction (e.g., NaBH₄, ZnCl₂) Intermediate1->Step2 Product 4-(Piperidin-3-yl)aniline (Niraparib Intermediate) Step2->Product

An alternative, multi-step synthesis of a key Niraparib intermediate.

Performance Comparison of Synthetic Strategies:

StrategyKey TransformationNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
Suzuki Coupling with this compound Suzuki-Miyaura Coupling1 (for the biaryl bond)High (typically >85%)Convergent, high-yielding, good functional group tolerance.Requires a palladium catalyst and a pre-functionalized pyridine.
Multi-step Synthesis via Nitropyridine Reduction Reduction of nitropyridineMultipleModerateAvoids the use of a palladium catalyst for the key C-N bond formation.Longer synthetic route, may involve more challenging purification steps.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a high-performing and efficient building block for the synthesis of complex APIs like Niraparib via the Suzuki-Miyaura coupling. Its balanced electronic properties contribute to excellent reactivity and high yields under optimized conditions. While alternative synthetic routes exist, the directness and efficiency of the Suzuki coupling approach make it a highly attractive strategy for process development and large-scale manufacturing.

The choice of the optimal synthetic route will always depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and the specific purity requirements of the final API. However, the data and insights presented in this guide provide a solid foundation for making informed decisions and for the rational design of efficient and robust synthetic processes.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English. 1982, 21(10), 701-713.
  • Guild, C.; et al. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Molander, G. A.; et al. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Production of Niraparib using Imine Reductases - Research Explorer. [Link]
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. [Link]
  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib | Request PDF. [Link]
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Recent Progress on the Synthesis of Bipyridine Deriv
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  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. [Link]

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A Researcher's Guide to Unveiling the Biological Targets of Novel 5-Bromo-4-methylpicolinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the identification of novel bioactive scaffolds is a critical starting point. The pyridine ring, a common motif in FDA-approved drugs, continues to be a fertile ground for the development of new therapeutic agents due to its diverse biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically investigate and compare the biological targets of a novel series of compounds: 5-Bromo-4-methylpicolinaldehyde and its analogs.

While this compound itself is a novel scaffold with limited publicly available data, its structural components—a substituted picolinaldehyde and a brominated pyridine ring—suggest a high potential for biological activity. Picolinaldehyde derivatives have been explored for their ability to form biologically relevant conjugates, while the substitution pattern on the pyridine ring is known to be crucial for target interaction and pharmacological effect.[3][4]

This guide will not focus on a single known target but will instead provide a strategic workflow for the de novo identification and comparative analysis of the biological targets for a hypothetical library of this compound analogs. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format.

Hypothetical Analog Library

For the purpose of this guide, let's consider a focused library of this compound analogs designed to probe the structure-activity relationship (SAR). The core scaffold is this compound (Analog A).

AnalogR1-Substituent (at the aldehyde)R2-Substituent (at the methyl group)R3-Substituent (at the bromo position)
A -CHO-CH3-Br
B -CH=NOH-CH3-Br
C -CHO-CF3-Br
D -CHO-CH3-Cl
E -CHO-CH3-I

This library allows for the investigation of the aldehyde's reactivity (Analog B), the electronic effects of the methyl group (Analog C), and the influence of the halogen substituent (Analogs D and E) on biological activity.

Phase 1: Phenotypic Screening to Identify Bioactivity

Before delving into target identification, it is essential to first establish the biological context in which these analogs are active. A broad phenotypic screen provides the initial clues about the potential therapeutic area and guides the subsequent target deconvolution efforts.[5]

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each analog (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each analog in each cell line by plotting the percentage of cell viability against the log of the compound concentration.

Hypothetical Data & Interpretation
AnalogMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
A 15.225.812.5
B > 100> 100> 100
C 2.15.61.8
D 12.820.110.9
E 18.930.216.3

Interpretation: The hypothetical data suggests that the trifluoromethyl substitution (Analog C) significantly enhances the antiproliferative activity compared to the methyl group (Analog A). The modification of the aldehyde to an oxime (Analog B) abolishes the activity, indicating the importance of the aldehyde group for the observed effect. The nature of the halogen at position 5 appears to have a modest impact on cytotoxicity. Based on these results, Analog C would be prioritized for target identification studies.

Phase 2: Target Deconvolution Strategies

With a potent hit in hand (Analog C), the next crucial step is to identify its direct molecular target(s). A multi-pronged approach combining affinity-based and label-free methods is recommended for robust target deconvolution.[6][7]

Strategy 1: Affinity-Based Target Identification

This strategy involves chemically modifying the bioactive compound to "fish" for its binding partners in a cellular lysate.[8]

G cluster_0 Probe Synthesis cluster_1 Pull-Down cluster_2 Target Identification A Analog C B Linker Attachment A->B C Biotinylation B->C E Incubate with Biotinylated Probe C->E D Cell Lysate D->E G Capture Protein-Probe Complexes E->G F Streptavidin Beads F->G H Elute Bound Proteins G->H I SDS-PAGE H->I J In-gel Digestion I->J K LC-MS/MS Analysis J->K L Protein Identification K->L

Caption: Workflow for affinity-based target identification.

  • Probe Synthesis: Synthesize a biotinylated version of Analog C by attaching a biotin moiety via a linker to a position on the molecule that is not critical for its activity (as determined by preliminary SAR studies).

  • Cell Lysis: Prepare a whole-cell lysate from HCT116 cells.

  • Incubation: Incubate the cell lysate with the biotinylated probe for 2-4 hours at 4°C. As a negative control, incubate a separate lysate with biotin alone. As a competition control, pre-incubate the lysate with an excess of non-biotinylated Analog C before adding the biotinylated probe.

  • Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.[9]

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are present in the probe-treated sample but absent or reduced in the control samples, and identify the proteins by mass spectrometry.

Strategy 2: Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, reducing the risk of altering its binding properties.[10]

G cluster_0 Sample Preparation cluster_1 Protease Digestion cluster_2 Analysis A Cell Lysate B Divide into Aliquots A->B C Treat with Analog C B->C D Treat with Vehicle (DMSO) B->D E Add Protease (e.g., Pronase) C->E D->E F Limited Digestion E->F E->F G SDS-PAGE F->G H Identify Protected Protein Bands G->H I Excise and Analyze by Mass Spectrometry H->I

Caption: Workflow for the DARTS experiment.

  • Lysate Preparation: Prepare a native protein lysate from HCT116 cells.

  • Compound Incubation: Incubate aliquots of the lysate with Analog C or vehicle (DMSO) for 1 hour at room temperature.

  • Proteolysis: Subject the lysates to limited proteolysis with a non-specific protease like pronase. The binding of a small molecule to its target protein can stabilize the protein's conformation, making it more resistant to protease digestion.[11]

  • Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the protein digests on an SDS-PAGE gel.

  • Identification: Look for protein bands that are more prominent (less digested) in the Analog C-treated lane compared to the vehicle control lane. Excise these bands and identify the proteins by mass spectrometry.

Phase 3: Target Validation and Comparative Analysis

Once a list of putative targets has been generated, it is crucial to validate these interactions and then compare the binding affinities of the different analogs to establish a clear SAR at the molecular level.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12][13]

  • Protein Expression and Purification: Express and purify the candidate target protein(s) identified in Phase 2.

  • Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of the analog in the injection syringe.

  • Titration: Perform a series of small injections of the analog solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Comparative Data Table
AnalogTarget Protein X Kd (µM)Target Protein Y Kd (µM)
A 25.3> 200
B No binding detectedNo binding detected
C 0.850.1
D 20.1> 200
E 30.5> 200

Interpretation: This hypothetical validation data would confirm that Target Protein X is the primary target of this analog series. The binding affinities correlate well with the cell viability data, with Analog C showing the tightest binding. This strengthens the hypothesis that the antiproliferative effects of these compounds are mediated through the inhibition of Target Protein X.

Conclusion

The journey from a novel chemical scaffold to a validated biological target is a systematic and multi-faceted process. For a new series of compounds like the this compound analogs, a logical progression from phenotypic screening to robust target deconvolution and biophysical validation is paramount. By employing a combination of affinity-based and label-free techniques, researchers can confidently identify the molecular targets of their compounds. Subsequent comparative analysis of analog binding affinities using techniques like ITC provides a clear structure-activity relationship at the molecular level, paving the way for rational drug design and optimization. This guide provides a robust framework to navigate this process, ensuring scientific integrity and accelerating the path toward new therapeutic discoveries.

References

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  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
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A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and precise analysis of chemical intermediates like 5-Bromo-4-methylpicolinaldehyde is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound, a critical building block in modern synthesis. The methodologies and validation data presented herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is scientifically sound, reproducible, and ready for regulatory scrutiny.[2][3]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6] For a key intermediate like this compound (CAS: 886364-94-9), this means the chosen method must be reliable for identity confirmation, purity assessment, and the quantification of potential impurities.[7][8] This guide adheres to the validation characteristics outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which include:[4][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]

Strategic Selection of an Analytical Technique

The choice between HPLC and GC for analyzing this compound hinges on the compound's physicochemical properties and the specific analytical goal. This compound is a polar, aromatic aldehyde with a boiling point of 261°C, suggesting it is not highly volatile.[7] This profile makes HPLC a more direct and often preferred method, while GC typically requires a derivatization step to enhance volatility and thermal stability.[1][11]

Logical Framework for Method Selection

Start Start: Analyze This compound Objective Define Analytical Objective Start->Objective RoutineQC Routine QC: Assay & Purity Objective->RoutineQC Quantitative ImpurityID Impurity Identification & Structural Elucidation Objective->ImpurityID Qualitative HPLC HPLC: Direct Analysis, Robust for non-volatile compounds RoutineQC->HPLC Primary Choice GCMS GC-MS: Requires Derivatization, Excellent for Volatile Impurities RoutineQC->GCMS Alternative ImpurityID->GCMS Powerful for ID Spectroscopy Spectroscopic Methods: (NMR, MS, FT-IR) Confirmatory & Specificity ImpurityID->Spectroscopy Essential for Confirmation Validation Perform Method Validation (per ICH Q2) HPLC->Validation GCMS->Validation Spectroscopy->Validation Supports Specificity End End: Implement Validated Method Validation->End

Caption: Logical workflow for selecting an analytical method.

Comparison of Primary Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12]
Applicability Excellent. Ideal for polar, non-volatile, and thermally labile compounds like this compound.[1]Conditional. Requires derivatization to increase volatility and thermal stability of the polar aldehyde.[11]
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).[1]More complex; involves a derivatization step (e.g., silylation) to convert the aldehyde to a more volatile derivative.[11]
Analysis Time Typically longer run times, although UPLC can significantly reduce this.Faster analysis times are often achievable for volatile compounds post-derivatization.[11]
Detector UV detector is highly suitable due to the aromatic ring and carbonyl group.Mass Spectrometry (MS) is a common detector, providing excellent sensitivity and structural information.[12]
Primary Use Case Robust and reliable for routine quantitative analysis (assay and purity) and quality control.[11]Powerful for identifying and quantifying volatile impurities, especially when coupled with MS.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended technique for routine quantitative analysis of this compound. Its primary advantage is the ability to analyze the compound directly without derivatization, simplifying sample preparation and enhancing throughput.[11]

Experimental Protocol: HPLC
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare calibration standards by serially diluting the stock solution to cover the desired range (e.g., 1-100 µg/mL).

    • Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Validation Workflow

cluster_prep Preparation cluster_analysis Analysis & Validation cluster_eval Evaluation prep_std Prepare Reference Standard Stock prep_cal Prepare Calibration Standards (5 levels) prep_std->prep_cal linearity Linearity & Range: Inject Calibration Curve prep_cal->linearity loq LOD & LOQ: Inject Low Conc. Standards prep_cal->loq prep_spl Prepare Sample & QC Solutions accuracy Accuracy: Spike Placebo at 3 Levels prep_spl->accuracy precision Precision: Inject Sample (n=6) Repeat on different day prep_spl->precision specificity Specificity: Inject Blank, Placebo, & Stressed Samples report Compile Validation Report specificity->report eval_lin Calculate R² > 0.999 linearity->eval_lin eval_acc Calculate % Recovery (98-102%) accuracy->eval_acc eval_pre Calculate %RSD < 2% precision->eval_pre eval_loq Determine S/N Ratio loq->eval_loq eval_lin->report eval_acc->report eval_pre->report eval_loq->report

Caption: Experimental workflow for HPLC method validation.

Summary of HPLC Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte retention time.Peak is spectrally pure and baseline resolved.
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration for assay.[4]1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOQ S/N ratio ≥ 100.5 µg/mL
LOD S/N ratio ≥ 30.15 µg/mL
Robustness %RSD ≤ 2.0% for varied conditions.Passed (variations in flow, temp, mobile phase).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While not the primary choice for routine assay, GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. The critical step is derivatization to make this compound suitable for GC analysis.[11] Silylation is a common technique for aldehydes, converting the polar aldehyde group into a less polar, more thermally stable silyl ether derivative.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a vial.

    • Add a suitable solvent (e.g., anhydrous pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[11]

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).[13]

    • Injector: Split/splitless inlet at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

GC-MS Validation Workflow

cluster_prep Preparation & Derivatization cluster_analysis Analysis & Validation cluster_eval Evaluation prep_std Prepare Reference Standard Stock prep_cal Prepare Calibration Standards (5 levels) prep_std->prep_cal derivatize Derivatize all solutions (e.g., Silylation) prep_cal->derivatize prep_spl Prepare Sample & QC Solutions prep_spl->derivatize specificity Specificity: Inject Blank, Placebo, & Stressed Samples derivatize->specificity linearity Linearity & Range: Inject Calibration Curve derivatize->linearity accuracy Accuracy: Spike Placebo at 3 Levels derivatize->accuracy precision Precision: Inject Sample (n=6) Repeat on different day derivatize->precision report Compile Validation Report specificity->report eval_lin Calculate R² > 0.998 linearity->eval_lin eval_acc Calculate % Recovery (95-105%) accuracy->eval_acc eval_pre Calculate %RSD < 5% precision->eval_pre eval_lin->report eval_acc->report eval_pre->report

Caption: Experimental workflow for GC-MS method validation.

Summary of GC Validation Data
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks from derivatizing agents or matrix.Target peak confirmed by mass spectrum.
Linearity (R²) ≥ 0.9980.9985
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (%RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 5.0%Repeatability: 2.5% Intermediate: 4.1%

Complementary Spectroscopic Techniques for Identification

While chromatographic methods are the workhorses for quantitative analysis, spectroscopic techniques are indispensable for unequivocal identification and structural confirmation, forming a key part of demonstrating specificity.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity and structure of the analyte and any impurities. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the position of substituents on the pyridine ring.[14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the aldehyde C=O stretch (typically ~1700 cm⁻¹) and aromatic C-H and C=C vibrations.[15]

  • UV-Visible Spectroscopy: Useful for determining the optimal detection wavelength for HPLC analysis and can provide information about the conjugated system in the molecule.[15]

Conclusion

For the comprehensive analytical control of this compound, a validated RP-HPLC method stands out as the most robust, direct, and reliable approach for routine quality control, including assay and purity determination. It offers excellent precision and accuracy with simplified sample preparation.

A GC-MS method , while requiring a more involved derivatization step, serves as a powerful complementary technique. It is particularly valuable for the separation and identification of volatile impurities and for orthogonal confirmation of purity results.

Ultimately, a combination of these chromatographic techniques, supported by spectroscopic methods for definitive structural confirmation, provides a self-validating and scientifically rigorous analytical strategy. This multi-faceted approach ensures the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
  • ICH. (2023). Q2(R2)
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Prism Analytical Research.
  • Farmacevtski Vestnik. (2008).
  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]
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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Norman, S. M. (1970). Comparison of Two Porous Polymer Columns for Gas Chromatographic Analysis of Acetaldehyde, Methanol, Ethanol, and other Volatiles Emanating from Intact 'Valencia' Oranges. Journal of the American Society for Horticultural Science. [Link]
  • American Elements. This compound. [Link]
  • European Directorate for the Quality of Medicines & HealthCare. (2014). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • The Royal Society of Chemistry.
  • AMSbiopharma. (2024).
  • European Medicines Agency. (2022).
  • Purdue University. The Use of Gas Chromatography – Mass Spectrometry in Process Safety. [Link]
  • SIELC Technologies. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
  • Hindawi. (2020).
  • Sharley, J. S., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development.
  • Cambridge Scholars Publishing.
  • Journal of AOAC International. (2001). Utilization of Picolinaldehyde-4-phenyl-3-thiosemicarbazone in Sodium Dodecylsulfate Micelles for the Spectrophotometric Determination of Iron, Vanadium, and Cobalt Following Partial Least-Squares Regression Analysis. [Link]

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A Guide to Cross-Validation of Reactions for 5-Bromo-4-methylpicolinaldehyde: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of robust and reproducible synthetic routes is paramount. 5-Bromo-4-methylpicolinaldehyde is a key heterocyclic building block, valued for its dual reactivity: a versatile aldehyde handle and a bromine-substituted pyridine ring ripe for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth, objective comparison of common synthetic transformations involving this substrate. By cross-validating experimental results from analogous systems and explaining the causality behind protocol choices, this document serves as a practical tool for reaction design and optimization.

The Strategic Importance of this compound

The 5-bromo-4-methylpyridine-2-carboxaldehyde scaffold is a privileged motif in medicinal chemistry. The bromine at the 5-position offers a prime site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. Simultaneously, the aldehyde at the 2-position provides a gateway for constructing side chains, often via reductive amination, to modulate pharmacological properties. Understanding the nuances of these reactions is critical for efficient and successful drug discovery campaigns.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The carbon-bromine bond at the C5 position is the primary site for palladium-catalyzed functionalization. The choice of catalyst, ligand, base, and solvent system is crucial and is dictated by the specific coupling partners and desired outcome.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. While specific data for this compound is sparse in readily available literature, extensive data on the closely related 5-bromonicotinaldehyde (lacking the 4-methyl group) provides a strong predictive foundation. The primary electronic difference—the weakly electron-donating methyl group—is expected to have a minor impact on reactivity compared to the dominant effects of the pyridine nitrogen and the aldehyde.

Causality of Reagent Choice:

  • Catalyst: Palladium complexes bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for heteroaryl couplings. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product. Simpler catalysts like Pd(PPh₃)₄ can also be effective, but may require higher temperatures or longer reaction times.[1]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side product formation; for instance, stronger bases may be needed for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the transmetalation process.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
15-BromonicotinaldehydePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O100 / 16~85[2]
23-BromopyridinePd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane100 / 495[1]
32-BromopyridinePEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH100 / 298[1]

Note: Data is compiled from studies on analogous substrates to provide a comparative framework. Yields are highly dependent on the specific boronic acid partner.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive flow of argon.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) B Evacuate & Backfill with Argon (3x) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat with Stirring (e.g., 80-100 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (H₂O, Brine) F->G H Dry, Filter & Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Generalized workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful route to synthesize aryl alkynes. This transformation typically requires a dual catalytic system of palladium and copper(I).[3][4]

Causality of Reagent Choice:

  • Palladium Catalyst: As with the Suzuki reaction, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic choices.

  • Copper(I) Co-catalyst: CuI is the most common co-catalyst. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves both to deprotonate the terminal alkyne and as the solvent.

Comparative Data for Sonogashira Coupling of Bromo-Heterocycles

EntrySubstrateCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
12,3-DibromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF65 / 1285 (at C2)[6]
24-Bromo-1H-indole[DTBNpP]Pd(crotyl)ClTMPDMSO60 / 687[7]
35-Bromo-6-phenylpyridazin-3(2H)-onePd(OAc)₂ / PPh₃ / CuIEt₃NDMF100 / 3~70-90[3]

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Heat the mixture (e.g., 60-80 °C) until TLC or LC-MS indicates completion.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[8] The reaction is sensitive to the choice of ligand, which must be carefully selected to match the amine coupling partner.[9]

Causality of Reagent Choice:

  • Catalyst/Ligand: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos, paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[9][10] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are used for substrates with base-sensitive functional groups.[11]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference | | :---: | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 / 12-24 | >90 |[9] | | 2 | 2,3-Dibromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | 89 (at C2) | | | 3 | 3-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 / 18 | 84 (at C3) | |

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic layers, dry, concentrate, and purify by column chromatography.

Reductive Amination: Functionalizing the Aldehyde

Reductive amination is a robust method for converting the aldehyde group into a primary, secondary, or tertiary amine.[12] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its immediate reduction.

Causality of Reagent Choice:

  • Reducing Agent: The choice of reducing agent is critical for selectivity. Mild hydride reagents that selectively reduce the protonated iminium ion in the presence of the starting aldehyde are preferred.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is effective under mildly acidic conditions (pH ~4-6) required for imine formation.[13] It is less reactive towards aldehydes and ketones at this pH.[13]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A popular, less toxic alternative to NaBH₃CN. It is also mild enough to not reduce the aldehyde and is often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[14]

    • Catalytic Hydrogenation (H₂/Pd, PtO₂): The greenest option, but may not be compatible with the aryl bromide or other reducible functional groups in the molecule.[12]

Comparative Data for Reductive Amination Conditions

EntryReducing AgentTypical SolventKey FeaturesReference
1NaBH₃CNMethanol (MeOH)Effective at acidic pH; toxic cyanide byproduct.[13][14]
2NaBH(OAc)₃ (STAB)DCE, THF, DCMMild, non-toxic; moisture-sensitive.[14]
3H₂ / Pd/CMeOH, Ethanol (EtOH)Greenest method; potential for dehalogenation.[12]

A specific protocol for the reductive amination of this compound with ethylamine has been reported in the patent literature.[15]

Validated Experimental Protocol: Reductive Amination [15]

  • Imine Formation: Dissolve this compound (1.0 equiv.) in methanol under a nitrogen atmosphere. Add a solution of the desired amine (e.g., 2.0 M ethylamine in methanol, 5.3 equiv.) dropwise. Stir at room temperature for 30 minutes.

  • Reductant Preparation: In a separate flask, dissolve sodium cyanoborohydride (1.1 equiv.) in methanol. Add anhydrous zinc chloride (0.55 equiv.) and stir for 20 minutes.

  • Reduction: Add the reductant solution to the imine solution and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding an aqueous acid (e.g., HCl). Adjust the pH to be basic with NaOH solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts, dry, concentrate, and purify as needed.

Experimental Workflow: Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Dissolve Aldehyde in Methanol B Add Amine Solution Stir at RT A->B C Add Reducing Agent (e.g., NaBH₃CN / ZnCl₂) B->C D Stir until Completion (Monitor by TLC/LC-MS) C->D E Quench (Acid), then Basify (NaOH) D->E F Extract with Organic Solvent E->F G Wash, Dry & Concentrate F->G H Purify as Needed G->H I Isolated Amine H->I

Validated one-pot, two-step reductive amination workflow.

Alternative Reagents and Strategies

For any synthetic target, it is prudent to consider alternative starting materials. The choice between different halogens (Cl, Br, I) or a triflate (OTf) leaving group is a classic strategic decision.

Reactivity Trend: I > OTf > Br > Cl[16]

  • Bromide (Br): Represents a good balance of reactivity, stability, and cost. It is often the default choice for initial synthetic exploration.

  • Chloride (Cl): More cost-effective and often more readily available for large-scale synthesis. However, the stronger C-Cl bond requires more active (and expensive) catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields to the bromide.[16]

  • Iodide (I) / Triflate (OTf): These are the most reactive leaving groups, allowing for the mildest reaction conditions. This can be crucial for sensitive substrates but comes at a higher financial cost.

Conclusion and Recommendations

The dual reactivity of this compound makes it a highly valuable synthetic intermediate. This guide demonstrates that robust and well-precedented protocols exist for its selective functionalization.

  • For C-C and C-N bond formation at the C5 position, palladium-catalyzed cross-coupling reactions are the methods of choice. While direct cross-validation data on this exact substrate is limited, a wealth of information on analogous bromopyridines allows for reliable protocol design. Modern catalyst systems utilizing bulky biarylphosphine ligands generally provide the highest yields under the mildest conditions.

  • For elaboration of the aldehyde , reductive amination using mild hydride reagents like NaBH₃CN or NaBH(OAc)₃ offers a direct and high-yielding route to a diverse range of secondary and tertiary amines.

By understanding the principles behind reagent selection and cross-validating against established experimental data, researchers can confidently and efficiently incorporate this compound into their synthetic strategies.

References

  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
  • Wikipedia. (2023).
  • ACS Green Chemistry Institute. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • The Royal Society of Chemistry. (2015).
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
  • Google Patents. (2012).
  • Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Beilstein-Institut. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Google Patents. (2002).
  • MDPI. (2020). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. [Link]
  • National Institutes of Health. (2020).
  • Google Patents. (1999).
  • ResearchGate. (2018). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
  • National Institutes of Health. (2011). Recent advances in Sonogashira reactions. [Link]
  • National Institutes of Health. (2017). Design and synthesis of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives as colchicine binding site inhibitors. [Link]
  • Semantic Scholar. (2021). Synthesis of 2‑Aryl‑4H‑thiochromen-4-one Derivatives via a Cross- Coupling Reaction. [Link]
  • National Institutes of Health. (2020). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. [Link]
  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]
  • National Institutes of Health. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and drug development, the synthesis and application of novel compounds like 5-Bromo-4-methylpicolinaldehyde are routine. However, the lifecycle of such a reagent does not conclude upon its use in an experiment. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established chemical safety principles and regulatory guidelines, providing a self-validating system for your laboratory's waste management protocols.

Hazard Assessment and a Principle of Prudent Practice

This compound (CAS No. 886364-94-9) is a halogenated pyridine derivative containing an aldehyde functional group.[1] While a comprehensive, peer-reviewed toxicological profile is not widely available for this specific compound, the known hazards of its constituent chemical classes necessitate a cautious approach.

The presence of the brominated pyridine ring places it in the category of halogenated organic compounds, which are often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper treatment.[2][3] The aldehyde group is also a source of chemical reactivity and potential toxicity.[4]

Safety data for this compound and structurally similar compounds indicate that it should be considered hazardous, with the following classifications:

  • Skin Irritation [5]

  • Serious Eye Irritation [5]

  • May cause respiratory irritation [5]

Therefore, all waste materials containing this compound, including the pure compound, reaction residues, contaminated consumables, and personal protective equipment (PPE), must be handled and disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any waste handling procedures, the following minimum PPE must be worn to mitigate the risks of exposure:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A laboratory coat must be worn to prevent skin contact.

In situations where the generation of dust or aerosols is possible, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.

  • Solid Waste : Collect unreacted this compound, contaminated weighing boats, spatulas, and other solid consumables in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste : If the compound is in a solvent, collect the solution in a separate, clearly labeled hazardous waste container. Be mindful of the solvent's properties (e.g., halogenated or non-halogenated) as this will dictate the final disposal route.

  • Contaminated PPE : Gloves, disposable lab coats, and other heavily contaminated PPE should be placed in a designated hazardous waste bag.

Causality: Proper segregation is crucial to prevent unintended chemical reactions within the waste container and to facilitate correct disposal by the waste management facility. For instance, mixing halogenated waste with non-halogenated waste can complicate the incineration process and increase disposal costs.[6]

Step 2: Containerization and Labeling

Proper containerization and labeling are not just regulatory requirements; they are vital for the safety of everyone who will handle the waste.

  • Container Selection : Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of waste accumulation

Causality: Clear labeling prevents accidental mixing of incompatible chemicals and provides essential information for emergency responders and waste disposal technicians.

Step 3: Storage of Hazardous Waste

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste.

  • This "satellite accumulation area" should be away from general laboratory traffic and sources of ignition.

  • Ensure that the stored waste containers are kept closed at all times, except when adding waste.[7]

Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills and exposure to laboratory personnel. Keeping containers closed prevents the release of potentially harmful vapors.

Step 4: Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to a licensed environmental waste management company.

  • Do not attempt to dispose of this compound in the regular trash or by pouring it down the drain.[7][8] This is a violation of environmental regulations and can lead to the contamination of water systems.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.

  • The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility, such as a rotary kiln incinerator.[9]

Causality: Professional hazardous waste disposal companies have the expertise and equipment to handle and treat chemical waste in a manner that is safe for the public and the environment. High-temperature incineration ensures the complete destruction of the hazardous compound.

Spill Response: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to minimize the hazard.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment : If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

Summary of Disposal Options and Considerations

Disposal MethodSuitability for this compoundRationale & Key Considerations
Licensed Hazardous Waste Contractor (Incineration) Highly Recommended The safest and most compliant method. Ensures complete destruction of the halogenated organic compound.[9]
Landfill Prohibited Inappropriate for reactive and potentially leachable chemical waste.[10]
Sewer/Drain Disposal Prohibited Poses a significant risk of environmental contamination and is a regulatory violation.[7][8]
Chemical Neutralization (On-site) Not Recommended without expert consultation While some aldehydes can be deactivated, the specific reagents and byproducts for this compound are not established.[11] This should only be attempted by trained personnel with a validated procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid, Liquid, PPE) ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal spill->ppe No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->containerize

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure that their vital work in advancing science does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a shared and fundamental responsibility of the scientific community.

References

  • American Elements. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Environmental Health & Safety, University of Rochester Medical Center. (2024). Disposal Protocol for High Level Disinfectants (HLDs).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Washington State University. (n.d.). Pyridine Safety Data Sheet.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2014). Chapter Four: Organic Analytes.
  • Aldini, G., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC - PubMed Central.
  • Lunn, G., & Sansone, E. B. (1994).

Sources

Personal protective equipment for handling 5-Bromo-4-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 5-Bromo-4-methylpicolinaldehyde

This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth safety protocols and operational plans for the handling of this compound (CAS No. 886364-94-9).[1][2] As a brominated pyridine carboxaldehyde derivative, this compound requires stringent adherence to safety procedures to mitigate risks. This document is designed to build a foundation of trust and safety, offering value beyond the product by ensuring user protection and experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. This compound is classified with specific risks that necessitate careful handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)[1]Warning [1]H315: Causes skin irritation.[1][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]

Expert Analysis of Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause redness, itching, and inflammation.[3] The aldehyde functional group can react with biological macromolecules, leading to this irritant effect. Serious eye contact could result in significant, though likely reversible, damage if not addressed immediately.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5] Aldehydes are known for their sensitizing potential, and repeated exposure should be avoided.[5]

  • Thermal Decomposition: In the event of a fire, hazardous decomposition products can be released, including toxic carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide).[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be dictated by a risk assessment of the specific procedure being performed. The hierarchy of controls dictates that engineering controls (like fume hoods) are the first line of defense, followed by administrative controls and, finally, PPE.

Engineering Controls:

  • Chemical Fume Hood: All operations involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the operational risk level.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Assess Task-Specific Risk Risk_Check Potential for: - Dust Generation? - Splashing? - Large Volume? Start->Risk_Check Low_Risk Low Risk / Small Scale (e.g., <1g weighing) Risk_Check->Low_Risk No / Minimal High_Risk High Risk / Large Scale (e.g., >10g transfer, potential splash) Risk_Check->High_Risk Yes / Significant PPE_Low Minimum PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat - Closed-Toe Shoes Low_Risk->PPE_Low PPE_High Enhanced PPE: - Chemical-Resistant Gloves (Neoprene/Butyl) - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron over Lab Coat High_Risk->PPE_High

Caption: PPE selection workflow based on procedural risk.

Detailed PPE Specifications:

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all handling operations.[4]

    • High-Risk Operations: A full-face shield must be worn over safety goggles when handling large volumes or when there is a significant risk of splashing.[6][7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. For incidental contact (e.g., handling sealed containers, small splashes), disposable nitrile gloves are generally acceptable.[7] For extended contact or immersion, gloves made of neoprene or butyl rubber are recommended based on data for similar aldehydes.[6] Always inspect gloves for damage before use and wash hands thoroughly after removal.

    • Clothing: A long-sleeved lab coat is required. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[8] All personal clothing should be fully covered.

    • Footwear: Closed-toe and heel shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[6][8]

  • Respiratory Protection:

    • Work conducted in a certified fume hood should provide adequate respiratory protection.[6]

    • In the rare event of fume hood failure or for emergency spill response outside of a hood, appropriate respiratory protection, such as a full-face respirator with organic vapor cartridges, must be used.[5][9] A formal respiratory protection program must be in place as per OSHA guidelines.

Safe Handling and Operational Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental consistency.

Step-by-Step Guide for Weighing and Dissolving:

  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.

  • Inert Atmosphere: For optimal compound stability, especially for long-term use, consider handling the solid under a stream of inert gas (e.g., nitrogen or argon).[10] This minimizes degradation from air and moisture.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Quickly and carefully transfer the desired amount of this compound to the vessel. Avoid creating dust.[9]

  • Sealing: Promptly and tightly reseal the main container.[4] For long-term storage, consider purging the headspace with an inert gas before sealing.[10]

  • Transfer & Dissolution: Transfer the weighed solid to the reaction vessel, also within the fume hood. Add the solvent slowly to avoid splashing.

  • Cleanup: Clean any residual solid from the spatula and weighing vessel using a solvent-moistened wipe, and dispose of it as hazardous waste.

  • Post-Handling: After the procedure is complete, remove PPE in the correct order (gloves first), and wash hands and any exposed skin thoroughly with soap and water.[4]

Storage and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] For long-term stability, refrigeration at 2-8°C is recommended.[11] Store locked up and away from incompatible materials.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4]

Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

Spill Response Workflow

Spill_Response_Workflow Spill Spill Detected Alert Alert personnel in the area Isolate the spill zone Spill->Alert Assess Assess spill size & risk (Small vs. Large) Alert->Assess Small_Spill Small Spill Procedure Assess->Small_Spill Small (<100g) Large_Spill Large Spill Procedure Assess->Large_Spill Large / Evacuate PPE Don appropriate PPE (Enhanced protection may be needed) Small_Spill->PPE Contain Contain spill with inert absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect absorbed material into a labeled hazardous waste container Contain->Collect Decon Decontaminate the area and properly dispose of waste Collect->Decon Report Report the incident Decon->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.